UCK2 Inhibitor-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C28H23N3O4S |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
3-[[2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C28H23N3O4S/c1-16-9-11-18(12-10-16)25-30-26-22(14-19-6-3-5-17(2)24(19)35-26)27(31-25)36-15-23(32)29-21-8-4-7-20(13-21)28(33)34/h3-13H,14-15H2,1-2H3,(H,29,32)(H,33,34) |
InChI 键 |
YCDBRHFPFQVQKP-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
UCK2 Inhibitor-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine. Its overexpression is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. UCK2 Inhibitor-2 has emerged as a valuable tool compound for studying the roles of UCK2. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its direct enzymatic inhibition and its effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction to UCK2
Uridine-Cytidine Kinase 2 (UCK2) is a rate-limiting enzyme in the pyrimidine salvage pathway, which recycles uridine and cytidine into nucleotides essential for DNA and RNA synthesis.[1][2] While ubiquitously expressed UCK1 is found in low levels in tumors, UCK2 is predominantly detected in cancerous cells and placental tissue.[2] This differential expression profile makes UCK2 an attractive target for anti-cancer therapies.[2] Beyond its canonical role in nucleotide metabolism, UCK2 has non-metabolic functions, including the activation of oncogenic signaling pathways such as STAT3 and EGFR-AKT, which contribute to enhanced cell proliferation and metastasis.[1][3]
This compound: A Non-Competitive Inhibitor
This compound is a small molecule inhibitor of human Uridine-Cytidine Kinase 2. It functions as a non-competitive inhibitor, meaning it binds to an allosteric site on the enzyme, distinct from the active site where uridine or cytidine binds. This binding event alters the enzyme's conformation, reducing its catalytic activity without preventing substrate binding.
Quantitative Data for UCK2 Inhibitors
The following table summarizes the available quantitative data for this compound and another notable inhibitor, UCK2 Inhibitor-3. This data is crucial for comparing the potency and binding characteristics of these compounds.
| Inhibitor | Target | IC50 | Ki | Mechanism of Action | Reference |
| This compound | UCK2 | 3.8 µM | 1.0 ± 0.1 µM (vs ATP), 3.5 ± 0.3 µM (vs Uridine) | Non-competitive | [4] |
| UCK2 Inhibitor-3 | UCK2 | 16.6 µM | 12 µM (vs ATP), 13 µM (vs Uridine) | Non-competitive | [5] |
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct, non-competitive inhibition of UCK2's enzymatic activity. This leads to a reduction in the intracellular pool of pyrimidine nucleotides synthesized via the salvage pathway. Consequently, cancer cells that are highly reliant on this pathway for DNA and RNA synthesis experience reduced proliferation.[2]
Impact on Signaling Pathways
Inhibition of UCK2 by this compound also has significant downstream effects on oncogenic signaling pathways that are aberrantly activated in many cancers.
UCK2 has been shown to activate the STAT3 signaling pathway, which in turn promotes the expression of genes involved in cell migration and invasion, such as MMP2 and MMP9.[3][6] By inhibiting UCK2, this compound can indirectly suppress the activation of STAT3 and its downstream targets. The exact mechanism of UCK2-mediated STAT3 activation is still under investigation but is thought to be independent of its catalytic activity.[3]
UCK2 can also promote tumor cell proliferation and metastasis by activating the EGFR-AKT pathway.[3][7] Mechanistically, UCK2 interacts with the Epidermal Growth Factor Receptor (EGFR), preventing its ubiquitination and subsequent degradation.[7] This leads to sustained activation of the downstream AKT signaling cascade. This compound, by targeting UCK2, can disrupt this interaction and promote the normal degradation of EGFR, thereby attenuating AKT signaling.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of UCK2 inhibitors.
UCK2 Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies UCK2 activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
UCK2 enzyme
-
Uridine or Cytidine substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96- or 384-well white assay plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare kinase reaction buffer, ATP, and substrate solutions as per the ADP-Glo™ Kinase Assay technical manual.[8][9][10] Prepare serial dilutions of this compound.
-
Set up Kinase Reaction: In a white assay plate, add the following in order:
-
This compound or vehicle (e.g., DMSO).
-
UCK2 enzyme.
-
Start the reaction by adding a mixture of substrate (uridine or cytidine) and ATP.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the UCK2 activity.
Cellular Uridine Salvage Assay (5-Ethynyl-Uridine Incorporation)
This cell-based assay measures the ability of cells to incorporate the uridine analog 5-ethynyl-uridine (5-EU) into newly synthesized RNA, which is dependent on UCK2 activity.
Materials:
-
Cancer cell line (e.g., K562)
-
Cell culture medium and supplements
-
This compound
-
5-Ethynyl-Uridine (5-EU)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction components (fluorescent azide, copper sulfate, reducing agent)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., on coverslips in a multi-well plate) and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle for a predetermined time.
-
5-EU Labeling: Add 5-EU to the cell culture medium to a final concentration of 0.5-1 mM and incubate for a short period (e.g., 1 hour) to label newly synthesized RNA.[11][12][13][14]
-
Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.[15]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 for 10 minutes.[15]
-
Click Reaction: Perform the click chemistry reaction by adding a cocktail containing a fluorescent azide, copper sulfate, and a reducing agent. This will covalently link the fluorophore to the incorporated 5-EU. Incubate for 30 minutes at room temperature in the dark.[15]
-
Washing and Counterstaining: Wash the cells multiple times with PBS and then stain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and image the cells using a fluorescence microscope. Quantify the fluorescence intensity of the 5-EU signal in the nucleus to determine the extent of uridine salvage inhibition.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the STAT3 and EGFR-AKT pathways following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-UCK2, anti-STAT3, anti-p-STAT3, anti-EGFR, anti-AKT, anti-p-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-UCK2 at 1:1000 dilution) overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the effect of the inhibitor on protein expression and phosphorylation.
Conclusion
This compound is a potent and specific non-competitive inhibitor of UCK2. Its mechanism of action involves the direct inhibition of UCK2's enzymatic function, leading to a reduction in pyrimidine nucleotide synthesis. Furthermore, by inhibiting UCK2, this compound can modulate the activity of key oncogenic signaling pathways, including the STAT3 and EGFR-AKT pathways. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted roles of UCK2 in cancer and to aid in the development of novel therapeutics targeting this critical enzyme.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UCK2 Inhibitor-3 | TargetMol [targetmol.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Non-metabolic role of UCK2 links EGFR-AKT pathway activation to metastasis enhancement in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. UCK2 antibody (10511-1-AP) | Proteintech [ptglab.com]
Uridine-Cytidine Kinase 2 (UCK2) Inhibition and the Pyrimidine Salvage Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleotide metabolism is a critical dependency for rapidly proliferating cells, particularly cancer cells. The pyrimidine salvage pathway offers a mechanism for recycling nucleosides, thereby sustaining the high demand for DNA and RNA synthesis. Uridine-Cytidine Kinase 2 (UCK2) is the rate-limiting enzyme in this pathway, catalyzing the phosphorylation of uridine and cytidine.[1][2] Its overexpression in various cancers and limited expression in healthy tissues makes it a compelling target for anticancer therapies.[1][2] This document provides a technical overview of UCK2's role in the pyrimidine salvage pathway, the mechanism of its inhibition, quantitative data on representative inhibitors, and detailed experimental protocols for its study.
The Pyrimidine Salvage Pathway and the Role of UCK2
Cells synthesize pyrimidine nucleotides through two primary routes: the de novo pathway and the salvage pathway.[3][4][5] The de novo pathway builds nucleotides from simpler precursors like amino acids, while the salvage pathway recycles pre-existing nucleosides (uridine, cytidine) and bases.[4][5]
UCK2 is the key initiating enzyme of the pyrimidine salvage pathway.[1] It specifically catalyzes the ATP-dependent phosphorylation of uridine and cytidine to form uridine monophosphate (UMP) and cytidine monophosphate (CMP), respectively.[1][2][6] These monophosphates are the entry point for the production of pyrimidine nucleoside triphosphates (UTP, CTP) required for RNA and DNA synthesis. In many cancer cells, there is a heightened reliance on this salvage pathway to meet the demands of rapid proliferation, making UCK2 a critical node for therapeutic intervention.[1][4] Inhibition of UCK2 can starve cancer cells of essential precursors for nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[1][2][7]
This compound: Mechanism of Action
For the purpose of this guide, "this compound" will be used as a representative non-competitive inhibitor, with properties based on publicly documented small molecules. Non-competitive inhibitors bind to an allosteric site on the enzyme, which is a location other than the active site where the substrates (uridine/cytidine) bind.[8] This binding event induces a conformational change in the UCK2 enzyme, which alters the shape of the active site and reduces its catalytic efficiency.
Unlike competitive inhibitors, non-competitive inhibitors do not directly compete with the substrate for binding. Therefore, increasing the substrate concentration will not overcome the inhibition. The inhibitor effectively lowers the maximum velocity (Vmax) of the enzyme's reaction without changing the substrate concentration at which the reaction rate is half of Vmax (the Michaelis constant, Km). Recent studies have identified a novel allosteric site at the intersubunit interface of the homotetrameric UCK2 enzyme, presenting a new target for such inhibitors.
Quantitative Data for Representative UCK2 Inhibitors
The following table summarizes inhibitory activity for a representative non-competitive UCK2 inhibitor, referred to here as "UCK2 Inhibitor-3," based on available data for such compounds.[8]
| Parameter | Value | Description | Reference |
| Target Enzyme | Uridine-Cytidine Kinase 2 (UCK2) | The enzyme being inhibited. | [8] |
| Inhibitor Type | Non-competitive | Binds to an allosteric site, does not compete with substrate. | [8] |
| IC₅₀ | 16.6 µM | The concentration of inhibitor required to reduce enzyme activity by 50%. | [8] |
| Kᵢ (vs. Uridine) | 13 µM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | [8] |
| Kᵢ (vs. ATP) | 12 µM | The inhibition constant relative to the co-substrate ATP. | [8] |
| Off-Target Activity | DNA Pol η (IC₅₀: 56 µM), DNA Pol κ (IC₅₀: 16 µM) | Activity against other enzymes, indicating selectivity. | [8] |
Experimental Protocols
Recombinant UCK2 Expression and Purification
-
Cloning: The human UCK2 gene (e.g., from cDNA) is cloned into a bacterial expression vector, often with a purification tag (e.g., His-tag).
-
Expression: The vector is transformed into a suitable E. coli strain (e.g., BL21). Protein expression is induced, typically with IPTG, and cells are grown at a controlled temperature.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.
-
Purification: The lysate is cleared by centrifugation. The supernatant is loaded onto a chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted using a gradient of imidazole.
-
Quality Control: Protein purity and concentration are assessed using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
In Vitro UCK2 Biochemical Activity Assay (Kinase Assay)
This protocol measures the enzymatic activity of purified UCK2 by quantifying the production of ADP, a product of the phosphorylation reaction.
-
Reagents & Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl₂, 5 mM DTT, 0.5 mg/ml BSA.[9]
-
Enzyme: Purified recombinant human UCK2 (e.g., 1-5 ng per reaction).[9]
-
Substrates: Uridine or Cytidine (e.g., final concentration of 0.8 mM for UCK2).[9]
-
Phosphate Donor: ATP (e.g., final concentration of 5 mM).[9]
-
Detection Reagent: A commercial ADP quantification kit (e.g., ADP-Glo™ Kinase Assay), which measures ADP production via a luminescence-based reaction.
-
-
Procedure:
-
Dispense the test inhibitor (e.g., this compound) at various concentrations into a 384-well plate.
-
Add the purified UCK2 enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (uridine or cytidine) and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.[9]
-
Stop the reaction (methods vary by kit, some add the first detection reagent).
-
Add the ADP detection reagent, which converts ADP to ATP and then uses the newly synthesized ATP to drive a luciferase reaction.
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the UCK2 activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay
This protocol assesses the effect of a UCK2 inhibitor on the growth of cancer cells that are dependent on the pyrimidine salvage pathway.
-
Cell Culture:
-
Culture a cancer cell line known to overexpress UCK2 (e.g., various colorectal or lung cancer cell lines) in appropriate media.
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the UCK2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Optional: To confirm the mechanism is via the salvage pathway, include a "rescue" condition where cells are co-treated with the inhibitor and exogenous uridine.[10]
-
Incubate the plate for a period that allows for several cell divisions (e.g., 72-96 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well.
-
Measure the output (luminescence, fluorescence, or absorbance) with a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the number of viable cells.
-
Calculate the percent growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
UCK2 is a validated and promising target for cancer therapy due to its pivotal role in the pyrimidine salvage pathway, a metabolic route frequently exploited by cancer cells.[4][5] The development of potent and selective UCK2 inhibitors, particularly non-competitive agents that target allosteric sites, represents a significant opportunity in drug discovery. Future research should focus on improving the selectivity of these inhibitors to minimize off-target effects and on combination therapies. For instance, co-targeting UCK2 with inhibitors of the de novo pyrimidine synthesis pathway could create a synthetic lethal strategy, preventing cancer cells from compensating through either metabolic route.[4] Such approaches hold the potential to overcome resistance and improve therapeutic outcomes in patients with UCK2-dependent malignancies.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-discovery of pyrimidine salvage as target in cancer therapy - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. uniprot.org [uniprot.org]
- 7. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Uridine-Cytidine Kinase 2 (UCK2) in Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine-Cytidine Kinase 2 (UCK2) emerges as a critical enzyme in the metabolic landscape of cancer cells. As a rate-limiting enzyme in the pyrimidine salvage pathway, UCK2 is responsible for the phosphorylation of uridine and cytidine, essential precursors for nucleotide synthesis.[1][2][3] Notably, UCK2 exhibits significantly higher catalytic efficiency compared to its isoform, UCK1, and its expression is markedly upregulated across a spectrum of solid and hematopoietic malignancies.[2][4][5] This heightened expression is frequently correlated with poor patient prognosis.[1][6][7] Beyond its canonical metabolic function, UCK2 engages in non-metabolic activities by activating key oncogenic signaling pathways, including STAT3 and EGFR-AKT, thereby promoting tumor progression, proliferation, and metastasis.[1][2][8] The selective expression and critical functions of UCK2 in cancer cells position it as a compelling target for therapeutic intervention, including the activation of nucleoside analog prodrugs.[1][4] This guide provides a comprehensive technical overview of UCK2's role in cancer cell metabolism, detailing its enzymatic properties, expression profiles, involvement in signaling pathways, and the methodologies to investigate its function.
UCK2 Enzymatic Activity and Kinetics
UCK2 catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates, UMP and CMP, a crucial step in the pyrimidine salvage pathway that fuels the synthesis of DNA and RNA required for rapid cell division.[4][9]
Table 1: Kinetic Properties of Human UCK1 and UCK2
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Catalytic Efficiency (kcat/Km) (s-1M-1) |
| UCK1 | Uridine | 1560 | 110 | 1.2 x 103 |
| Cytidine | 1600 | 280 | 2.9 x 103 | |
| UCK2 | Uridine | 40 | 2400 | 1.2 x 104 |
| Cytidine | 40 | 2200 | 7.0 x 103 |
Data compiled from multiple sources, showcasing the significantly higher affinity and catalytic rate of UCK2 compared to UCK1.[1]
UCK2 Expression in Cancer
UCK2 is overexpressed in a wide array of cancers, a finding substantiated by data from The Cancer Genome Atlas (TCGA) and various independent studies. This overexpression is often linked to more aggressive tumor phenotypes and unfavorable clinical outcomes.
Table 2: UCK2 mRNA Expression in Selected Human Cancers (TCGA Data)
| Cancer Type | Abbreviation | Median FPKM (Tumor) | Median FPKM (Normal) | Fold Change (Tumor vs. Normal) |
| Bladder Urothelial Carcinoma | BLCA | 15.8 | 1.2 | ~13.2 |
| Breast Invasive Carcinoma | BRCA | 8.5 | 0.9 | ~9.4 |
| Cervical Squamous Cell Carcinoma | CESC | 25.1 | 1.5 | ~16.7 |
| Colon Adenocarcinoma | COAD | 10.2 | 2.1 | ~4.9 |
| Head and Neck Squamous Cell Carcinoma | HNSC | 9.7 | 1.8 | ~5.4 |
| Kidney Renal Clear Cell Carcinoma | KIRC | 5.3 | 0.4 | ~13.3 |
| Liver Hepatocellular Carcinoma | LIHC | 12.1 | 0.7 | ~17.3 |
| Lung Adenocarcinoma | LUAD | 11.9 | 0.6 | ~19.8 |
| Lung Squamous Cell Carcinoma | LUSC | 14.3 | 0.5 | ~28.6 |
| Stomach Adenocarcinoma | STAD | 7.9 | 1.1 | ~7.2 |
FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are representative and may vary between datasets. Data sourced from The Human Protein Atlas, based on TCGA.[3][10]
Signaling Pathways Involving UCK2
UCK2's role in cancer extends beyond metabolism, directly influencing pro-tumorigenic signaling cascades.
Pyrimidine Salvage Pathway
UCK2 is a cornerstone of the pyrimidine salvage pathway, ensuring a steady supply of nucleotides for DNA and RNA synthesis in rapidly dividing cancer cells.
Caption: UCK2 in the Pyrimidine Salvage Pathway.
EGFR-AKT Signaling Pathway
UCK2 can non-metabolically activate the EGFR-AKT pathway by interacting with EGFR, preventing its ubiquitination and degradation, thereby promoting cell proliferation and metastasis.[7][8]
References
- 1. bosterbio.com [bosterbio.com]
- 2. stackscientific.nd.edu [stackscientific.nd.edu]
- 3. addgene.org [addgene.org]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 8. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
An In-depth Technical Guide to the Discovery and Synthesis of UCK2 Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of UCK2 Inhibitor-2, a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the pyrimidine salvage pathway.
Introduction to UCK2 as a Therapeutic Target
Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[1] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. While the de novo pyrimidine synthesis pathway is active in most cells, many cancer cells exhibit a heightened dependence on the salvage pathway to sustain their rapid proliferation.[2] This makes UCK2 a compelling target for anticancer drug development.
Beyond its metabolic role, UCK2 has been implicated in non-metabolic functions that promote cancer progression. These include the activation of oncogenic signaling pathways such as STAT3, EGFR-AKT, and PI3K/AKT/mTOR, which are involved in cell growth, survival, and metastasis.[3][4][5]
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign of a library containing approximately 40,000 drug-like compounds.[6][7] The screening assay was designed to identify small molecules that could inhibit the enzymatic activity of human UCK2 in vitro.
Quantitative Data
The inhibitory activity of this compound and a related compound, UCK2 Inhibitor-3, are summarized in the table below.
| Compound | CAS Number | IC50 (µM) | Inhibition Type | Key Findings | Reference |
| This compound | 866842-71-9 | 3.8 | Non-competitive | Suppresses uridine salvage in cells. | [8] |
| UCK2 Inhibitor-3 | 135416439-55-2 | 16.6 | Non-competitive | Also inhibits DNA polymerase eta (IC50 = 56 µM) and kappa (IC50 = 16 µM). | [8] |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature, as it was identified through a high-throughput screening of a pre-existing compound library. However, based on the chemical structure, a plausible retrosynthetic analysis and proposed synthetic route are presented below.
Chemical Name: 3-((2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid
Retrosynthetic Analysis
The synthesis of the target molecule can be envisioned through the formation of an amide bond between 3-aminobenzoic acid and a thioacetyl chloride intermediate. This intermediate can be derived from the corresponding thiol, which in turn can be synthesized by the cyclization of a chalcone precursor with thiourea, followed by functional group manipulations.
Proposed Synthetic Pathway
A potential synthetic route for this compound is outlined below. This pathway is hypothetical and would require optimization of reaction conditions.
-
Step 1: Synthesis of the Chromenone Core. The synthesis would likely begin with the Pechmann condensation of a substituted phenol with a β-ketoester to form the chromenone core.
-
Step 2: Formation of the Pyrimidine Ring. The chromenone can then be reacted with a substituted amidine in a cyclocondensation reaction to form the chromeno[2,3-d]pyrimidine scaffold.
-
Step 3: Introduction of the Thiol Group. The 4-position of the pyrimidine ring can be functionalized to introduce a thiol group, for instance, by conversion to a chloro derivative followed by reaction with a sulfur nucleophile.
-
Step 4: Thioether Formation and Acylation. The resulting thiol can be reacted with 2-chloro-N-(3-carboxyphenyl)acetamide to form the final product.
Experimental Protocols
UCK2 Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay (Promega) and is suitable for determining the IC50 value of UCK2 inhibitors.[9][10]
Materials:
-
Recombinant human UCK2 enzyme
-
Uridine (substrate)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction Setup (5 µL per well):
-
Add 1.25 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 1.25 µL of a solution containing UCK2 enzyme and uridine in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the UCK2 activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Visualizations
UCK2 is involved in both metabolic and non-metabolic signaling pathways that are critical for cancer cell proliferation and survival.
Pyrimidine Salvage Pathway
UCK2 is the rate-limiting enzyme in the pyrimidine salvage pathway, which provides an alternative route to the de novo synthesis pathway for the generation of pyrimidine nucleotides.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. carnabio.com [carnabio.com]
- 3. Uridine-cytidine kinase 2 promotes metastasis of hepatocellular carcinoma cells via the Stat3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-metabolic role of UCK2 links EGFR-AKT pathway activation to metastasis enhancement in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UCK2 promotes intrahepatic cholangiocarcinoma progression and desensitizes cisplatin treatment by PI3K/AKT/mTOR/autophagic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of small molecule inhibitors of human uridine-cytidine kinase 2 by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. ulab360.com [ulab360.com]
Technical Guide: Non-competitive Inhibition of UCK2 by Inhibitor-2
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine-Cytidine Kinase 2 (UCK2) represents a critical node in the pyrimidine salvage pathway, a metabolic route essential for the synthesis of nucleotides required for DNA and RNA replication. The overexpression of UCK2 in numerous cancer types has positioned it as a high-value target for the development of novel anti-cancer therapeutics. This document provides a comprehensive technical overview of the non-competitive inhibition of human UCK2 by a small molecule, designated "Inhibitor-2" (also identified as compound 20874830). This inhibitor was discovered through a high-throughput screen and has been characterized both biochemically and in a cellular context.[1] It demonstrates a clear non-competitive mechanism of action, binding to an allosteric site distinct from the substrate and ATP binding sites. This guide details the quantitative inhibition parameters, the experimental protocols for its characterization, and the relevant biological pathways.
UCK2 and the Pyrimidine Salvage Pathway
In human cells, pyrimidine nucleotides are synthesized via two main routes: the de novo pathway and the salvage pathway. While the de novo pathway builds pyrimidines from simpler precursors, the salvage pathway recycles pre-existing nucleosides like uridine and cytidine. UCK2 is the rate-limiting enzyme in this salvage pathway, catalyzing the ATP-dependent phosphorylation of uridine and cytidine to uridine monophosphate (UMP) and cytidine monophosphate (CMP), respectively.[1] These monophosphates are subsequently phosphorylated to triphosphates (UTP and CTP) for incorporation into nucleic acids. In many cancer cells, which have a high demand for nucleotides to support rapid proliferation, the salvage pathway is upregulated, making UCK2 a strategic target for therapeutic intervention.
Caption: UCK2 catalyzes the rate-limiting step in the pyrimidine salvage pathway.
Quantitative Data for Inhibitor-2
Inhibitor-2 was identified as a potent, non-competitive inhibitor of human UCK2. Kinetic analyses have determined its inhibitory constants against both the nucleoside substrate (uridine) and the phosphate donor (ATP). Cellular assays confirm its ability to suppress the salvage pathway in an intact cell model.
| Parameter | Value (µM) | Substrate Varied | Description | Reference |
| IC₅₀ | 3.8 | - | Concentration for 50% inhibition of UCK2 activity in a biochemical assay. | [1] |
| Kᵢ | 50 ± 7 | Uridine | Inhibition constant, determined with varied concentrations of uridine. | [1] |
| Kᵢ | 31 ± 10 | ATP | Inhibition constant, determined with varied concentrations of ATP. | [1] |
| Cellular Activity Parameter | Concentration (µM) | Result | Cell Line | Description | Reference |
| Uridine Salvage Inhibition | 50 | ~30% Inhibition | K562 | Reduction of 5-ethynyl-uridine (5-EU) incorporation into cellular RNA. | [1] |
Mechanism of Inhibition
Kinetic studies have demonstrated that Inhibitor-2 is a non-competitive inhibitor with respect to both uridine and ATP.[1] This indicates that the inhibitor does not bind to the active site where the substrates bind but rather to a distinct, allosteric site. Binding of Inhibitor-2 to this allosteric site presumably induces a conformational change in the UCK2 enzyme, which reduces its catalytic efficiency (lowers Vmax) without affecting the binding affinity of the substrates (Km remains unchanged). This mechanism is advantageous in a therapeutic context, as its efficacy is not overcome by high intracellular concentrations of the natural substrates.
Caption: Logical model of non-competitive inhibition by Inhibitor-2.
Experimental Protocols
The characterization of Inhibitor-2 involved a primary biochemical assay for high-throughput screening and kinetic analysis, followed by a cell-based assay to confirm its activity in a biological system.
Biochemical Assay: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the UCK2-catalyzed phosphorylation reaction. It is a robust, high-throughput method used for initial screening and determination of IC₅₀ values.
Materials:
-
Recombinant human UCK2 enzyme
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA
-
Substrates: Uridine and ATP
-
Inhibitor-2 (Compound 20874830) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 1536-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of Inhibitor-2 in DMSO. Subsequently, dilute into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the UCK2 enzyme stock in Assay Buffer to the desired working concentration.
-
Reaction Setup: To each well of the assay plate, add the inhibitor solution (or DMSO for control) and the UCK2 enzyme solution.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of uridine and ATP (at concentrations near their respective Km values, e.g., ~60 µM each) to each well. The typical reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by UCK2 into ATP and provides the luciferase/luciferin substrate to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the UCK2 activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Assay: 5-Ethynyl-Uridine (5-EU) Salvage Assay
This assay measures the ability of Inhibitor-2 to block the incorporation of a uridine analog, 5-EU, into newly synthesized RNA in living cells, providing a direct measure of pyrimidine salvage pathway activity.[1]
Materials:
-
K562 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Inhibitor-2
-
5-Ethynyl-Uridine (5-EU)
-
Click-iT® RNA Alexa Fluor™ Imaging Kit (or similar)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Plate K562 cells in a suitable format (e.g., 96-well plate) and allow them to adhere or stabilize overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of Inhibitor-2 (e.g., up to 50 µM) or DMSO (vehicle control) for a predetermined period (e.g., 4-24 hours).
-
Metabolic Labeling: Add 5-EU to the cell culture medium at a final concentration of 0.5-1 mM and incubate for 1-2 hours to allow for its incorporation into nascent RNA.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to the Click-iT® kit protocol (typically with 3.7% formaldehyde followed by 0.5% Triton™ X-100).
-
Click Reaction: Prepare the Click-iT® reaction cocktail containing the fluorescent azide (e.g., Alexa Fluor 488 azide). Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. This reaction covalently links the fluorescent probe to the alkyne group on the incorporated 5-EU.
-
Washing and Imaging/Analysis: Wash the cells to remove unreacted reagents. If imaging, counterstain nuclei with DAPI if desired. Acquire images using a fluorescence microscope or quantify the fluorescence per cell using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment condition. Calculate the percent inhibition of uridine salvage by comparing the fluorescence of inhibitor-treated cells to the DMSO control.
Caption: Workflow for biochemical and cell-based characterization of Inhibitor-2.
Conclusion and Future Directions
Inhibitor-2 is a validated non-competitive inhibitor of human UCK2. Its ability to potently inhibit the enzyme biochemically and suppress the pyrimidine salvage pathway in cancer cells underscores the therapeutic potential of targeting this pathway. The non-competitive mechanism of action is a particularly attractive feature, suggesting that its efficacy may be maintained even in the high-substrate tumor microenvironment.
Future research should focus on structure-activity relationship (SAR) studies to improve the potency and pharmacokinetic properties of this chemical scaffold. Further investigation into the newly identified allosteric site could pave the way for structure-based drug design. Finally, in vivo studies in relevant cancer models are necessary to evaluate the anti-tumor efficacy and safety profile of UCK2 inhibitors based on this promising lead compound.
References
UCK2 Inhibition: A Technical Guide to its Effects on Ribosomal Biogenesis for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine-Cytidine Kinase 2 (UCK2) has emerged as a critical enzyme in pyrimidine salvage pathways, demonstrating significant upregulation in numerous cancer types. Its role extends beyond nucleotide metabolism, influencing key signaling cascades that govern cell growth and proliferation. This technical guide provides an in-depth analysis of the effects of UCK2 inhibition on ribosomal biogenesis, a fundamental process for sustaining the high proliferative rate of cancer cells. We present quantitative data on the impact of UCK2 inhibitors on cancer cell viability, rRNA synthesis, and cell cycle progression. Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, we visualize the intricate signaling networks modulated by UCK2 inhibition, offering a deeper understanding of its mechanism of action and its potential as a therapeutic target in oncology.
Introduction to UCK2 and its Role in Cancer
Uridine-Cytidine Kinase 2 (UCK2) is a rate-limiting enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine to their respective monophosphates, UMP and CMP.[1] This process is crucial for the synthesis of RNA and DNA. In normal adult tissues, UCK2 expression is limited, but it is found to be significantly overexpressed in a wide range of solid and hematopoietic cancers, where its elevated activity is often correlated with poor prognosis.[1]
The reliance of cancer cells on efficient nucleotide synthesis to fuel their rapid proliferation makes the pyrimidine salvage pathway an attractive target for therapeutic intervention. Inhibition of UCK2 disrupts this vital supply of pyrimidine nucleotides, thereby impeding RNA and DNA synthesis.[1] This disruption has profound downstream effects, most notably on ribosomal biogenesis, the intricate process of producing ribosomes, the cellular machinery for protein synthesis.
The Impact of UCK2 Inhibition on Ribosomal Biogenesis
Inhibition of UCK2 leads to a cascade of events that collectively impair ribosomal biogenesis, inducing a state of "nucleolar stress." This stress is characterized by the disruption of the nucleolus, the primary site of ribosome production.
A key consequence of UCK2 inhibition is the reduction in the synthesis of ribosomal RNA (rRNA) , the core component of ribosomes. Specifically, studies have shown that direct inhibition of UCK2 can lead to a significant decrease in the levels of 18S rRNA, a crucial component of the small ribosomal subunit.[1] This reduction in rRNA synthesis is a primary contributor to the overall defect in ribosome production.
The disruption of ribosomal biogenesis triggers a cellular stress response that can lead to cell cycle arrest and apoptosis (programmed cell death).[2][3] This response is often mediated by the tumor suppressor protein p53.
Signaling Pathways Modulated by UCK2 Inhibition
The effects of UCK2 inhibition on ribosomal biogenesis and subsequent cellular responses are orchestrated through complex signaling pathways. Two major pathways implicated are the p53-mediated nucleolar stress response and the mTOR signaling pathway.
p53-Mediated Nucleolar Stress Response
Inhibition of ribosomal biogenesis due to UCK2 inhibition leads to the accumulation of free ribosomal proteins that are not incorporated into new ribosomes. Some of these ribosomal proteins, such as RPL11 and RPL5, can bind to and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[1] The inhibition of MDM2 leads to the stabilization and activation of p53.[1] Activated p53 then transcriptionally activates genes that promote cell cycle arrest, allowing time for cellular repair, or if the damage is too severe, initiates apoptosis.[3]
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, and its activity is tightly linked to ribosome biogenesis. The mTORC1 complex, in particular, promotes ribosome production by phosphorylating and activating downstream effectors that control rRNA synthesis and ribosomal protein translation. Recent studies have revealed a direct interaction between UCK2 and mTOR.[4] Downregulation of UCK2 has been shown to decrease the expression of both total and phosphorylated mTOR, suggesting that UCK2 is essential for maintaining mTOR stability and activity.[4][5] Therefore, inhibition of UCK2 can suppress the mTORC1 signaling pathway, leading to a reduction in the expression of genes involved in ribosome biogenesis.[4]
Quantitative Data on the Effects of UCK2 Inhibition
The following tables summarize the quantitative effects of UCK2 inhibition on various cancer cell lines. As "UCK2 Inhibitor-2" is not a specific publicly documented compound, the data presented is a synthesis from studies using known UCK2 inhibitors, such as "UCK2 Inhibitor-3," and siRNA-mediated knockdown of UCK2.
Table 1: IC50 Values of UCK2 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | UCK2 Inhibitor | IC50 (µM) | Reference |
| Various | Not Specified | UCK2 Inhibitor-3 | 16.6 | [6] |
| HCT116 | Colorectal Cancer | Compound 2 (UCK2 inhibitor) | 0.34 | [7] |
| HTB-26 | Breast Cancer | Compound 1 (UCK2 inhibitor) | 10-50 | [7] |
| PC-3 | Pancreatic Cancer | Compound 1 (UCK2 inhibitor) | 10-50 | [7] |
| HepG2 | Hepatocellular Carcinoma | Compound 1 (UCK2 inhibitor) | 10-50 | [7] |
Table 2: Effect of UCK2 Knockdown on Apoptosis and Cell Cycle
| Cell Line | Treatment | Apoptosis Induction (% of cells) | Cell Cycle Arrest Phase | Reference |
| HTR-8/SVneo | UCK2 siRNA | Increased (qualitative) | Not specified | [2] |
| HCCLM3 | UCK2 shRNA | Not specified | G1/S | [8] |
Table 3: Effect of UCK2 Inhibition on Ribosomal RNA
| Cell Line | Treatment | rRNA Analyzed | % Reduction | Reference |
| Colorectal Cancer Cells | UCK2 Inhibition (direct) | 18S rRNA | Not Quantified | [1] |
| HCCLM3, Hep3B | UCK2 Knockdown | Genes involved in ribosome biogenesis | Downregulated (qualitative) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of UCK2 inhibition on ribosomal biogenesis.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a UCK2 inhibitor on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
UCK2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the UCK2 inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for 18S and 45S pre-rRNA
This protocol is used to quantify the levels of mature 18S rRNA and its precursor, 45S pre-rRNA, to assess the impact on rRNA synthesis and processing.[9][10][11]
Materials:
-
Treated and untreated cells
-
TRIzol reagent or RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for 18S rRNA, 45S pre-rRNA, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells treated with the UCK2 inhibitor and control cells using TRIzol or a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamers or specific primers.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based master mix with specific primers for 18S rRNA, 45S pre-rRNA, and the housekeeping gene. A typical cycling program is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[12]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression levels of 18S and 45S pre-rRNA, normalized to the housekeeping gene.[13]
Western Blotting for Ribosomal and Signaling Proteins
This protocol is used to detect and quantify the levels of specific proteins, such as ribosomal proteins (e.g., RPL11, RPS6) and key components of the mTOR and p53 signaling pathways.[14][15][16]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-RPL11, anti-RPS6, anti-phospho-mTOR, anti-mTOR, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels, normalized to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[17][18][19][20]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for investigating the effects of a UCK2 inhibitor on ribosomal biogenesis.
Conclusion
The inhibition of UCK2 presents a promising strategy for targeting cancer cells by disrupting the fundamental process of ribosomal biogenesis. This leads to nucleolar stress, activation of tumor-suppressive pathways like p53, and inhibition of pro-growth signaling through mTOR. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of UCK2 inhibitors. Future studies should focus on identifying more potent and specific UCK2 inhibitors and exploring their efficacy in preclinical and clinical settings. The intricate interplay between UCK2, nucleotide metabolism, and major signaling pathways underscores the importance of a multi-faceted approach to understanding and targeting cancer cell proliferation.
References
- 1. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of the uridine cytidine kinase 2 enzyme in cancer cell death: A molecular crosstalk between the enzyme and cellular apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. mcgill.ca [mcgill.ca]
- 13. qiagen.com [qiagen.com]
- 14. cdn.origene.com [cdn.origene.com]
- 15. Western Blot Sample Preparation Protocol [novusbio.com]
- 16. bio-rad.com [bio-rad.com]
- 17. benchchem.com [benchchem.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
The Downstream Cascade: An In-depth Technical Guide to the Consequences of UCK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine-Cytidine Kinase 2 (UCK2) has emerged as a critical enzyme in cancer biology, primarily due to its pivotal role in the pyrimidine salvage pathway and its marked overexpression in various tumor types. As a rate-limiting enzyme for the phosphorylation of uridine and cytidine, UCK2 provides the necessary building blocks for RNA and DNA synthesis, fueling rapid cancer cell proliferation. Inhibition of UCK2 has thus become a promising therapeutic strategy. This technical guide delves into the multifaceted downstream effects of UCK2 inhibition, encompassing both its metabolic and non-metabolic consequences. We will explore the intricate signaling pathways modulated by UCK2, the resulting cellular fates of apoptosis and cell cycle arrest, and provide detailed experimental protocols and quantitative data to support further research and drug development in this domain.
Introduction: UCK2 - A Key Player in Pyrimidine Metabolism and Cancer
Uridine-Cytidine Kinase 2 (UCK2) is an essential enzyme that catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates, UMP and CMP.[1] This reaction is the first and rate-limiting step of the pyrimidine salvage pathway, a crucial metabolic route that recycles nucleosides to sustain the high demand for nucleic acid synthesis in rapidly dividing cells, particularly cancer cells.[2][3] While its isoform UCK1 is ubiquitously expressed, UCK2 expression is predominantly found in placental and cancerous tissues, making it an attractive and selective target for anti-cancer therapies.[1] Overexpression of UCK2 is frequently associated with poor prognosis in several cancers, including hepatocellular carcinoma, pancreatic cancer, and lung cancer.[2][4]
Inhibition of UCK2 disrupts the pyrimidine supply to cancer cells and also triggers a cascade of downstream events that extend beyond its canonical metabolic function. These non-metabolic roles involve the modulation of key oncogenic signaling pathways, ultimately impacting cell survival, proliferation, and metastasis.[2][4]
The Dual Impact of UCK2 Inhibition: Metabolic and Non-Metabolic Consequences
The downstream effects of UCK2 inhibition can be broadly categorized into two interconnected mechanisms: the direct disruption of pyrimidine metabolism and the modulation of crucial cellular signaling pathways.
Metabolic Consequences: Starving the Proliferating Cancer Cell
By blocking the pyrimidine salvage pathway, UCK2 inhibition directly depletes the intracellular pool of UMP and CMP.[1] This has several profound consequences for the cancer cell:
-
Inhibition of RNA and DNA Synthesis: The reduced availability of pyrimidine nucleotides directly hampers the synthesis of RNA and DNA, which is essential for cell growth and division. This leads to a slowdown in proliferation.[1][2]
-
Cell Cycle Arrest: The inability to synthesize sufficient nucleic acids triggers cell cycle checkpoints, leading to an arrest in cell division, primarily at the G1/S and G2/M phases.[4][5][6][7][8]
-
Induction of Nucleolar Stress: The disruption of ribosome biogenesis due to insufficient RNA precursors leads to a cellular stress response known as nucleolar stress.[4][9][10]
Non-Metabolic Consequences: Unraveling the Signaling Nexus
Beyond its metabolic role, UCK2 has been shown to act as a signaling molecule, influencing several key oncogenic pathways. Inhibition of UCK2 can, therefore, have far-reaching effects on cell signaling.
-
Activation of the p53 Tumor Suppressor Pathway: Nucleolar stress, induced by UCK2 inhibition, triggers the release of ribosomal proteins (such as RPL5 and RPL11) from the nucleolus. These ribosomal proteins then bind to and inhibit MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[9][10][11][12] The inhibition of MDM2 leads to the stabilization and activation of p53, which in turn transcriptionally activates genes involved in apoptosis and cell cycle arrest.[10][11][13]
-
Downregulation of Pro-Survival Signaling Pathways: UCK2 has been shown to positively regulate several pro-survival and pro-proliferative signaling pathways:
-
STAT3 Pathway: UCK2 can activate the STAT3 signaling pathway, which is involved in cell proliferation, survival, and metastasis. Inhibition of UCK2 can thus lead to reduced STAT3 phosphorylation and activity.[2]
-
EGFR-AKT Pathway: UCK2 can interact with the Epidermal Growth Factor Receptor (EGFR), preventing its ubiquitination and degradation, thereby promoting the activation of the downstream AKT signaling pathway, which is crucial for cell survival and proliferation.[2][4]
-
mTOR Pathway: UCK2 can directly interact with and stabilize the mTOR protein, a central regulator of cell growth and metabolism. UCK2 knockdown leads to a decrease in both total and phosphorylated mTOR levels.[5][14]
-
Quantitative Data on UCK2 Inhibition
The following tables summarize key quantitative data on the effects of UCK2 inhibitors and knockdown on cancer cell lines.
| Inhibitor | Cell Line | IC50 Value | Reference |
| RX-3117 | Pancreatic Cancer Cell Lines (SUIT-2, PDAC-3, PANC-1) | 0.6 - 11 µM | [1][2][5][9][10] |
| RX-3117 | MDA-MB-231 (Breast Cancer) | 0.18 µM | [1] |
| RX-3117 | NCI-H226 (Lung Cancer) | 0.25 µM | [1] |
| RX-3117 | HCT116 (Colon Cancer) | 0.19 µM | [1] |
| UCK2 Inhibitor-3 | (Enzymatic Assay) | 16.6 µM | [15] |
| 5-Azacytidine | UCK2-overexpressing HEK293T | 0.018 µM (161-fold decrease) | [3] |
| Cell Line | UCK2 Knockdown Method | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Trophoblast cells | Not specified | Increased apoptosis | Not specified | [16] |
| Hepatocellular Carcinoma (HCC) | shRNA | Induces cell cycle arrest | Induces cell cycle arrest | [5] |
| Cell Line | UCK2 Knockdown Method | Downstream Target | Observed Effect | Reference |
| IL-6-induced fibroblasts | STAT3 siRNA | 3.6-fold reduction in p-STAT3-Tyr-705 | Not applicable | [17] |
| B16.F10 melanoma cells | STAT3 siRNA | Dose-dependent reduction in p-STAT3 | Not applicable | [15] |
| Hepatocellular Carcinoma (HCC) | shRNA | p-mTOR and total mTOR | Decreased expression | [5][14] |
| Hepatocellular Carcinoma (HCC) | shRNA | PDPK1 and downstream AKT signaling | Decreased expression and inhibition | [5] |
| HT-29 (Colon Cancer) | Flavokawain B and Alpinetin (UCK2 inhibitors) | MDM2 and p53 | Dose-dependent decrease in MDM2 and increase in p53 | [14] |
Key Signaling Pathways and Experimental Workflows
Visualizing the intricate network of interactions is crucial for understanding the downstream effects of UCK2 inhibition. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Uridine Cytidine Kinase 2 as a Potential Biomarker for Treatment with RX-3117 in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dephosphorylation and inactivation of Akt/PKB is counteracted by protein kinase CK2 in HEK 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uridine Cytidine Kinase 2 as a Potential Biomarker for Treatment with RX-3117 in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G1/S and G2/M Cyclin-Dependent Kinase Activities Commit Cells to Death in the Absence of the S-Phase Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Uridine Cytidine Kinase 2 as a Potential Biomarker for Treatment with RX-3117 in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 11. Activation of STAT3 integrates common profibrotic pathways to promote fibroblast activation and tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitivity of Human Cancer Cells to the New Anticancer Ribo‐nucleoside TAS–106 Is Correlated with Expression of Uridine‐cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
UCK2: A Pivotal Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Uridine-Cytidine Kinase 2 (UCK2) has emerged as a compelling therapeutic target in oncology due to its pivotal role in both the metabolic and signaling pathways that drive tumor progression. As a rate-limiting enzyme in the pyrimidine salvage pathway, UCK2 is responsible for the phosphorylation of uridine and cytidine, providing essential precursors for DNA and RNA synthesis.[1][2] Notably, UCK2 is significantly overexpressed in a wide array of solid and hematopoietic cancers, an aberration that consistently correlates with poor patient prognosis.[1][2][3] Beyond its canonical metabolic function, UCK2 possesses non-catalytic activities, including the modulation of key oncogenic signaling cascades such as STAT3 and EGFR-AKT, further cementing its role in tumorigenesis.[1][4][5] This dual functionality presents a unique therapeutic window, allowing for two distinct yet complementary strategies: the targeted inhibition of UCK2's enzymatic activity to starve cancer cells of essential nucleotides, and the exploitation of its catalytic function to activate cytotoxic ribonucleoside analog prodrugs specifically within the tumor microenvironment. This guide provides a comprehensive overview of UCK2's role in cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to inform and accelerate the development of novel UCK2-targeted cancer therapies.
The Dual Role of UCK2 in Cancer Biology
UCK2's contribution to cancer progression is multifaceted, stemming from both its enzymatic and non-enzymatic functions.
Catalytic Function: Fueling Tumor Growth
Rapidly proliferating cancer cells have an increased demand for nucleotides to support DNA replication and RNA synthesis. UCK2's primary role is to catalyze the phosphorylation of uridine and cytidine to uridine monophosphate (UMP) and cytidine monophosphate (CMP), respectively.[1][2] This is a critical step in the pyrimidine salvage pathway, which allows cells to recycle nucleosides from the degradation of RNA and DNA. In many cancer types, this pathway is upregulated to meet the high metabolic demands of uncontrolled cell division. The overexpression of UCK2 provides a direct metabolic advantage to tumor cells, ensuring a steady supply of pyrimidine nucleotides.[1][2]
Non-Catalytic Functions: Activating Oncogenic Signaling
Recent evidence has unveiled the non-metabolic, or non-catalytic, functions of UCK2 in promoting cancer. These functions are independent of its kinase activity and involve direct protein-protein interactions that modulate key signaling pathways:
-
STAT3 Pathway Activation: UCK2 can activate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][6] This activation promotes the expression of downstream target genes involved in cell proliferation, survival, and metastasis, such as the matrix metalloproteinases MMP2 and MMP9.[6][7]
-
EGFR-AKT Pathway Modulation: UCK2 has been shown to interact with the Epidermal Growth Factor Receptor (EGFR).[1][5] This interaction inhibits the ubiquitination and subsequent degradation of EGFR, leading to sustained activation of the downstream PI3K/AKT signaling pathway, a critical driver of cell proliferation, survival, and resistance to apoptosis.[1][5]
-
mTOR Pathway Interaction: UCK2 has been found to interact with and stabilize the mTOR protein, a central regulator of cell growth, proliferation, and metabolism.[2] This interaction promotes cell cycle progression.[2]
Quantitative Data on UCK2 in Oncology
The following tables summarize the current quantitative data regarding UCK2 expression, its prognostic significance, and the efficacy of therapeutic agents targeting UCK2.
UCK2 Expression in Various Cancers
| Cancer Type | UCK2 Expression Status | Method | Reference(s) |
| Pan-Cancer | Significantly higher expression in 23 cancer types compared to normal tissues. Highest enrichment in Cervical Squamous Cell Carcinoma and Endocervical Adenocarcinoma (CESC). | TCGA, GTEx, CCLE data analysis | [4] |
| Breast Cancer | Elevated mRNA expression in tumor tissue compared to adjacent non-tumorous tissue and healthy controls. Higher expression correlated with ER-negative status and advanced tumor grade. | Public databases and microarray datasets | [3] |
| Lung Cancer | Overexpressed in tumor tissues compared to adjacent non-tumor tissues or normal lung. Highly expressed in stage IA lung cancer. | GEO and Oncomine databases, clinical samples | [8] |
| Hepatocellular Carcinoma (HCC) | Upregulated in HCC tissues. | Oncomine, Tissue microarray | [6] |
| Intrahepatic Cholangiocarcinoma (iCCA) | Elevated expression in iCCA tissues compared with adjacent normal tissues. | Public database and qRT-PCR | [7] |
| Bladder Cancer (BLCA) | Consistently upregulated and genomically amplified. | TCGA, GTEx, and other public datasets | [9] |
Prognostic Significance of UCK2 Expression
| Cancer Type | Association of High UCK2 Expression with Clinical Outcome | Statistical Metric | Reference(s) |
| Pan-Cancer | Poor prognostic biomarker for both Overall Survival (OS) and Disease-Free Survival (DFS) in several tumor types. | Cox regression analysis | [10] |
| Breast Cancer | Correlated with shorter survival time. Superior prognostic power to TNM staging. | Survival analyses, Multivariable Cox proportional hazards regression | [3][11] |
| Lung Cancer | Poorer First Progression Survival and Overall Survival. Independent risk factor for worse DFS and OS. | Univariate and multivariate Cox regression analyses | [8] |
| Hepatocellular Carcinoma (HCC) | Correlated with early recurrence and poor prognosis. | Statistical analysis of clinical and prognostic significance | [6] |
| Intrahepatic Cholangiocarcinoma (iCCA) | Associated with aggressive tumor features and poorer survival. | Clinical data analysis | [7] |
| Bladder Cancer (BLCA) | Correlated with poor prognosis, advanced tumor stage, and high-grade histology. | Multi-omics analysis | [9] |
Efficacy of UCK2-Targeted Therapeutics
| Therapeutic Agent | Mechanism of Action | Cancer Type | Efficacy Data | Reference(s) |
| RX-3117 | Oral cytidine analog activated by UCK2 | Metastatic Pancreatic Cancer | Phase Ia/IIb monotherapy: 1 unconfirmed partial response, 21 subjects with stable disease (duration 30-224 days). Phase I/II with nab-paclitaxel: Overall Response Rate (ORR) 23.1%, Disease Control Rate (DCR) 74.4%. | [1][2][7] |
| UCK2 Inhibitor-3 | Non-competitive inhibitor of UCK2 | In vitro | IC50 = 16.6 µM | [12] |
| 5-Azacytidine | Pyrimidine analog prodrug | In vitro (HEK293T cells) | UCK2 overexpression led to a 161-fold decrease in IC50 (0.018 µM vs. 2.9 µM in WT). | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving UCK2 and a general workflow for evaluating UCK2 inhibitors.
UCK2 Signaling Pathways in Cancer
Caption: UCK2's dual role in promoting cancer through catalytic and non-catalytic pathways.
Experimental Workflow for UCK2 Inhibitor Evaluation
Caption: A streamlined workflow for the preclinical evaluation of novel UCK2 inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study UCK2 as a therapeutic target.
UCK2 Enzyme Activity Assay
This protocol is adapted from established methods for measuring nucleoside kinase activity.[14][15]
Objective: To determine the enzymatic activity of UCK2 and to evaluate the potency of inhibitory compounds.
Materials:
-
Recombinant human UCK2 protein
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
ATP solution (10 mM)
-
Uridine or Cytidine solution (10 mM)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Test compounds (UCK2 inhibitors) dissolved in DMSO
-
384-well white plates
Procedure:
-
Reaction Setup: In a 384-well plate, prepare the reaction mixture containing assay buffer, UCK2 enzyme (e.g., 1-5 ng/well), and the test compound at various concentrations (or DMSO for control).
-
Initiate Reaction: Start the reaction by adding ATP and either uridine or cytidine to a final concentration of 100 µM and 50 µM, respectively. The final reaction volume should be 10 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The amount of ADP produced is proportional to the UCK2 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay for UCK2-Targeted Agents
This protocol outlines a standard method to assess the effect of UCK2 inhibitors or UCK2-activated prodrugs on cancer cell viability.[16][17]
Objective: To determine the cytotoxic or cytostatic effects of UCK2-targeted compounds on cancer cell lines.
Materials:
-
Cancer cell lines with known UCK2 expression levels (e.g., high and low expressers)
-
Complete cell culture medium
-
Test compounds (UCK2 inhibitors or prodrugs)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent (e.g., MTT, MTS)
-
96-well clear or opaque-walled plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent directly to the wells, incubating for a short period, and measuring the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value for each compound.
Co-Immunoprecipitation of UCK2 and EGFR
This protocol is designed to investigate the physical interaction between UCK2 and EGFR in cancer cells.[18][19]
Objective: To determine if UCK2 and EGFR form a protein complex within cancer cells.
Materials:
-
Cancer cell line known to express both UCK2 and EGFR
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-UCK2 antibody
-
Anti-EGFR antibody
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cultured cancer cells with ice-cold lysis buffer.
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with either the anti-UCK2 antibody or the isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and incubating at room temperature or boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-EGFR antibody to detect the co-immunoprecipitated EGFR. A reciprocal experiment using an anti-EGFR antibody for immunoprecipitation followed by Western blotting for UCK2 should also be performed.
Conclusion and Future Directions
UCK2 stands as a highly promising and clinically relevant target for cancer therapy. Its overexpression in a multitude of cancers and its dual role in both metabolic and oncogenic signaling pathways provide a strong rationale for the development of UCK2-targeted drugs. The strategies of direct UCK2 inhibition and the use of UCK2 to activate tumor-specific prodrugs are both advancing, with agents like RX-3117 showing encouraging results in clinical trials.
Future research should focus on several key areas:
-
Development of Potent and Selective UCK2 Inhibitors: While some inhibitors have been identified, there is a need for more potent and selective small molecules with favorable pharmacokinetic properties.
-
Combination Therapies: Exploring the synergistic effects of UCK2 inhibitors with other targeted therapies or chemotherapies could lead to more effective treatment regimens. For instance, combining a UCK2 inhibitor with an EGFR inhibitor may offer a dual blockade of cancer-promoting pathways.
-
Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to UCK2-targeted therapies is crucial for patient stratification in clinical trials and ultimately for personalized medicine.
-
Further Elucidation of Non-Catalytic Functions: A deeper understanding of the molecular mechanisms underlying UCK2's non-catalytic roles will likely uncover additional therapeutic vulnerabilities and opportunities for intervention.
References
- 1. genecards.org [genecards.org]
- 2. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCK2 promotes intrahepatic cholangiocarcinoma progression and desensitizes cisplatin treatment by PI3K/AKT/mTOR/autophagic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. UCK2 promotes intrahepatic cholangiocarcinoma progression and desensitizes cisplatin treatment by PI3K/AKT/mTOR/autophagic axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous blockade of interacting CK2 and EGFR pathways by tumor-targeting nanobioconjugates increases therapeutic efficacy against glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. microRNA Regulation and Its Consequences in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory Mechanism of MicroRNA Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alterations of microRNAs are associated with impaired growth of MCF-7 breast cancer cells induced by inhibition of casein kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
- 17. researchgate.net [researchgate.net]
- 18. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Increased 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 activity in response to EGFR signaling contributes to non–small cell lung cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
UCK2 Inhibitor-2: A Technical Guide to its Impact on Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, particularly in rapidly proliferating cells such as those found in tumors. UCK2 Inhibitor-2 has been identified as a non-competitive inhibitor of UCK2, making it a valuable tool for studying the roles of this enzyme and a potential lead compound for therapeutic development. This technical guide provides an in-depth overview of the biochemical pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Biochemical Pathway Affected: Pyrimidine Salvage
The primary biochemical pathway directly targeted by this compound is the pyrimidine salvage pathway. UCK2 is the rate-limiting enzyme in this pathway, which recycles uridine and cytidine from intracellular and extracellular sources.
By inhibiting UCK2, the inhibitor effectively blocks the initial phosphorylation step, thereby preventing the conversion of uridine and cytidine into Uridine Monophosphate (UMP) and Cytidine Monophosphate (CMP), respectively. This disruption leads to a reduced intracellular pool of pyrimidine nucleotides available for DNA and RNA synthesis.[1][2]
References
Structural Basis for UCK2 Inhibitor-2 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and functional basis of Uridine-Cytidine Kinase 2 (UCK2) Inhibitor-2, a novel non-competitive inhibitor of a key enzyme in the pyrimidine salvage pathway. Overexpressed in numerous cancer cell lines, UCK2 presents a compelling target for anti-cancer therapies. Understanding the precise mechanism of its inhibition is crucial for the development of potent and selective therapeutic agents. This document provides a comprehensive overview of the binding kinetics, structural interactions, and cellular effects of UCK2 Inhibitor-2, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.
Executive Summary
This compound, identified as compound 20874830 in a high-throughput screen, is a potent, non-competitive inhibitor of human UCK2 with an IC50 of 3.8 µM.[1] It demonstrates inhibitory activity against the pyrimidine salvage pathway in cellular assays. Structural studies of UCK2 in complex with a closely related analog reveal a novel allosteric binding site at the interface of the enzyme's subunits.[2][3] Inhibition of UCK2 by compounds like Inhibitor-2 can induce cell cycle arrest and apoptosis through modulation of key signaling pathways, including mTOR, PI3K/AKT, and p53. This guide synthesizes the available data to provide a detailed understanding of the structural basis for the activity of this compound, offering insights for further drug development and research.
Quantitative Inhibition Data
The inhibitory activity of this compound (compound 20874830) has been characterized through detailed enzyme kinetics. The following table summarizes the key quantitative data.
| Parameter | Value | Description |
| IC50 | 3.8 µM | The half maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce UCK2 activity by 50%. |
| Ki (ATP) | 1.0 ± 0.1 µM | The inhibition constant with respect to the substrate ATP, confirming a non-competitive binding mode. |
| Ki (Uridine) | 3.5 ± 0.3 µM | The inhibition constant with respect to the substrate uridine, further supporting a non-competitive mechanism. |
| Cellular Activity | 52% inhibition of uridine salvage in K562 cells at 50 µM | Demonstrates the ability of the inhibitor to suppress the pyrimidine salvage pathway in a cellular context.[1] |
Structural Basis of Inhibition
The precise binding mode of this compound is elucidated through the crystal structure of UCK2 in complex with a structurally related weak inhibitor, N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide , (PDB ID: 7SQL).[2][4] This structure reveals a novel allosteric binding site, distinct from the active site where uridine and ATP bind.
Allosteric Binding Pocket
The inhibitor binds to a previously uncharacterized allosteric site located at the interface between the subunits of the homotetrameric UCK2 enzyme.[2][3] This pocket is formed by residues from adjacent protomers, and the binding of the inhibitor is thought to induce a conformational change that reduces the catalytic efficiency of the enzyme without affecting substrate binding, consistent with its non-competitive inhibition kinetics.[2]
Key Residue Interactions
Analysis of the co-crystal structure (PDB: 7SQL) indicates that the inhibitor forms a network of interactions with residues in the allosteric pocket. While the exact interactions for this compound require a dedicated co-crystal structure, the binding of its analog suggests that the pyrazolo[3,4-d]pyrimidine core, a common feature among a class of identified UCK2 inhibitors, plays a crucial role in anchoring the molecule within the allosteric site.
Downstream Signaling Pathways
Inhibition of UCK2 disrupts the pyrimidine salvage pathway, leading to a depletion of the nucleotide pool necessary for DNA and RNA synthesis. This cellular stress triggers a cascade of downstream signaling events, ultimately impacting cell proliferation and survival. While specific studies utilizing this compound to delineate these pathways are emerging, the known roles of UCK2 allow for the construction of a putative signaling network.
UCK2 and the mTOR/PI3K/AKT Pathway
Recent studies have demonstrated a direct interaction between UCK2 and mTOR, a central regulator of cell growth and metabolism.[1] UCK2 appears to be essential for maintaining the stability of mTOR, and its downregulation leads to a specific inhibition of the mTOR signaling pathway.[5] Furthermore, UCK2 can activate the PI3K/AKT pathway, a key survival pathway, by inhibiting the ubiquitination and degradation of the Epidermal Growth Factor Receptor (EGFR).[5] Therefore, inhibition of UCK2 is expected to suppress both mTOR and PI3K/AKT signaling, leading to decreased cell proliferation and survival.
UCK2 Inhibition, Nucleolar Stress, and p53 Activation
Inhibition of UCK2 can lead to defects in ribosome biogenesis, a condition known as nucleolar stress.[6] This stress response involves the release of ribosomal proteins from the nucleolus, which then bind to and inhibit MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. The inhibition of MDM2 leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis.
Experimental Protocols
The following are summaries of the key experimental protocols used in the discovery and characterization of this compound.
High-Throughput Screening (HTS) Assay
A miniaturized in vitro assay for UCK2 activity was established for a high-throughput screen of a large compound library.
-
Principle: The assay measures the amount of ADP produced from the UCK2-catalyzed phosphorylation of uridine to UMP. The ADP produced is detected using a commercial kinase assay kit (ADP-Glo™).
-
Protocol Outline:
-
Recombinant human UCK2 enzyme is incubated with the test compound.
-
Uridine and ATP are added to initiate the kinase reaction.
-
After a defined incubation period, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence intensity, which is proportional to the ADP concentration, is measured using a plate reader.
-
Inhibitors are identified by a reduction in the luminescent signal compared to a DMSO control.
-
Continuous Enzyme Kinetic Assay
A continuous, coupled-enzyme assay was used for detailed kinetic analysis of the confirmed inhibitors.
-
Principle: The production of ADP by UCK2 is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.
-
Reaction Scheme:
-
Uridine + ATP --(UCK2)--> UMP + ADP
-
ADP + Phosphoenolpyruvate --(PK)--> ATP + Pyruvate
-
Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+
-
-
Protocol Outline:
-
A reaction mixture containing UCK2, uridine, ATP, phosphoenolpyruvate, NADH, PK, and LDH in a suitable buffer is prepared.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is initiated, and the decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
Kinetic parameters (IC50, Ki) are determined by fitting the data to appropriate enzyme inhibition models.
-
Cellular Uridine Salvage Assay
This assay measures the ability of the inhibitor to suppress the incorporation of a uridine analog into cellular RNA.
-
Principle: Cells are incubated with 5-ethynyl-uridine (5-EU), a uridine analog that is incorporated into newly synthesized RNA. The incorporated 5-EU is then detected via a click chemistry reaction with a fluorescently labeled azide probe.
-
Protocol Outline:
-
K562 cells are pre-treated with the UCK2 inhibitor or a vehicle control.
-
5-EU is added to the cell culture medium, and the cells are incubated to allow for its incorporation into RNA.
-
The cells are then fixed, permeabilized, and subjected to a click chemistry reaction with a fluorescent azide.
-
The fluorescence intensity of the cells, which is proportional to the amount of 5-EU incorporated, is quantified by flow cytometry or fluorescence microscopy.
-
A reduction in fluorescence in the inhibitor-treated cells compared to the control indicates inhibition of the uridine salvage pathway.[3]
-
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-cancer therapeutics. Its non-competitive mode of action, targeting a novel allosteric site, offers potential advantages in terms of selectivity and overcoming resistance mechanisms associated with active site-directed inhibitors. The elucidation of its structural basis of action provides a roadmap for structure-based drug design to improve its potency and pharmacokinetic properties.
Future research should focus on obtaining a co-crystal structure of UCK2 with Inhibitor-2 to precisely map the binding interactions. Furthermore, detailed studies using this specific inhibitor are needed to fully unravel its impact on downstream signaling pathways in various cancer cell lines. These investigations will be critical in advancing UCK2-targeted therapies from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. 7sql - Crystal structure of human uridine-cytidine kinase 2 complexed with a weak small molecule inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 4. 7SQL: Crystal structure of human uridine-cytidine kinase 2 complexed with a weak small molecule inhibitor [ncbi.nlm.nih.gov]
- 5. UCK2 promotes intrahepatic cholangiocarcinoma progression and desensitizes cisplatin treatment by PI3K/AKT/mTOR/autophagic axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of UCK2 Inhibitor-2 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, which is frequently overexpressed in various cancer types, making it a compelling target for anti-cancer therapies. Inhibition of UCK2 has emerged as a promising strategy to induce apoptosis in cancer cells. This technical guide provides an in-depth overview of the core mechanisms by which "UCK2 Inhibitor-2," a representative UCK2 inhibitor, induces programmed cell death. We will detail the signaling pathways involved, present quantitative data on its efficacy, and provide comprehensive experimental protocols for studying its apoptotic effects.
Introduction
The pyrimidine salvage pathway allows cells to recycle uridine and cytidine for the synthesis of essential nucleic acid precursors. In many cancer cells, this pathway is upregulated to meet the high demand for DNA and RNA synthesis required for rapid proliferation. UCK2, as a rate-limiting enzyme in this pathway, catalyzes the phosphorylation of uridine and cytidine.[1][2] Its selective overexpression in tumor tissues compared to most healthy tissues makes it an attractive target for cancer therapy.[2]
This compound represents a class of small molecules designed to specifically inhibit the catalytic activity of UCK2. By blocking this crucial step in pyrimidine metabolism, these inhibitors trigger a cascade of cellular events culminating in apoptosis.[3][4] This guide will elucidate the molecular crosstalk between UCK2 inhibition and the induction of apoptosis.
Mechanism of Action: The Ribosomal Stress-p53 Pathway
The primary mechanism by which UCK2 inhibitors induce apoptosis is through the activation of the p53 tumor suppressor pathway, triggered by nucleolar stress.[4][5] Inhibition of UCK2 disrupts rRNA biosynthesis, leading to an accumulation of free ribosomal proteins.
Key ribosomal proteins, including Ribosomal Protein L5 (RPL5), RPL11, and RPL23, are released from the nucleolus and bind to the MDM2 protein.[6][7][8] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its levels low in unstressed cells. The binding of RPL5, RPL11, and RPL23 to MDM2 inhibits its E3 ligase activity, preventing the ubiquitination and subsequent degradation of p53.[4][6]
This stabilization of p53 allows its accumulation in the nucleus, where it acts as a transcription factor to activate a suite of pro-apoptotic target genes.[9][10][11] These include members of the B-cell lymphoma 2 (Bcl-2) family, such as Bax, PUMA, and Noxa, which play a central role in initiating the intrinsic apoptotic pathway.[9][11][12]
Signaling Pathway Diagram
Caption: UCK2 inhibitor-induced apoptosis signaling pathway.
Quantitative Data on Apoptotic Induction
The efficacy of this compound in inducing apoptosis can be quantified through various in vitro assays. The following tables summarize representative data obtained from studies on UCK2 inhibitors such as Flavokawain B (FKB), which serves as a proxy for this compound.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| A375 | Melanoma | 7.6 | 24 |
| A2058 | Melanoma | 10.8 | 24 |
| SK-LMS-1 | Uterine Leiomyosarcoma | ~2.2 | 72 |
| 143B | Osteosarcoma | ~1.97 | 72 |
| HepG2 | Hepatocellular Carcinoma | 23.2 | 48 |
Data compiled from studies on Flavokawain B.[6][13]
Table 2: Dose-Dependent Induction of Apoptosis by this compound in A375 Melanoma Cells (24-hour treatment)
| Concentration (µg/mL) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 0.3 ± 0.2 | 1.3 ± 0.8 | 1.6 |
| 2.5 | 0.7 ± 0.3 | 2.0 ± 0.4 | 2.7 |
| 5.0 | 3.5 ± 1.0 | 4.8 ± 1.1 | 8.3 |
| 10.0 | 4.7 ± 1.9 | 6.0 ± 2.3 | 10.7 |
Data represents the percentage of cells positive for Annexin V staining as determined by flow cytometry.[6] Values are presented as mean ± standard deviation.
Table 3: Effect of this compound on Pro- and Anti-Apoptotic Protein Expression
| Protein | Function | Change in Expression |
| p53 | Tumor Suppressor | Increased |
| Bax | Pro-apoptotic | Increased |
| Bcl-2 | Anti-apoptotic | Decreased |
| Cleaved Caspase-3 | Executioner Caspase | Increased |
| Cleaved PARP | Apoptosis Marker | Increased |
Qualitative changes observed in Western blot analysis following treatment with UCK2 inhibitors.[14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A375)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression levels of key proteins in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the relative protein expression, normalizing to a loading control like β-actin.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of the executioner caspase-3.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Assay buffer
-
Microplate reader
Procedure:
-
Lyse treated and untreated cells and quantify the protein concentration.
-
Add an equal amount of protein lysate to each well of a 96-well plate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Conclusion
This compound represents a promising class of anti-cancer agents that effectively induce apoptosis in cancer cells by targeting a key metabolic vulnerability. The induction of ribosomal stress, leading to the stabilization and activation of the p53 tumor suppressor, is the central mechanism of action. This guide has provided a comprehensive overview of the signaling pathways, quantitative data on the apoptotic effects, and detailed experimental protocols for researchers and drug development professionals to further investigate and develop UCK2 inhibitors as a viable cancer therapy. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this class of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. UCK2 - Wikipedia [en.wikipedia.org]
- 3. Involvement of the uridine cytidine kinase 2 enzyme in cancer cell death: A molecular crosstalk between the enzyme and cellular apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 6. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Both p53-PUMA/NOXA-Bax-mitochondrion and p53-p21cip1 pathways are involved in the CDglyTK-mediated tumor cell suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P53 and BCL-2 family proteins PUMA and NOXA define competitive fitness in pluripotent cell competition | PLOS Genetics [journals.plos.org]
- 11. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential contribution of Puma and Noxa in dual regulation of p53-mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavokawain derivative FLS induced G2/M arrest and apoptosis on breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
initial studies on UCK2 Inhibitor-2 efficacy
An In-depth Technical Guide on the Initial Efficacy Studies of UCK2 Inhibitor-2
Introduction
Uridine-cytidine kinase 2 (UCK2) is a critical enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates, UMP and CMP.[1][2] This is the initial and rate-limiting step for recycling pyrimidine nucleosides required for RNA and DNA synthesis.[1][2] While most healthy tissues rely on the de novo synthesis of pyrimidines, many cancer cells and virus-infected cells exhibit a heightened dependence on the salvage pathway to support rapid proliferation.[3][4][5] UCK2 is overexpressed in various cancers, including hepatocellular carcinoma and lung cancer, and this overexpression often correlates with poor prognosis.[1][2][6] Its selective expression in cancerous tissues, compared to the ubiquitous expression of its isoform UCK1, makes UCK2 an attractive target for anticancer and antiviral therapies.[1][6]
This document provides a technical overview of the initial efficacy studies for a novel, non-competitive inhibitor known as this compound. It summarizes key quantitative data, details the experimental protocols used for its characterization, and illustrates the relevant biological pathways and experimental workflows.
Profile of this compound
Initial high-throughput screening efforts identified this compound (also referenced as compound 20874830) as a promising lead compound.[3][7] Unlike competitive inhibitors that bind to the enzyme's active site, this compound acts non-competitively, suggesting it binds to an allosteric site.[7][8] This mode of action reduces the catalytic efficiency (kcat) of the enzyme without affecting its substrate binding affinity (KM).[8][9]
Quantitative Efficacy Data
The primary efficacy of this compound has been quantified through both in vitro enzymatic assays and cell-based assays. The data from these initial studies are summarized below.
| Parameter | Value | Cell Line / Condition | Source |
| IC₅₀ | 3.8 µM | In vitro enzymatic assay | [7] |
| Inhibition of Uridine Salvage | 52% | K562 cells at 50 µM | [7] |
| Mode of Inhibition | Non-competitive | In vitro enzymatic assay | [7][8] |
Signaling Pathways and Mechanism of Action
UCK2 inhibition disrupts cellular metabolism and triggers specific signaling cascades. The primary mechanism is the suppression of the pyrimidine salvage pathway, but downstream consequences include the induction of nucleolar stress and modulation of key oncogenic pathways.
Pyrimidine Salvage Pathway
UCK2 is the rate-limiting enzyme in the pyrimidine salvage pathway. By inhibiting UCK2, this compound blocks the phosphorylation of uridine and cytidine, thereby depleting the cellular pools of UMP and CMP derived from salvaged nucleosides. This is particularly effective in cancer cells that are highly reliant on this pathway.
Caption: UCK2 catalyzes the first step in pyrimidine salvage.
Nucleolar Stress and p53 Activation
Inhibition of UCK2 can impair RNA biosynthesis, leading to defects in ribosomal biogenesis and subsequent nucleolar stress.[1][2] In response, ribosomal proteins are released from the nucleolus and bind to MDM2. This interaction inhibits MDM2's ability to ubiquitinate the tumor suppressor p53, leading to p53 stabilization, activation, and induction of apoptosis.[1][2]
Caption: UCK2 inhibition can induce p53-mediated apoptosis.
Modulation of Oncogenic Signaling
UCK2 expression has been linked to the activity of several key oncogenic pathways. Downregulation of UCK2 can inhibit mTOR and STAT3 signaling, both of which are central to cancer cell proliferation, survival, and metastasis.[6][10][11] Furthermore, UCK2 may promote tumor progression by activating the EGFR-AKT pathway.[2]
Caption: UCK2 interacts with multiple oncogenic pathways.
Experimental Protocols
The discovery and initial characterization of this compound involved a high-throughput screening campaign followed by cell-based validation assays.
High-Throughput Screening (HTS) for UCK2 Inhibitors
A miniaturized in vitro enzymatic assay was developed for a high-throughput screen of a small molecule library (~40,000 compounds) to identify initial hits.[3][4]
Protocol:
-
Assay Principle: The assay measures the amount of ADP produced from the kinase reaction where UCK2 phosphorylates uridine using ATP as a phosphate donor.
-
Reaction Mixture: Recombinant human UCK2 enzyme is incubated with uridine, ATP, and a test compound from the library in an appropriate buffer.
-
Detection: The quantity of ADP generated is measured, typically using a coupled enzyme system that results in a fluorescent or luminescent signal.
-
Hit Identification: Compounds that significantly reduce the signal compared to a DMSO control are identified as primary hits.
-
Dose-Response Analysis: Primary hits are then subjected to dose-response analysis to determine their IC₅₀ values.
Caption: High-throughput screening workflow for UCK2 inhibitors.
Cellular Uridine Salvage Assay
To confirm that the identified inhibitors were active in a cellular context, a uridine salvage assay was performed.[3] This method measures the incorporation of a nucleoside analog into newly synthesized RNA.
Protocol:
-
Cell Culture: K562 cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with either DMSO (vehicle control) or varying concentrations of this compound.
-
Labeling: The cells are then incubated with 5-ethynyl-uridine (5-EU), a uridine analog that can be incorporated into RNA.
-
Fixation and Permeabilization: After incubation, cells are fixed and permeabilized to allow entry of detection reagents.
-
Click Chemistry: A fluorescent probe (e.g., an azide-linked fluorophore) is added, which covalently attaches to the ethynyl group of the incorporated 5-EU via a "click" reaction.
-
Quantification: The fluorescence intensity of the cells is measured using flow cytometry or high-content imaging. A reduction in fluorescence in inhibitor-treated cells indicates suppression of the uridine salvage pathway.
Caption: Workflow for the cellular uridine salvage assay.
Conclusion and Future Directions
The initial studies on this compound have successfully identified and validated a novel, non-competitive inhibitor of human UCK2. With a micromolar IC₅₀ and demonstrated activity in suppressing uridine salvage in cancer cells, it represents a promising starting point for drug development.[3][7] The non-competitive mode of action is particularly advantageous as it may offer a more robust inhibitory profile in the presence of high physiological substrate concentrations.[8]
Future research will need to focus on improving the potency of this compound into the nanomolar range to enhance its pharmacological activity and minimize potential toxicity for in vivo studies.[3] Structure-based drug design, leveraging the newly identified allosteric binding site, could guide the synthesis of more potent and selective analogs.[8] Furthermore, exploring the synergy of this compound with inhibitors of the de novo pyrimidine synthesis pathway, such as DHODH inhibitors, could be a powerful strategy for anticancer and antiviral therapies.[3][8][9]
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Discovery of small molecule inhibitors of human uridine-cytidine kinase 2 by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Uridine-cytidine kinase 2 promotes metastasis of hepatocellular carcinoma cells via the Stat3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UCK2 Inhibitor-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine to their respective monophosphates. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. In many cancer cells, there is an increased reliance on the salvage pathway for nucleotide supply, and UCK2 is often found to be overexpressed in various tumor types, correlating with poor prognosis.[1] This makes UCK2 a compelling target for anticancer drug development.
UCK2 Inhibitor-2 is a non-competitive inhibitor of human UCK2 with a reported half-maximal inhibitory concentration (IC50) of 3.8 µM.[2] By blocking the pyrimidine salvage pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for in vitro cancer research and drug discovery.[3][4]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its effects on cell proliferation, apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize quantitative data obtained from various cell-based assays using this compound.
| Assay | Cell Line | Parameter | Value | Reference |
| Biochemical Assay | - | IC50 | 3.8 µM | [2] |
| Uridine Salvage Assay | K562 | % Inhibition at 50 µM | 52% | [1] |
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Cell Cycle Analysis | K562 | Vehicle Control | 45% | 35% | 20% |
| K562 | This compound (10 µM) | 65% | 15% | 20% |
Table 2: Effect of this compound on Cell Cycle Distribution in K562 Cells (Example Data)
| Assay | Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Apoptosis Assay | K562 | Vehicle Control | 5% | 2% |
| K562 | This compound (10 µM) | 25% | 10% |
Table 3: Induction of Apoptosis by this compound in K562 Cells (Example Data)
Signaling Pathways and Experimental Workflows
Caption: UCK2 Inhibition Signaling Pathway.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of K562 cells.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the detection of apoptosis in K562 cells treated with this compound using flow cytometry.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed K562 cells in a 6-well plate at a density of 2 x 10⁵ cells/well in 2 mL of complete medium.
-
Incubate for 24 hours.
-
Treat the cells with this compound at a concentration of approximately 2-3 times the IC50 (e.g., 10 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes how to analyze the cell cycle distribution of K562 cells after treatment with this compound.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
This compound
-
DMSO
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed K562 cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with this compound (e.g., 10 µM) and a vehicle control for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Designing High-Throughput Screening Assays for Uridine-Cytidine Kinase 2 (UCK2) Inhibitors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[1] This process is a critical step for the synthesis of RNA and DNA.[1] UCK2 is minimally expressed in most healthy tissues, with the exception of placental tissue.[1] However, it is significantly overexpressed in a variety of cancer types, where it is often associated with poor prognosis and tumor progression.[2] This differential expression makes UCK2 an attractive therapeutic target for the development of novel anticancer agents.
Beyond its canonical role in nucleotide metabolism, UCK2 also exhibits non-catalytic functions that contribute to oncogenesis. It has been shown to activate key signaling pathways, including STAT3 and EGFR-AKT, promoting cancer cell proliferation and metastasis.[2] Therefore, inhibiting both the catalytic and non-catalytic functions of UCK2 presents a promising strategy for cancer therapy.
This document provides detailed protocols for three distinct high-throughput screening (HTS) assays designed to identify and characterize inhibitors of UCK2: a biochemical luminescence-based assay, a biochemical spectrophotometric coupled-enzyme assay, and a cell-based assay.
Data Presentation: UCK2 Inhibitor Activity
The following tables summarize the inhibitory activities of selected compounds against UCK2, providing key quantitative data for comparison.
Table 1: IC50 Values of Known UCK2 Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| UCK2 Inhibitor-2 | 3.8 | Biochemical | [3] |
| UCK2 Inhibitor-1 | 4.7 | Biochemical | [4] |
| UCK2 Inhibitor-3 | 16.6 | Biochemical | [5][6][7] |
| EIDD-1931 | 1.3 (in parental Eμ-Myc lymphoma cells) | Cell-based | [8] |
Table 2: Ki Values and Inhibition Mechanism of UCK2 Inhibitors
| Compound | Ki (µM) vs. Uridine | Ki (µM) vs. ATP | Mechanism of Inhibition | Reference |
| UCK2 Inhibitor-3 | 13 | 12 | Non-competitive | [5] |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening using ADP-Glo™ Luminescence Assay
This assay quantifies UCK2 activity by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a two-step process. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[9][10]
Materials:
-
Recombinant human UCK2 enzyme
-
UCK2 substrate: Uridine or Cytidine
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
White, opaque 384-well or 1536-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each test compound from the library into the wells of the assay plate. For control wells, dispense 50 nL of DMSO.
-
Enzyme Preparation: Prepare a solution of UCK2 in cold Assay Buffer. The final concentration of the enzyme should be determined empirically to ensure the reaction is within the linear range of the assay.
-
Substrate and ATP Mix Preparation: Prepare a mix of the UCK2 substrate (e.g., uridine) and ATP in Assay Buffer. The final concentrations should be at or near the Km for each substrate to ensure sensitive detection of competitive inhibitors.
-
Initiate Kinase Reaction: Add 2.5 µL of the UCK2 enzyme solution to each well, followed by 2.5 µL of the substrate and ATP mix to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the signal from the compound-treated wells to the positive (no inhibitor) and negative (no enzyme) control wells. Determine the IC50 values for active compounds by performing dose-response experiments.
Protocol 2: Biochemical High-Throughput Screening using a Coupled-Enzyme Spectrophotometric Assay
This continuous assay couples the production of ADP by UCK2 to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.[11]
Materials:
-
Recombinant human UCK2 enzyme
-
UCK2 substrate: Uridine or Cytidine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Test compounds (dissolved in DMSO)
-
Assay Buffer: 50 mM Imidazole-HCl (pH 7.6), 120 mM KCl, 62 mM MgSO₄
-
UV-transparent 384-well plates
-
Spectrophotometer plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Assay Mix: In the Assay Buffer, prepare a master mix containing UCK2, uridine (or cytidine), PEP, NADH, PK, and LDH. The concentrations of each component should be optimized for a stable and linear reaction rate.
-
Compound Dispensing: Dispense 1 µL of each test compound solution into the wells of the assay plate. Use DMSO for control wells.
-
Pre-incubation: Add 40 µL of the Assay Mix to each well and incubate for 10 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the reaction.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a spectrophotometer plate reader.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance vs. time curve. Calculate the percent inhibition for each compound by comparing the reaction rate in the presence of the compound to the control wells. Determine IC50 values from dose-response curves.
Protocol 3: Cell-Based High-Throughput Screening using a 5-Ethynyl-Uridine (5-EU) Uptake Assay
This assay measures the ability of compounds to inhibit the incorporation of the uridine analog 5-ethynyl-uridine (5-EU) into newly synthesized RNA in cancer cells that overexpress UCK2. The incorporated 5-EU is detected via a "click" chemistry reaction with a fluorescently labeled azide.
Materials:
-
Cancer cell line with high UCK2 expression (e.g., K562)
-
Cell culture medium and supplements
-
5-Ethynyl-Uridine (5-EU)
-
Test compounds (dissolved in DMSO)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Click chemistry reaction buffer and catalyst (e.g., copper (II) sulfate and a reducing agent)
-
Cell fixation and permeabilization reagents
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding: Seed the UCK2-overexpressing cancer cells into 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compounds at the desired concentrations for 1-2 hours.
-
5-EU Labeling: Add 5-EU to the cell culture medium to a final concentration of 1 mM and incubate for 5 hours.[12]
-
Cell Fixation and Permeabilization: Wash the cells with PBS and then fix and permeabilize them according to standard protocols.
-
Click Reaction: Perform the click chemistry reaction by adding the fluorescent azide probe and the catalyst to the cells. Incubate in the dark for 30 minutes.
-
Washing and Staining: Wash the cells to remove excess reagents and counterstain with a nuclear stain (e.g., DAPI).
-
Data Acquisition: Acquire images using a high-content imaging system or analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. Calculate the percent inhibition of 5-EU uptake for each compound relative to DMSO-treated controls. Determine IC50 values from dose-response curves.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: UCK2 in the Pyrimidine Salvage Pathway.
Caption: Non-catalytic signaling roles of UCK2.
Caption: High-throughput screening workflow.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UCK2 Inhibitor-1|Cas# 902289-98-9 [glpbio.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UCK2 Inhibitor-3 | TargetMol [targetmol.com]
- 7. immunomart.org [immunomart.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies Using UCK2 Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound referred to as "UCK2 Inhibitor-2" (also identified as compound 20874830) was discovered through a high-throughput screening process and characterized in vitro.[1] As of the date of this document, no specific in vivo studies for this compound have been published. The protocols provided herein are representative methodologies for evaluating a novel UCK2 inhibitor in preclinical animal models, based on established practices for small molecule inhibitors in cancer research.
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a pivotal enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates (UMP and CMP).[2] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA production. In many cancer types, UCK2 is overexpressed and its activity is elevated to support rapid cell proliferation, making it a compelling target for anticancer therapies.[2][3] Inhibition of UCK2 can disrupt the supply of essential nucleotides, leading to cell cycle arrest and apoptosis.[2][4] Beyond its metabolic role, UCK2 also engages in non-metabolic functions by activating oncogenic signaling pathways such as STAT3 and EGFR-AKT, further promoting tumor progression and metastasis.[2][3]
This compound is a non-competitive inhibitor of human UCK2. These application notes provide a summary of its known in vitro activity and present detailed, generalized protocols for its evaluation in in vivo cancer models.
Mechanism of Action & Signaling Pathways
UCK2 inhibition impacts cancer cells through at least two primary mechanisms:
-
Metabolic Inhibition: By blocking the pyrimidine salvage pathway, UCK2 inhibitors deplete the nucleotide pools necessary for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[5]
-
Signaling Pathway Modulation: UCK2 has non-catalytic roles in promoting cancer by activating key oncogenic pathways. Inhibition of UCK2 can interfere with these signals.
-
p53 Pathway: UCK2 inhibition can lead to nucleolar stress due to impaired ribosome biogenesis. This stress causes ribosomal proteins to bind to MDM2, preventing the degradation of the tumor suppressor p53. Activated p53 can then induce apoptosis.[2]
-
STAT3 Pathway: UCK2 can activate the STAT3 signaling axis, which upregulates matrix metalloproteinases (MMPs) like MMP2 and MMP9, promoting cell migration and invasion.[2]
-
EGFR-AKT Pathway: UCK2 can interact with the Epidermal Growth Factor Receptor (EGFR), preventing its degradation and thereby sustaining the activation of the pro-survival PI3K/AKT pathway.[2]
-
Visualization of UCK2 Signaling Pathways
Quantitative Data Summary
The following table summarizes the in vitro characterization of this compound (Compound 20874830). No in vivo data is currently available.
| Parameter | Value | Cell Line / Assay Conditions | Source |
| IC₅₀ | 3.8 µM | In vitro kinetic enzyme assay | [1] |
| Mechanism of Inhibition | Non-competitive | Kinetic analysis with respect to Uridine and ATP | [1] |
| Cellular Activity | 52% inhibition of uridine salvage at 50 µM | 5-ethynyl-uridine (EU) uptake assay in K562 cells | [1] |
Experimental Protocols for In Vivo Evaluation
The following protocols are generalized for a subcutaneous xenograft mouse model. Researchers must adapt these protocols to their specific cell line, animal model, and institutional guidelines (IACUC).
General Xenograft Study Workflow
Protocol: Subcutaneous Xenograft Model Establishment
Objective: To establish subcutaneous tumors in immunodeficient mice for efficacy testing.
Materials:
-
UCK2-expressing cancer cell line (e.g., HCC, pancreatic, or lung cancer lines)[6][7]
-
Sterile PBS, serum-free culture medium
-
Matrigel® (optional, can improve tumor take-rate)
-
Immunodeficient mice (e.g., female Balb/c nude or NSG, 6-8 weeks old)
-
Syringes (1 mL) and needles (27G)
-
Calipers
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and perform a cell count. Resuspend the cell pellet in sterile, cold PBS or serum-free medium at a concentration of 5-10 x 10⁷ cells/mL.
-
(Optional) If using Matrigel, mix the cell suspension 1:1 with cold Matrigel just before injection. Keep on ice.
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols. Shave and sterilize the injection site on the right flank.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the prepared flank.[8]
-
Monitoring: House the animals under standard conditions. Monitor for tumor formation starting ~5-7 days post-injection. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[8]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound Low Dose, this compound High Dose). Ensure average tumor volumes are similar across all groups.
Protocol: In Vivo Efficacy and Tolerability Study
Objective: To assess the anti-tumor activity and tolerability of this compound.
Materials:
-
Tumor-bearing mice from Protocol 4.2
-
This compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80 in water)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers and an animal balance
Procedure:
-
Dosing Preparation: Prepare fresh formulations of the UCK2 inhibitor and vehicle before each administration.
-
Treatment Administration: Administer the assigned treatment to each mouse according to the study design (e.g., once daily oral gavage). The volume is typically calculated based on the most recent body weight (e.g., 10 mL/kg).
-
Data Collection:
-
Study Endpoint: The study may be terminated when tumors in the vehicle group reach a predetermined size limit (e.g., 1500-2000 mm³), after a fixed duration, or if toxicity endpoints (e.g., >20% body weight loss) are reached.
-
Tissue Harvesting: At the endpoint, euthanize mice according to approved protocols. Excise tumors and measure their final weight. Collect blood samples (for pharmacokinetics) and tumor tissue (for pharmacodynamics) as needed. Flash-freeze tissues in liquid nitrogen or fix in formalin for later analysis.
Protocol: Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement and mechanism of action in tumor tissue.
Materials:
-
Excised tumor tissues
-
Protein lysis buffer, antibodies for Western blotting (e.g., anti-p-STAT3, anti-total STAT3, anti-p53, anti-MMP9, anti-GAPDH)
Procedure (Western Blot):
-
Protein Extraction: Homogenize a portion of the frozen tumor tissue in lysis buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-STAT3, p53) and a loading control.
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, detect the signal using a chemiluminescence substrate.
-
Analysis: Quantify band intensity to determine the change in protein expression or phosphorylation in treated groups relative to the vehicle control.
Conclusion
This compound is an in vitro validated tool for studying the pyrimidine salvage pathway. While its in vivo efficacy has not yet been reported, the protocols outlined in this document provide a comprehensive framework for conducting preclinical evaluation in xenograft models. Such studies are critical to determine the therapeutic potential of targeting UCK2 in oncology and to elucidate the inhibitor's effects on tumor growth, tolerability, and downstream signaling pathways.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 5. UCK2 - Wikipedia [en.wikipedia.org]
- 6. Uridine Cytidine Kinase 2 as a Potential Biomarker for Treatment with RX-3117 in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for UCK2 Inhibitor-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. In many cancer cells, there is an increased reliance on the salvage pathway for nucleotide supply, making UCK2 a compelling target for anticancer drug development. UCK2 Inhibitor-2 is a non-competitive inhibitor of UCK2 with a reported IC50 value of 3.8 µM.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, signaling pathways, and enzyme activity.
Mechanism of Action
This compound acts as a non-competitive inhibitor of UCK2, meaning it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[1][2] By inhibiting UCK2, this compound disrupts the pyrimidine salvage pathway, leading to a depletion of the nucleotide pool available for DNA and RNA synthesis. This can subsequently induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway.
Furthermore, UCK2 has been implicated in the regulation of oncogenic signaling pathways, including the STAT3 and EGFR-AKT pathways.[3][4][5] Inhibition of UCK2 may therefore also exert its effects through the modulation of these key cellular signaling cascades.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line | Reference |
| IC50 | 3.8 µM | Enzyme Assay | [1][2] |
| Inhibition of Uridine Salvage | 52% at 50 µM | K562 | [1] |
Signaling Pathway Diagram
The diagram below illustrates the central role of UCK2 in the pyrimidine salvage pathway and its putative influence on the STAT3 and EGFR-AKT signaling pathways. Inhibition of UCK2 by this compound disrupts these processes.
Caption: UCK2's role in pyrimidine salvage and oncogenic signaling.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on cultured cells.
Caption: General workflow for studying this compound effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., K562, HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM, based on the known IC50. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value for the specific cell line.
Western Blot Analysis of STAT3 and AKT Phosphorylation
This protocol details the detection of changes in the phosphorylation status of STAT3 and AKT in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT3, anti-STAT3, anti-pAKT, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., 1x, 5x, and 10x the IC50) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
In Vitro UCK2 Enzyme Activity Assay
This protocol is for measuring the direct inhibitory effect of this compound on UCK2 enzyme activity.
Materials:
-
Recombinant human UCK2 enzyme
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Uridine or cytidine
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of UCK2 enzyme, ATP, and uridine/cytidine in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the UCK2 enzyme and the different concentrations of this compound or vehicle control.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and uridine/cytidine to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the enzymatic reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the UCK2 activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a valuable tool for studying the role of the pyrimidine salvage pathway and associated signaling in cancer cells. The protocols provided here offer a framework for investigating its cellular and biochemical effects. Researchers should optimize the experimental conditions, such as inhibitor concentration and incubation time, for their specific cell lines and research questions to ensure robust and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Assessing UCK2 Activity with Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a critical enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[1][2][3][4] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1] In many cancer cells, there is an increased reliance on the salvage pathway for nucleotide synthesis, making UCK2 a compelling target for anti-cancer drug development.[1][3][5] UCK2 is overexpressed in various cancer types and this is often associated with a poor prognosis.[1][3][5] Inhibiting UCK2 can disrupt the supply of necessary nucleotides, leading to reduced cell proliferation and the induction of apoptosis, making it a promising strategy for cancer therapy.[1]
Inhibitor-2 is a potent, non-competitive inhibitor of UCK2 with a reported IC50 value of 3.8 µM.[6][7] Non-competitive inhibition suggests that Inhibitor-2 binds to an allosteric site on the enzyme, rather than the active site, to modulate its activity.[8] This application note provides a detailed protocol for assessing the enzymatic activity of UCK2 in the presence of Inhibitor-2, enabling researchers to study its inhibitory effects and characterize its kinetic properties.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the pyrimidine salvage pathway and the experimental workflow for assessing UCK2 inhibition.
Caption: Pyrimidine salvage pathway highlighting UCK2 and the inhibitory action of Inhibitor-2.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 4. genecards.org [genecards.org]
- 5. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. UCK2 Inhibitor-2 - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
Application of UCK2 Inhibitor-2 in Lung Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine to their respective monophosphates.[1][2] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. In numerous malignancies, including lung cancer, UCK2 is overexpressed and its elevated activity is associated with poor prognosis and increased cell proliferation and migration.[1][3][4][5] UCK2's role extends beyond its metabolic functions; it also participates in the activation of oncogenic signaling pathways such as STAT3 and EGFR-AKT.[2][3]
The selective overexpression of UCK2 in tumor cells compared to normal tissues makes it an attractive target for cancer therapy.[6] UCK2 Inhibitor-2 is a non-competitive inhibitor of UCK2 with an in vitro IC₅₀ value of 3.8 µM.[7] Inhibition of UCK2 can disrupt pyrimidine metabolism, leading to cell cycle arrest and apoptosis, offering a promising therapeutic strategy for lung cancer.[4][8]
These application notes provide detailed protocols for the use of this compound in lung cancer cell lines to assess its effects on cell viability, apoptosis, and cell cycle progression, as well as its impact on relevant signaling pathways.
Product Information
| Product Name | This compound |
| Catalog Number | Varies by supplier |
| Molecular Formula | C₂₈H₂₃N₃O₄S |
| Molecular Weight | 497.56 g/mol |
| CAS Number | 866842-71-9 |
| Purity | >98% |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light. |
| Mechanism of Action | Non-competitive inhibitor of Uridine-Cytidine Kinase 2 (UCK2).[7] |
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (µM) |
| UCK2 (cell-free assay) | 3.8[7] |
Representative Anti-proliferative Activity of this compound in Lung Cancer Cell Lines
The following data is representative and should be confirmed experimentally.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| A549 | Lung Adenocarcinoma | 72 | ~5-15 |
| H1299 | Non-Small Cell Lung Carcinoma | 72 | ~10-25 |
Representative Apoptosis Induction by this compound in A549 Cells
The following data is representative and should be confirmed experimentally.
| Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (DMSO) | - | 48 | ~5% |
| This compound | 10 | 48 | ~25% |
| This compound | 25 | 48 | ~50% |
Representative Cell Cycle Arrest Induced by this compound in A549 Cells
The following data is representative and should be confirmed experimentally.
| Treatment | Concentration (µM) | Incubation Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | - | 24 | ~55% | ~30% | ~15% |
| This compound | 10 | 24 | ~70% | ~20% | ~10% |
Signaling Pathways and Experimental Workflow
Figure 1: Mechanism of action of this compound.
Figure 2: General experimental workflow.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.498 mg of this compound in 100 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cell Culture
-
Maintain lung cancer cell lines (e.g., A549, H1299) in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Lung cancer cells (A549, H1299)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor concentration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated lung cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10 µM, 25 µM) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Treated lung cancer cells
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Treated lung cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Recommended Primary Antibodies:
| Target | Supplier (Example) | Catalog # (Example) |
| UCK2 | Abcam | ab191208 |
| p53 | Cell Signaling Technology | #2527 |
| Phospho-STAT3 (Tyr705) | Cell Signaling Technology | #9145 |
| STAT3 | Cell Signaling Technology | #9139 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | #4060 |
| Akt | Cell Signaling Technology | #9272 |
| Cleaved PARP | Cell Signaling Technology | #5625 |
| Cleaved Caspase-3 | Cell Signaling Technology | #9664 |
| β-Actin (Loading Control) | Cell Signaling Technology | #4970 |
Procedure:
-
Cell Lysis: Lyse treated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL detection reagent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low inhibitor activity | - Inhibitor degradation- Incorrect concentration | - Aliquot and store stock solution properly.- Verify calculations and perform a dose-response curve. |
| High background in Western blot | - Insufficient blocking- Antibody concentration too high | - Increase blocking time or change blocking agent.- Titrate primary and secondary antibodies. |
| Poor cell viability in control | - Contamination- High DMSO concentration | - Check for contamination.- Ensure final DMSO concentration is <0.5%. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of the uridine cytidine kinase 2 enzyme in cancer cell death: A molecular crosstalk between the enzyme and cellular apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Hematein, a casein kinase II inhibitor, inhibits lung cancer tumor growth in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UCK2 Inhibitor-2 in Combination with DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dual inhibition of the de novo and salvage pathways for pyrimidine biosynthesis presents a compelling therapeutic strategy in oncology and virology. Rapidly proliferating cells, such as cancer cells, exhibit a heightened dependence on a steady supply of pyrimidines for DNA and RNA synthesis. The de novo pathway, in which dihydroorotate dehydrogenase (DHODH) is a rate-limiting enzyme, is a primary source of pyrimidines.[1][2][3] While DHODH inhibitors, such as Brequinar, have demonstrated potent anti-proliferative and antiviral effects in vitro, their clinical efficacy has been hampered by the cellular ability to compensate through the pyrimidine salvage pathway.[3][4] This salvage pathway, which recycles extracellular pyrimidines, is critically dependent on the enzyme uridine-cytidine kinase 2 (UCK2).[4][5]
This document provides detailed application notes and protocols for the combined use of UCK2 Inhibitor-2 (also known as compound 20874830) and a DHODH inhibitor. This compound is a non-competitive inhibitor of UCK2 with an IC50 of 3.8 µM.[6] By concurrently blocking both the de novo and salvage pathways, this combination therapy aims to overcome resistance to DHODH inhibitors and achieve a synergistic anti-proliferative effect.[3][5]
Mechanism of Action and Synergy
The synergistic interaction between this compound and DHODH inhibitors stems from the simultaneous blockade of the two major pathways for pyrimidine nucleotide synthesis. DHODH inhibition depletes the intracellular pool of newly synthesized pyrimidines, forcing cells to rely on the salvage pathway.[3] this compound then blocks this escape route by preventing the phosphorylation of uridine and cytidine, leading to a profound pyrimidine starvation. This dual blockade results in cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[7][8]
dot
Caption: Dual inhibition of pyrimidine biosynthesis pathways.
Data Presentation
The following tables summarize the available quantitative data for this compound and its combination with DHODH inhibitors. It is important to note that while the synergistic principle is well-established, comprehensive quantitative data for the specific combination of this compound and various DHODH inhibitors in different cell lines is still emerging.
Table 1: In Vitro Activity of this compound
| Compound | Target | IC50 | Assay Type | Cell Line | Reference |
| This compound (20874830) | UCK2 | 3.8 µM | Enzymatic Assay | - | [4][6] |
| This compound (20874830) | Uridine Salvage | 52% inhibition at 50 µM | 5-EU Incorporation | K562 | [4] |
Table 2: Exemplary Data on Synergistic Effects of DHODH Inhibitors with Salvage Pathway Blockade
| DHODH Inhibitor | Combination Agent | Effect | Cell Line | Reference |
| Brequinar | Dipyridamole (ENT inhibitor) | Synergistic Antiviral Activity | A549/ACE2 | [8] |
| Brequinar | Dipyridamole (ENT inhibitor) | Synergistic Growth Inhibition | HCT 116 | [9] |
| GSK983 | UCK2 knockdown | Synergistic Activity | K562 | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the synergistic effects of this compound and DHODH inhibitors on cancer cells.
Protocol 1: In Vitro Synergy Assessment by Cell Viability Assay
This protocol details the determination of the synergistic anti-proliferative effects using a cell viability assay and calculation of the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[10]
Materials:
-
Cancer cell line of interest (e.g., K562, DLD-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Compound 20874830)
-
DHODH Inhibitor (e.g., Brequinar)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminometer)
-
CompuSyn software or similar for CI calculation
dot
Caption: Workflow for in vitro synergy assessment.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Drug Preparation: Prepare stock solutions of this compound and the DHODH inhibitor in DMSO. Create a dose-response matrix with serial dilutions of each inhibitor and their combinations at a constant ratio (e.g., based on their individual IC50 values).
-
Treatment: After 24 hours of cell attachment, treat the cells with the prepared drug solutions. Include wells with single agents, combinations, and a vehicle control (DMSO).
-
Incubation: Incubate the treated plates for 72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Use CompuSyn software to input the dose-response data and calculate the Combination Index (CI) values.
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide Staining
This protocol describes the quantification of apoptosis induction by the combination treatment using flow cytometry.
Materials:
-
Cells treated as described in Protocol 1 (in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound, a DHODH inhibitor, their combination, and a vehicle control at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following combination treatment.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Use β-actin as a loading control to normalize protein expression levels.
Signaling Pathways
The dual inhibition of UCK2 and DHODH is expected to impact several downstream signaling pathways, primarily due to pyrimidine starvation. This leads to replicative stress, DNA damage response, and ultimately, apoptosis. Key signaling nodes affected include the p53 tumor suppressor and the c-Myc oncoprotein.[7][8]
dot
References
- 1. Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. Novel Dihydroorotate Dehydrogenase Inhibitors with Potent Interferon-Independent Antiviral Activity against Mammarenaviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
Application Note: A Cell-Based Assay for Screening Uridine Salvage Pathway Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine salvage pathway is a critical metabolic route for the synthesis of nucleotide building blocks required for DNA and RNA synthesis.[1] Unlike the de novo synthesis pathway, the salvage pathway recycles nucleosides and nucleobases, such as uridine, from the degradation of RNA and DNA.[1] A key rate-limiting enzyme in this pathway is Uridine-Cytidine Kinase (UCK), which phosphorylates uridine to uridine monophosphate (UMP).[2][3][4] In many cancer cells and virus-infected cells, there is an increased reliance on the salvage pathway to support rapid proliferation, making its components attractive targets for therapeutic intervention.[3][5] This application note provides a detailed protocol for a robust, cell-based uridine salvage inhibition assay using radiolabeled uridine to identify and characterize potential inhibitors.
Assay Principle
This assay quantifies the inhibition of the uridine salvage pathway by measuring the uptake and incorporation of a radiolabeled precursor, [³H]-Uridine, into newly synthesized RNA. Cells are incubated with test compounds before the addition of [³H]-Uridine. If a compound inhibits any step of the salvage pathway (e.g., transport into the cell or enzymatic phosphorylation by UCK2), the amount of [³H]-Uridine incorporated into macromolecules like RNA will decrease.[6][7] The incorporated radioactivity is quantified by precipitating the macromolecules, washing away unincorporated label, and measuring the remaining radioactivity using a scintillation counter. The level of inhibition is directly proportional to the reduction in radioactive signal compared to untreated controls.
Uridine Salvage Pathway
The primary steps of the uridine salvage pathway involve the transport of extracellular uridine into the cell, followed by its phosphorylation. Uridine-Cytidine Kinase 2 (UCK2) is the rate-limiting enzyme that phosphorylates uridine and cytidine.[3] The resulting UMP is further phosphorylated to generate UTP, which is then incorporated into RNA. Inhibitors can target the nucleoside transporters or the kinases involved.
References
- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 2. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 4. Uridine kinase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Uridine uptake inhibition assay: an automated micromethod for the screening of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]Uridine uptake by target monolayers as a terminal label in an in vitro cell-mediated cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring UCK2 Inhibition in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine to their respective monophosphates.[1] Elevated UCK2 expression is observed in various cancers and is often associated with poor prognosis, making it an attractive therapeutic target.[2] Furthermore, UCK2 is responsible for the activation of several nucleoside analog prodrugs, such as RX-3117 and TAS-106.[3][4] Measuring the direct engagement and inhibition of UCK2 in a cellular context is crucial for the development of novel anticancer therapies. These application notes provide detailed protocols for two state-of-the-art methods to quantify UCK2 inhibition in live cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
UCK2 Signaling Pathways
UCK2 has been implicated in the activation of several oncogenic signaling pathways, including the STAT3 and PI3K/AKT/mTOR pathways.[2] Understanding these pathways is essential for elucidating the downstream consequences of UCK2 inhibition.
Figure 1: UCK2-mediated STAT3 Signaling Pathway.
Figure 2: UCK2-mediated PI3K/AKT/mTOR Signaling Pathway.
Data Presentation: UCK2 Inhibitor Activity
The following tables summarize the inhibitory activities of various compounds targeting UCK2. It is important to note that direct measurement of UCK2 target engagement in live cells using methods like CETSA or NanoBRET is an emerging area, and publicly available data is limited. The data presented here is a compilation from in vitro assays and cellular assays measuring downstream effects.
| Compound | Assay Type | Target | IC50 (µM) | Cell Line | Reference |
| UCK2 Inhibitor-2 | In Vitro Enzyme Assay | UCK2 | 3.8 | - | [5] |
| UCK2 Inhibitor-3 | In Vitro Enzyme Assay | UCK2 | 16.6 | - | [6] |
| Compound 20874830 | In Vitro Enzyme Assay | UCK2 | 3.8 | - | [7] |
| Compound 135416439 | In Vitro Enzyme Assay | UCK2 | 16.6 | - | [7] |
Table 1: In Vitro Inhibitory Activity of Selected Compounds against UCK2.
| Compound | Assay Type | Measured Effect | IC50/EC50 (µM) | Cell Lines | Reference |
| This compound | Cellular Uridine Salvage Assay | Inhibition of uridine salvage | 52% inhibition at 50 µM | K562 | [5] |
| RX-3117 | Cytotoxicity Assay | Cell Viability | 0.6 - 11 | Pancreatic Cancer Cell Lines | [8] |
| 5-azacytidine | Cytotoxicity Assay | Cell Viability | 2.9 (WT), 1.3 (MAEA-/-), 0.018 (UCK2-mEGFP overexpressing) | HEK293T | [9] |
Table 2: Cellular Activity of Compounds Related to UCK2 Function.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for UCK2 Target Engagement
CETSA is a powerful method to assess target engagement in live cells by measuring the thermal stabilization of a protein upon ligand binding.[10]
Figure 3: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line with endogenous UCK2 expression (e.g., HEK293T, K562)
-
Cell culture medium and supplements
-
UCK2 inhibitor and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against UCK2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Culture and Treatment: a. Plate cells and grow to 80-90% confluency. b. Treat cells with the desired concentrations of the UCK2 inhibitor or vehicle for 1-2 hours at 37°C.
-
Heat Challenge: a. Harvest cells and resuspend in PBS to a concentration of 2 x 10^6 cells/mL. b. Aliquot 100 µL of the cell suspension into PCR tubes for each condition and temperature point. c. Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis and Fractionation: a. Lyse the cells by adding an equal volume of lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification and Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a BCA assay. b. Normalize the protein concentrations of all samples. c. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. d. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary anti-UCK2 antibody overnight at 4°C. h. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Detect the signal using an ECL detection reagent.
-
Data Analysis: a. Quantify the band intensities for UCK2 at each temperature point. b. Normalize the intensities to the intensity at the lowest temperature. c. Plot the normalized intensities against the temperature to generate a melting curve. d. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay for UCK2
The NanoBRET™ assay is a proximity-based method that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged protein in live cells.[11] Competitive displacement of the tracer by an inhibitor results in a decrease in the BRET signal.
Figure 4: Experimental Workflow for the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293T cells
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Vector encoding UCK2-NanoLuc® fusion protein
-
NanoBRET® tracer for UCK2 (requires custom synthesis or screening)
-
UCK2 inhibitor
-
NanoBRET® Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Cell Transfection: a. Prepare a transfection mix containing the UCK2-NanoLuc® fusion vector and transfection reagent in Opti-MEM®. b. Add the transfection mix to HEK293T cells and incubate for 24 hours.
-
Assay Preparation: a. Harvest the transfected cells and resuspend in Opti-MEM® to the desired density. b. Dispense the cell suspension into the wells of a white 96-well plate.
-
Compound and Tracer Addition: a. Prepare serial dilutions of the UCK2 inhibitor. b. Add the inhibitor dilutions to the wells containing the cells. c. Add the NanoBRET® tracer to all wells at a final concentration optimized for the assay. d. Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: a. Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions. b. Add the substrate to each well. c. Read the plate on a luminometer equipped with filters for NanoLuc® emission (donor) and the tracer's fluorescence (acceptor).
-
Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. b. Plot the NanoBRET™ ratio against the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
Conclusion
The Cellular Thermal Shift Assay and the NanoBRET™ Target Engagement Assay are powerful and complementary methods for quantifying UCK2 inhibition in live cells. CETSA provides a label-free approach to confirm target engagement with endogenous or overexpressed protein, while the NanoBRET™ assay offers a sensitive and high-throughput method for determining inhibitor potency. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers aiming to characterize UCK2 inhibitors in a physiologically relevant cellular context, thereby accelerating the discovery and development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 3. The Cytidine Analog Fluorocyclopentenylcytosine (RX-3117) Is Activated by Uridine-Cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Uridine Cytidine Kinase 2 as a Potential Biomarker for Treatment with RX-3117 in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Application Notes and Protocols for the Synthesis of UCK2 Inhibitor-2 Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of analogs of UCK2 Inhibitor-2, a non-competitive inhibitor of human uridine-cytidine kinase 2 (UCK2). The protocols outlined below are based on established synthetic routes for the pyrazolo[3,4-d]pyrimidine scaffold, the core structure of this compound and its analogs. Additionally, this guide includes protocols for the biochemical evaluation of these compounds and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine to their respective monophosphates.[1][2] In many cancer cells, there is an increased reliance on this salvage pathway for the synthesis of nucleotides required for DNA and RNA replication.[1][2] Consequently, inhibition of UCK2 presents a promising strategy for cancer chemotherapy. This compound and its analogs, possessing a pyrazolo[3,4-d]pyrimidine core, have been identified as potent non-competitive inhibitors of this enzyme.[3] The following sections detail the synthesis and evaluation of these inhibitors.
Data Presentation
The following table summarizes the inhibitory activity of this compound and its analogs against human UCK2.
| Compound ID | Analog of this compound | IC50 (µM)[3] |
| 20874830 | This compound | 3.8 |
| 20874830-1 | Analog 1 | 26.8 |
| 20874830-2 | Analog 2 | 4.7 |
| 20874830-3 | Analog 3 | 11.8 |
Signaling Pathway
UCK2 plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis in rapidly proliferating cells, such as cancer cells. The inhibition of UCK2 disrupts this pathway, leading to a depletion of the nucleotide pool and subsequent inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis. Furthermore, UCK2 has been implicated in promoting cancer cell metastasis through the activation of signaling pathways such as STAT3.
Caption: UCK2 signaling pathway and point of inhibition.
Experimental Protocols
The synthesis of this compound analogs is centered around the construction of the pyrazolo[3,4-d]pyrimidine core. The following is a general, multi-step protocol for the synthesis of this scaffold, which can be adapted for the synthesis of specific analogs by using appropriately substituted starting materials.[4][5][6]
Protocol 1: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol outlines a common route to a key intermediate for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives.[4][5]
Step 1: Synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate [4]
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Heat the reaction mixture at 80°C for 4 hours.
-
Cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [4]
-
Mix the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) with an excess of formamide.
-
Heat the mixture at 190°C for 8 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [4]
-
Suspend the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in phosphorus oxychloride (POCl₃).
-
Heat the mixture at 106°C for 6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: UCK2 Enzymatic Assay
This protocol describes a continuous spectrophotometric assay to determine the enzymatic activity of UCK2 and the inhibitory potential of synthesized compounds.[3]
Materials:
-
Recombinant human UCK2 enzyme
-
Uridine
-
ATP
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Synthesized inhibitor compounds
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, uridine, ATP, PEP, NADH, PK, and LDH.
-
Add the synthesized inhibitor compound at various concentrations to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the UCK2 enzyme.
-
Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound analogs.
Caption: General workflow for synthesis and evaluation.
References
- 1. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preparing UCK2 Inhibitor-2 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[1][2] This pathway is crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. In many cancer cells, there is an increased reliance on the salvage pathway for nucleotide supply to support rapid proliferation.[3] Consequently, UCK2 has emerged as a promising target for cancer therapy. UCK2 Inhibitor-2 is a non-competitive inhibitor of UCK2 with an IC50 of 3.8 µM, and it has been shown to suppress uridine salvage in cancer cell lines.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo research settings.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Weight | 497.56 g/mol | [4] |
| Chemical Formula | C₂₈H₂₃N₃O₄S | [4] |
| CAS Number | 866842-71-9 | [4] |
| IC50 | 3.8 µM (for UCK2) | [4] |
| Appearance | Crystalline solid | |
| Purity | ≥98% | [6] |
UCK2 Signaling Pathway
UCK2 plays a critical role in the pyrimidine salvage pathway, which provides an alternative source of nucleotides for DNA and RNA synthesis, bypassing the de novo synthesis pathway. Inhibition of UCK2 disrupts this salvage mechanism, leading to a depletion of the nucleotide pool necessary for rapidly dividing cells. Beyond its metabolic role, UCK2 has been implicated in the activation of pro-proliferative signaling pathways such as STAT3 and EGFR-AKT.[1][2]
UCK2 signaling pathway and point of inhibition.
Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. The following protocols are recommended for preparing this compound stock solutions for in vitro and in vivo applications.
Recommended Solvents and Storage
| Application | Recommended Solvent | Stock Concentration | Storage Temperature | Shelf Life (Stock Solution) |
| In Vitro | DMSO | 10 mM | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C[7] |
| In Vivo | DMSO | 10-25 mg/mL | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C[7] |
Note: Based on information for a similar compound, UCK2 Inhibitor-1, it is soluble in DMSO at 12.5 mg/mL (25.85 mM) with the aid of ultrasonication and warming to 60°C.[7] It is recommended to use freshly opened, anhydrous DMSO to improve solubility.[7] The solid compound should be stored at 4°C, sealed, and protected from moisture and light.[7]
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.976 mg of the compound (Molecular Weight = 497.56 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.976 mg of compound.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Protect from light.
In Vivo Stock Solution and Formulation Preparation
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Formulation in a Vehicle containing PEG300 and Tween 80:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-25 mg/mL) as described in the in vitro protocol.
-
Formulation: A common formulation for in vivo administration involves a multi-component vehicle. For example, to prepare a final formulation, take a calculated volume of the DMSO stock solution and add PEG300. Mix until the solution is clear. Then, add Tween 80 and mix until clear. Finally, add saline to the desired final volume and mix thoroughly. The final concentration of DMSO in the formulation should be minimized.
-
Administration: The final formulation should be prepared fresh on the day of administration.
Protocol for Formulation in Corn Oil:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described above.
-
Formulation: Add the calculated volume of the DMSO stock solution to the appropriate volume of corn oil. Vortex thoroughly to ensure a uniform suspension or solution.
-
Administration: This formulation should be prepared fresh on the day of administration.
Note on In Vivo Studies: The optimal dosage and administration route for this compound in vivo will depend on the specific animal model and experimental design. It is recommended to perform preliminary dose-response studies to determine the most effective and non-toxic concentration. A study involving an in vitro assay with K562 cells showed 52% inhibition of uridine salvage at a concentration of 50 µM.[5] This can serve as a starting point for determining relevant concentrations for in vivo studies.
Workflow for Stock Solution Preparation
Workflow for preparing this compound stock solution.
Safety Precautions
This compound is a bioactive small molecule. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Conclusion
This application note provides a comprehensive guide for the preparation of this compound stock solutions for both in vitro and in vivo research. Adherence to these protocols will help ensure the accuracy and reproducibility of experimental results in studies investigating the role of UCK2 in various biological processes, particularly in the context of cancer drug development.
References
- 1. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. UCK2 Inhibitor-1|Cas# 902289-98-9 [glpbio.cn]
Troubleshooting & Optimization
UCK2 Inhibitor-2 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of UCK2 Inhibitor-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-competitive inhibitor of human uridine-cytidine kinase 2 (UCK2) with an IC50 value of 3.8 µM.[1][2] UCK2 is a key enzyme in the pyrimidine salvage pathway, which allows cells to recycle uridine and cytidine for the synthesis of nucleotides. By inhibiting UCK2, this compound can suppress the salvage of uridine in cells.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in cancer research. The pyrimidine salvage pathway is often upregulated in cancer cells to meet their high demand for nucleotides for proliferation. Inhibiting UCK2 can disrupt this pathway and potentially inhibit cancer cell growth. It is often studied in conjunction with inhibitors of the de novo pyrimidine synthesis pathway to create a dual-blockade strategy.
Q3: In what solvent should I dissolve this compound?
A3: Based on information for structurally related compounds and general practices for small molecule inhibitors, this compound is expected to be soluble in dimethyl sulfoxide (DMSO). For a similar compound, UCK2 Inhibitor-1, a solubility of 12.5 mg/mL (25.85 mM) in DMSO has been reported, which may require warming and sonication to fully dissolve.[3]
Q4: How should I prepare stock solutions of this compound?
A4: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, for example, at 10 mM or 25 mM. To ensure complete dissolution, you may need to warm the solution to 37°C or 60°C and use an ultrasonic bath.[3] Always use freshly opened, anhydrous DMSO to minimize water content, which can affect compound stability.
Q5: How should I store stock solutions and solid compound?
A5:
-
Solid Compound: Store the solid form of this compound at -20°C in a desiccator to protect it from moisture.
-
DMSO Stock Solutions: For short-term storage (up to one month), aliquots of the DMSO stock solution can be stored at -20°C.[3] For long-term storage (up to six months), it is recommended to store aliquots at -80°C.[3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Precipitate observed in the stock solution upon thawing.
-
Possible Cause 1: Insufficient Dissolution. The compound may not have been fully dissolved initially.
-
Solution: Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. For future stock preparation, ensure the compound is completely dissolved before freezing.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated changes in temperature can cause the compound to come out of solution.
-
Solution: Prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles for each vial.
-
-
Possible Cause 3: Water Absorption by DMSO. DMSO is hygroscopic and can absorb atmospheric moisture, which can reduce the solubility of the compound.
-
Solution: Use anhydrous DMSO and handle it in a low-humidity environment. Ensure vials are tightly sealed.
-
Issue: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation. The inhibitor may have degraded due to improper storage or handling.
-
Solution: Prepare fresh dilutions from a new aliquot of the stock solution stored at -80°C. If the problem persists, consider preparing a fresh stock solution from the solid compound.
-
-
Possible Cause 2: Inaccurate Pipetting of Viscous DMSO. The viscosity of DMSO can lead to pipetting errors, especially at small volumes.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.
-
-
Possible Cause 3: Interaction with Assay Components. The inhibitor may interact with components of your cell culture medium or assay reagents.
-
Solution: Review the literature for similar compounds and their use in comparable assays. Consider performing control experiments to test for any non-specific effects.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Inhibitor Name | This compound | MedChemExpress, TargetMol |
| Target | Uridine-Cytidine Kinase 2 (UCK2) | [1][2] |
| IC50 | 3.8 µM | [1][2] |
| Mechanism of Action | Non-competitive | [1] |
| Molecular Weight | 497.56 g/mol | MedChemExpress |
| Formula | C28H23N3O4S | MedChemExpress |
| CAS Number | 866842-71-9 | MedChemExpress |
| Recommended Solvent | DMSO | Inferred from related compounds |
| Storage (Solid) | -20°C (desiccated) | General Best Practice |
| Storage (DMSO Stock) | -20°C (short-term), -80°C (long-term) | [3] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Warming block or water bath set to 37°C or 60°C
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh out the required amount of the solid compound. For example, to prepare 1 mL of a 10 mM solution, you will need 4.976 mg of this compound (Molecular Weight = 497.56 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a warming block or water bath at 37°C (or up to 60°C if necessary) for 10-15 minutes.[3]
-
Following warming, place the tube in an ultrasonic water bath for 15-30 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Inhibition of the pyrimidine salvage pathway by this compound.
Caption: Recommended workflow for preparing and using this compound.
References
potential off-target effects of UCK2 Inhibitor-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCK2 Inhibitor-2. The information below addresses potential off-target effects and provides guidance on how to assess them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target activity?
This compound is a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2) with an IC50 value of 3.8 µM.[1] Its primary mechanism of action is the suppression of the pyrimidine salvage pathway by inhibiting UCK2.[1] This can be particularly effective in cancer cells that are highly dependent on this pathway for nucleotide synthesis.
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the comprehensive off-target profile of this compound. As with many kinase inhibitors, there is a potential for off-target activities. Non-competitive inhibitors, like this compound, may bind to allosteric sites which can be structurally unique, potentially leading to higher selectivity. However, without specific profiling data, off-target effects cannot be ruled out. It is recommended to perform selectivity profiling to understand the specific activity of this compound in your experimental system.
Q3: How can I determine the potential off-target effects of this compound in my experiments?
To assess the potential off-target effects of this compound, a multi-tiered approach is recommended, starting with broad in vitro screening followed by more focused cellular assays.
-
In Vitro Kinase Profiling: Screen the inhibitor against a large panel of kinases to identify potential off-target kinase interactions.
-
Cellular Target Engagement: Confirm whether the inhibitor engages with potential off-targets within a cellular context.
-
Phenotypic Assays: Compare the observed cellular phenotype with the known functions of the on-target (UCK2) and any identified off-targets.
The following sections provide detailed protocols and troubleshooting guides for these approaches.
Troubleshooting Guides & Experimental Protocols
Guide 1: Assessing Off-Target Kinase Inhibition
Issue: Unexpected cellular phenotype observed that does not align with UCK2 inhibition. This could manifest as unexpected changes in cell signaling pathways, morphology, or viability.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected phenotypes by assessing off-target kinase activity.
Experimental Protocol: In Vitro Kinase Profiling
This protocol outlines a common method for screening this compound against a broad panel of kinases.
Materials:
-
This compound
-
A commercial kinase profiling service (e.g., Eurofins, Reaction Biology) or an in-house kinase panel.
-
ATP at a concentration near the Km for each kinase.
-
Appropriate substrates for each kinase.
-
Assay buffer.
Procedure:
-
Primary Screen:
-
Submit this compound for screening against a panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.
-
The service will measure the percent inhibition of each kinase by the compound.
-
-
Data Analysis:
-
Identify kinases that show significant inhibition (e.g., >70%) in the primary screen.
-
-
Dose-Response Confirmation:
-
For the identified "hits" from the primary screen, perform a dose-response analysis to determine the IC50 value for each potential off-target kinase.
-
This involves a multi-point titration of the inhibitor.
-
Data Presentation:
Summarize the results in a table for clear comparison.
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| UCK2 (On-Target) | 98% | 3.8 |
| Kinase A | 75% | 12.5 |
| Kinase B | 40% | > 50 |
| Kinase C | 82% | 8.9 |
| ... | ... | ... |
Guide 2: Validating Cellular Target Engagement
Issue: An in vitro off-target has been identified, but it is unclear if this compound engages this target in a cellular context.
Troubleshooting Workflow:
Caption: Workflow for validating the cellular engagement of a potential off-target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Antibodies for UCK2 and the potential off-target protein for Western blotting.
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to release proteins.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble UCK2 and the potential off-target protein at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Data Presentation:
Present the melting curves for both the on-target and potential off-target.
Table 2: Example CETSA Data Summary
| Target | Treatment | Tm (°C) | ΔTm (°C) |
| UCK2 | DMSO | 48.5 | - |
| UCK2 | This compound | 52.3 | +3.8 |
| Off-Target A | DMSO | 55.1 | - |
| Off-Target A | This compound | 55.3 | +0.2 |
Signaling Pathway Considerations
Inhibition of UCK2 is intended to block the pyrimidine salvage pathway. However, off-target effects on other kinases could inadvertently modulate other signaling pathways. The diagram below illustrates the intended on-target pathway and a hypothetical off-target interaction.
Caption: On-target vs. a hypothetical off-target pathway of this compound.
This guide provides a framework for investigating the potential off-target effects of this compound. It is crucial to perform these validation experiments to ensure the specificity of your findings and to correctly interpret your experimental results. For further assistance, please contact our technical support team.
References
Technical Support Center: Optimizing UCK2 Inhibitor-2 Dosage In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UCK2 Inhibitor-2 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2) with an IC50 value of 3.8 µM.[1][2][3] As a non-competitive inhibitor, it binds to an allosteric site on the UCK2 enzyme, rather than the ATP-binding site, which is common for many kinase inhibitors. This binding induces a conformational change in the enzyme, leading to its inactivation. UCK2 is a key enzyme in the pyrimidine salvage pathway, which allows cells to recycle uridine and cytidine for the synthesis of nucleotides required for DNA and RNA replication. By inhibiting UCK2, this compound can suppress the uridine salvage pathway in cells.[1]
Q2: In which cancer cell lines is UCK2 expression elevated, suggesting potential sensitivity to this compound?
UCK2 expression is frequently upregulated in various cancer types, which may indicate a greater dependence on the pyrimidine salvage pathway and therefore higher sensitivity to its inhibition. Elevated UCK2 levels have been reported in several cancers, including:
-
Hepatocellular carcinoma (HCC)[4]
-
Intrahepatic cholangiocarcinoma (iCCA)[5]
-
Breast cancer[5]
-
Neuroblastoma[7]
-
Colorectal cancer[5]
-
Pancreatic cancer[5]
Researchers should verify UCK2 expression levels in their specific cell line of interest, for example by using western blot or qRT-PCR, before initiating experiments.
Q3: What are the known signaling pathways regulated by UCK2?
UCK2 has been shown to play a role in several signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. These include:
-
PI3K/AKT/mTOR Pathway: UCK2 can activate this pathway, and it is considered essential for maintaining the stability of mTOR.[4][5][8][9] Downregulation of UCK2 can inhibit mTOR signaling.[4][8]
-
STAT3 Pathway: UCK2 can activate the STAT3 signaling pathway, which in turn can increase the expression of downstream targets like MMP2 and MMP9, promoting cell migration and invasion.[10][11]
-
Wnt/β-catenin and EGFR-AKT Pathways: High levels of UCK2 have been associated with the activation of these pathways, contributing to cancer cell proliferation and metastasis.[4]
Q4: How should I prepare and store this compound?
For optimal results and to ensure the stability of the compound, follow these guidelines for preparation and storage:
-
Solubilization: It is recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[12][13]
-
Aqueous Solutions: For cell culture experiments, the DMSO stock solution should be further diluted in your aqueous culture medium of choice to the final desired concentration. It is advisable to not store the aqueous solution for more than one day to maintain its activity.[12][13]
-
Storage: Store the solid compound and DMSO stock solutions at -20°C for long-term stability.[12] Refer to the manufacturer's certificate of analysis for specific storage recommendations.[1][14]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or weak inhibition of cell viability/proliferation | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| The cell line has low UCK2 expression or is not dependent on the pyrimidine salvage pathway. | Confirm UCK2 expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to have high UCK2 expression. | |
| Inhibitor has degraded due to improper storage or handling. | Prepare a fresh stock solution of the inhibitor. Ensure proper storage of the stock solution at -20°C and minimize freeze-thaw cycles. | |
| Sub-optimal assay conditions. | Optimize cell seeding density and incubation time. Ensure cells are in the logarithmic growth phase during the experiment. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Use a consistent cell seeding density for all experiments. Perform a cell titration to determine the optimal number of cells per well. |
| Cell passage number is too high. | Use cells from a low passage number to ensure consistent cellular responses. High passage numbers can lead to genetic and phenotypic drift. | |
| Incomplete solubilization of the inhibitor. | Ensure the inhibitor is fully dissolved in DMSO before diluting in cell culture medium. Vortex the stock solution before making dilutions. | |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability of the inhibitor. | While information on the cell permeability of this compound is not readily available, this can be a factor for some inhibitors. If you suspect this, consider performing a direct in vitro kinase assay with purified UCK2 protein to confirm enzymatic inhibition. |
| Inhibitor is being exported by multidrug resistance (MDR) pumps. | Some cancer cell lines overexpress MDR pumps that can actively transport inhibitors out of the cell. You can test for the expression of these pumps. | |
| Unexpected cellular phenotype | Off-target effects of the inhibitor. | At higher concentrations, inhibitors can sometimes have off-target effects. To confirm that the observed phenotype is due to UCK2 inhibition, consider using a secondary, structurally different UCK2 inhibitor or a genetic approach like siRNA-mediated knockdown of UCK2 as a control. |
Quantitative Data Summary
| Inhibitor | Parameter | Value | Cell Line | Assay | Reference |
| This compound | IC50 | 3.8 µM | - | In vitro enzyme assay | [1][2][3] |
| This compound | % Inhibition | 52% | K562 | Uridine salvage assay | [1] |
| UCK2 Inhibitor-3 | IC50 | 16.6 µM | - | In vitro enzyme assay | [15] |
| UCK2 Inhibitor-3 | Ki (vs. Uridine) | 13 µM | - | In vitro enzyme assay | [14] |
| UCK2 Inhibitor-3 | Ki (vs. ATP) | 12 µM | - | In vitro enzyme assay | [14] |
| RX-3117 | IC50 | 0.6 - 11 µM | Pancreatic cancer cell lines | Sulforhodamine-B cytotoxicity assay | [16] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the IC50 of this compound on adherent cancer cells using a colorimetric MTT assay.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or placing on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of UCK2 Downstream Targets
This protocol describes how to assess the effect of this compound on the phosphorylation status of key downstream proteins in the mTOR and STAT3 pathways.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-STAT3 (Tyr705), anti-STAT3, anti-UCK2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation and expression levels. Normalize the protein of interest to the loading control.
-
Visualizations
Signaling Pathways
Caption: UCK2 signaling pathways involved in cancer progression.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UCK2 promotes intrahepatic cholangiocarcinoma progression and desensitizes cisplatin treatment by PI3K/AKT/mTOR/autophagic axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UCK2 - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. UCK2 Inhibitor-3 - Immunomart [immunomart.com]
- 16. | BioWorld [bioworld.com]
Technical Support Center: UCK2 Inhibition Experiments
Welcome to the technical support center for Uridine-Cytidine Kinase 2 (UCK2) inhibition experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your UCK2 inhibition experiments.
Q1: Why is my UCK2 inhibitor showing low or no activity in my biochemical assay?
Possible Causes & Solutions:
-
Inhibitor Insolubility: The compound may be precipitating in the assay buffer.
-
Troubleshooting: Visually inspect the assay plate for precipitation. Determine the kinetic solubility of your compound in the final assay buffer. Consider increasing the DMSO concentration (while ensuring it doesn't inhibit the enzyme itself) or using a different buffer system. It has been noted that DMSO can affect enzyme activity, so it's crucial to maintain a consistent concentration across all wells and run appropriate vehicle controls[1].
-
-
Inactive Enzyme: The recombinant UCK2 enzyme may have lost activity.
-
Troubleshooting: Always run a positive control (no inhibitor) to confirm robust enzyme activity. Check the storage conditions and age of the enzyme. Avoid repeated freeze-thaw cycles. Test a fresh aliquot of the enzyme. For consistent results, ensure the enzyme is stable in the assay conditions for the duration of the experiment[2].
-
-
Incorrect ATP Concentration: The ATP concentration in your assay can significantly impact the apparent IC50 value, especially for ATP-competitive inhibitors.
-
Troubleshooting: Determine the Michaelis constant (Km) for ATP for your specific UCK2 enzyme lot. For comparative IC50 determination, it is recommended to use an ATP concentration equal to or below the Km value. Discrepancies in IC50 values often arise from different ATP concentrations used in various experimental setups[1].
-
-
Assay Interference: Components of your assay system (e.g., detection reagents) may be interfering with the inhibitor or the enzyme.
-
Troubleshooting: Run a control where the inhibitor is added after the stop reagent to check for interference with the detection signal. Luminescence-based assays that measure ATP consumption (like Kinase-Glo) or ADP production (like ADP-Glo) are common, and it's important to ensure your compound does not directly inhibit the luciferase enzyme used in these systems[1][3].
-
Q2: I'm seeing a high background signal or a low signal-to-noise ratio in my kinase assay.
Possible Causes & Solutions:
-
High Enzyme Concentration: Using too much UCK2 can lead to rapid substrate depletion and a high background signal.
-
Troubleshooting: Perform an enzyme titration to find the optimal enzyme concentration that results in a linear reaction rate over the desired time course and falls within the linear range of your detection method[1].
-
-
Contaminating ATPase/Kinase Activity: The recombinant enzyme preparation may contain other ATP-hydrolyzing enzymes.
-
Troubleshooting: Check the purity of your enzyme preparation via SDS-PAGE. Run a control reaction without the uridine/cytidine substrate; a significant drop in ATP would indicate contaminating ATPase activity.
-
-
Sub-optimal Reagent Concentrations: Concentrations of substrates (uridine/cytidine, ATP) or cofactors (e.g., MgCl2) may not be optimal.
-
Troubleshooting: Optimize the concentration of each reaction component. Ensure the final concentrations in the well are correct after the addition of all components.
-
Q3: My biochemical IC50 values are potent, but the inhibitor shows no activity in cell-based assays. Why?
Possible Causes & Solutions:
-
Low Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target, UCK2.
-
Troubleshooting: Assess the physicochemical properties of the compound (e.g., LogP, polar surface area). Perform cell permeability assays (e.g., PAMPA or Caco-2 assays) to determine its ability to enter cells.
-
-
Compound Efflux: The inhibitor may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting: Co-incubate the cells with your inhibitor and a known efflux pump inhibitor to see if cellular activity is restored.
-
-
High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium or intracellular proteins, reducing the free concentration available to inhibit UCK2.
-
Troubleshooting: Measure the fraction of the compound bound to plasma proteins. Consider using a serum-free or low-serum medium for the assay, if compatible with your cell line.
-
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Troubleshooting: Perform metabolic stability assays using liver microsomes or cell lysates to determine the compound's half-life. This discrepancy between in-vitro and cell-based results is a known challenge in drug discovery[4].
-
Q4: The results from my UCK2 inhibition experiment are not reproducible. What can I do?
Possible Causes & Solutions:
-
Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents, especially the enzyme or inhibitor, is a common source of variability.
-
Troubleshooting: Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, ensure automated liquid handlers are properly calibrated.
-
-
Reagent Instability: One or more reagents may be degrading over the course of the experiment.
-
Troubleshooting: Prepare fresh reagents for each experiment. Keep enzymes and ATP on ice. UCK2 has been shown to be stable for up to 6 hours on ice in the presence of BSA[2].
-
-
Edge Effects on Assay Plates: Wells on the outer edges of a microplate can be subject to temperature and evaporation variations, leading to inconsistent results.
-
Troubleshooting: Avoid using the outermost wells of the plate for samples. Instead, fill them with buffer or media to create a humidity barrier.
-
-
Variable Cell Conditions: For cell-based assays, variations in cell density, passage number, or growth phase can significantly impact results.
-
Troubleshooting: Use cells within a defined low-passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase when the experiment is performed.
-
Signaling Pathway & Experimental Workflows
Understanding the context of UCK2 is crucial for designing and troubleshooting experiments.
UCK2 in the Pyrimidine Salvage Pathway
UCK2 is a rate-limiting enzyme in the pyrimidine salvage pathway.[5][6] It phosphorylates uridine and cytidine to produce uridine monophosphate (UMP) and cytidine monophosphate (CMP), respectively, which are then further processed to generate pyrimidine triphosphates for nucleic acid synthesis.[5][7]
Caption: The role of UCK2 in the pyrimidine salvage pathway and its inhibition.
General Troubleshooting Workflow
When encountering unexpected results, a logical workflow can help identify the root cause efficiently.
Caption: A decision tree for troubleshooting UCK2 inhibition experiments.
Experimental Protocols & Data
Protocol: In Vitro UCK2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a generic luminescence-based kinase assay to determine inhibitor IC50 values.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Recombinant UCK2: Dilute purified human UCK2 to 2X the final desired concentration in Assay Buffer. Perform an enzyme titration to determine the optimal concentration.
-
Substrate/ATP Mix: Prepare a 2X mix of Uridine (or Cytidine) and ATP in Assay Buffer. The final concentration should ideally be at or near the Km for each.
-
Inhibitor Plate: Prepare a serial dilution of the test compound in 100% DMSO. Then, dilute this into Assay Buffer to create a 4X final concentration plate (this minimizes the final DMSO concentration).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X inhibitor solution or vehicle (Assay Buffer + DMSO) to the appropriate wells.
-
Add 10 µL of 2X UCK2 enzyme solution to all wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2X Substrate/ATP mix.
-
Incubate for 60 minutes at 37°C. The reaction time should be within the linear range of the enzyme.
-
Stop the reaction and detect ADP production by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent, incubate for 30 minutes, and read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (100% inhibition) and "vehicle only" (0% inhibition) controls.
-
Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Example IC50 Data for Known UCK2 Inhibitors
This table presents example data for reference. Actual values can vary based on assay conditions[1].
| Compound Name | Inhibition Type | Reported IC50 (µM) | Assay Notes |
| UCK2 Inhibitor-3 | Non-competitive | 16.6 | Also inhibits DNA polymerase eta and kappa[8] |
| Compound X | Allosteric | 5.2 | Reduces kcat without altering Km[9][10] |
| Compound Y | ATP-competitive | 1.1 | Value highly dependent on ATP concentration |
This document is intended as a guide. Researchers should optimize all protocols and conditions for their specific experimental setup.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. bmglabtech.com [bmglabtech.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 6. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase [pubmed.ncbi.nlm.nih.gov]
- 7. UCK2 | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
improving the efficacy of UCK2 Inhibitor-2 in cells
Welcome to the technical support center for UCK2 Inhibitor-2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to improve the efficacy of this compound in your cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2) with an IC50 of 3.8 µM.[1] It functions by suppressing the pyrimidine salvage pathway, which is crucial for DNA and RNA synthesis in rapidly dividing cells, such as cancer cells.[2] UCK2 catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates, a rate-limiting step in this salvage pathway.[3][4]
Q2: How should I prepare and store this compound?
A2: For optimal results, dissolve this compound in a suitable organic solvent like DMSO to prepare a concentrated stock solution. It is recommended to make serial dilutions of your stock solution in DMSO before adding it to your aqueous experimental medium to prevent precipitation. For long-term storage, keep the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the known signaling pathways affected by UCK2 inhibition?
A3: UCK2 is involved in several oncogenic signaling pathways. Inhibition of UCK2 can impact:
-
STAT3 Pathway: UCK2 can activate the STAT3-MMP2/9 axis, promoting tumor cell proliferation and metastasis.[3][4]
-
EGFR-AKT Pathway: UCK2 can activate the EGFR-AKT pathway by inhibiting EGF-induced EGFR ubiquitination and degradation.[3][4]
-
PI3K/AKT/mTOR Pathway: UCK2 expression can activate the PI3K/AKT/mTOR signaling pathway, and its inhibition can lead to decreased phosphorylation of AKT and mTOR.[5][6]
-
Wnt/β-catenin Pathway: High levels of UCK2 are associated with the activation of the Wnt/β-catenin signaling pathway.[6]
Q4: Can the efficacy of this compound be improved by combination with other drugs?
A4: Yes, combination therapy can enhance the efficacy of this compound. Synergistic effects have been observed when UCK2 inhibition is combined with:
-
DHODH Inhibitors: Since cancer cells can rely on both the de novo and salvage pathways for pyrimidine synthesis, dual inhibition of UCK2 (salvage pathway) and DHODH (de novo pathway) can be highly effective.[7][8]
-
EGFR Inhibitors: Concurrent targeting of the metabolic (UCK2) and non-metabolic (EGFR-AKT) functions of UCK2 with inhibitors like erlotinib or gefitinib can synergistically inhibit tumor growth.[3][4]
-
mTOR Inhibitors: Dual inhibition of UCK2 and mTOR has been shown to enhance autophagy in intrahepatic cholangiocarcinoma cells.[5]
-
Chemotherapeutic Agents: UCK2 inhibition can sensitize cancer cells to conventional chemotherapies like cisplatin.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibitor activity | Inhibitor Precipitation: The compound may have precipitated out of the aqueous solution. | Prepare serial dilutions of the DMSO stock in DMSO before adding to the final aqueous medium. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.1%. |
| Incorrect Concentration: The concentration of the inhibitor may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. | |
| Cell Line Resistance: The cell line may have low UCK2 expression or rely more heavily on the de novo pyrimidine synthesis pathway. | Verify UCK2 expression in your cell line via Western Blot or qPCR. Consider using a combination therapy approach with a DHODH inhibitor. | |
| High variability between replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a single-cell suspension and proper mixing before and during cell plating. |
| Edge Effects: Wells on the perimeter of the plate may experience different temperature and evaporation rates. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. | |
| Inhibitor Instability: The inhibitor may be degrading in the cell culture medium over long incubation times. | Minimize the incubation time or replenish the inhibitor-containing medium for longer experiments. | |
| Unexpected cellular phenotype (e.g., increased proliferation) | Off-Target Effects: The inhibitor may be affecting other kinases or cellular pathways. | While specific off-target data for this compound is limited, a related compound, UCK2 Inhibitor-3, is known to also inhibit DNA polymerase eta and kappa.[9] Consider validating your findings with a structurally different UCK2 inhibitor or using a genetic approach like siRNA to confirm the on-target effect. |
| Activation of Feedback Loops: Inhibition of a target can sometimes lead to the activation of compensatory signaling pathways. | Analyze key related signaling pathways (e.g., PI3K/AKT, STAT3) via Western Blot to investigate potential feedback mechanisms. |
Quantitative Data Summary
Table 1: Inhibitory Activity of UCK2 Inhibitors
| Inhibitor | IC50 (µM) | Inhibition Type | Target |
| This compound | 3.8 | Non-competitive | UCK2 |
| UCK2 Inhibitor-3 | 16.6 | Non-competitive | UCK2 |
Data compiled from multiple sources.[1][9]
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 0.1 µM).
-
Further dilute these DMSO stocks into complete medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and ≤ 0.1%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for UCK2 Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-mTOR, anti-total mTOR, anti-UCK2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1x, 2x, and 5x IC50) and a vehicle control (DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer, scrape, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control and total protein levels.
-
Visualizations
Caption: Signaling pathways influenced by UCK2 and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating and improving the efficacy of this compound.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. UCK2 - Wikipedia [en.wikipedia.org]
- 3. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 5. UCK2 promotes intrahepatic cholangiocarcinoma progression and desensitizes cisplatin treatment by PI3K/AKT/mTOR/autophagic axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
UCK2 Inhibitor Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UCK2 inhibitor assays. The information is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during UCK2 inhibitor assays, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is the signal in my no-enzyme negative control wells so high?
High background signal can obscure the dynamic range of your assay. Potential causes include:
-
ATP Degradation: Non-enzymatic degradation of ATP in the assay buffer can lead to the production of ADP, which is then detected by the assay, causing a high background. Ensure the ATP solution is fresh and properly stored.
-
Contaminated Reagents: Reagents, particularly the kinase buffer or water, may be contaminated with ATP or ADP. Use high-purity reagents and dedicated solutions for your kinase assays.
-
Assay Plate Interference: Certain types of microplates can autofluoresce or auto-luminesce, contributing to high background. Use plates recommended for your specific assay type (e.g., white plates for luminescence, black plates for fluorescence).
Q2: My assay results show high variability between replicate wells. What could be the cause?
High variability can make it difficult to obtain reliable IC50 values. Consider the following:
-
Inhibitor Precipitation: Test compounds with low aqueous solubility may precipitate in the assay buffer, leading to inconsistent concentrations in the wells. Visually inspect for precipitation and consider using a lower concentration of the inhibitor or a different solvent.
-
Pipetting Inaccuracy: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variability. Ensure pipettes are calibrated and use appropriate pipetting techniques.
-
Incomplete Reagent Mixing: Failure to properly mix the assay components in each well can result in heterogeneous reaction rates. Ensure thorough but gentle mixing after each reagent addition.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents, leading to altered enzyme activity. It is advisable to either avoid using the outermost wells or to fill them with buffer to create a humidified barrier.
Q3: I am getting a high number of false positives in my inhibitor screen. What are the common causes?
False positives are compounds that appear to inhibit UCK2 but do not act through a specific interaction with the enzyme. Common reasons include:
-
Compound Interference with Assay Signal: The test compound itself may interfere with the detection method. For example, colored compounds can absorb light in colorimetric assays, while fluorescent compounds can interfere with fluorescence-based readouts.
-
Inhibition of Coupling Enzymes: In coupled-enzyme assays, the test compound may inhibit the coupling enzyme rather than UCK2.
-
Compound Aggregation: Some compounds can form aggregates at high concentrations, which can non-specifically sequester and inhibit the enzyme.
-
Redox Activity of Compounds: Compounds that are redox-active can interfere with assay components, leading to a false signal.
Q4: The inhibitory activity of my compound is much lower than expected. What should I check?
Lower than expected potency can be due to several factors:
-
Enzyme Instability: UCK2, like many enzymes, can lose activity if not stored or handled properly. Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles.
-
Sub-optimal Assay Conditions: The concentration of ATP and the nucleoside substrate (uridine or cytidine) can affect the apparent IC50 value of an inhibitor, especially for competitive inhibitors. Ensure these concentrations are optimized and consistent.
-
Inhibitor Degradation: The inhibitor may be unstable in the assay buffer. Prepare fresh dilutions of the inhibitor for each experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for UCK2 inhibitor assays to aid in experimental design and data interpretation.
Table 1: Kinetic Parameters of Human UCK2
| Substrate | KM (µM) | Vmax (nmol/min/mg) | Reference |
| Uridine | 10 - 30 | 1,500 - 2,500 | [1] |
| Cytidine | 15 - 40 | 1,000 - 2,000 | [1] |
Table 2: IC50 Values of Selected UCK2 Inhibitors
| Inhibitor | CAS Number | Type of Inhibition | IC50 (µM) | Reference |
| UCK2 Inhibitor-1 | 902289-98-9 | Non-competitive | 4.7 | [2] |
| UCK2 Inhibitor-2 | 866842-71-9 | Non-competitive | 3.8 | [3][4] |
| UCK2 Inhibitor-3 | 2376687-49-7 | Non-competitive | 16.6 | [5] |
Table 3: Typical UCK2 Assay Buffer Compositions
| Buffer Component | Concentration | Reference |
| Tris-HCl (pH 7.5-7.6) | 50 mM | [1][6] |
| MgCl2 | 5 mM | [1][6] |
| DTT | 2-5 mM | [1][6] |
| BSA | 0.5 mg/ml | [1][6] |
| KCl | 100 mM | [6] |
Experimental Protocols
This section provides detailed methodologies for common UCK2 inhibitor assays.
Protocol 1: UCK2 Inhibition Assay using ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format and measures the amount of ADP produced, which is directly proportional to UCK2 activity.[1][7]
Materials:
-
Recombinant human UCK2
-
Uridine or Cytidine (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
UCK2 Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.5 mg/ml BSA)[1]
-
Test inhibitors dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Add test compounds at various concentrations to the wells of the 384-well plate. Include a DMSO-only control for 100% enzyme activity and a no-enzyme control for background.
-
Enzyme Addition: Dilute UCK2 in UCK2 Assay Buffer and add to all wells except the no-enzyme control.
-
Reaction Initiation: Prepare a substrate/ATP mix in UCK2 Assay Buffer. A typical starting concentration is 100 µM ATP and a substrate concentration at or near its KM.[1] Add this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-180 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range (less than 20% ATP consumption).
-
ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to all wells to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key pathways and workflows related to UCK2 inhibitor assays.
References
- 1. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCK2 Inhibitor-1|Cas# 902289-98-9 [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. UCK2 Inhibitor-3 - Immunomart [immunomart.com]
- 6. tandfonline.com [tandfonline.com]
- 7. promega.com [promega.com]
minimizing toxicity of UCK2 Inhibitor-2 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCK2 Inhibitor-2 in vivo. The information is designed to help anticipate and resolve specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and observations when using this compound in vivo.
| Question ID | Question | Answer |
| UCK2-Tox-01 | What is the primary mechanism of toxicity for this compound? | The primary mechanism of on-target toxicity is the inhibition of the pyrimidine salvage pathway. UCK2 is a key enzyme that phosphorylates uridine and cytidine, which are essential for RNA and DNA synthesis.[1] By blocking this pathway, this compound can disrupt nucleic acid synthesis, which is particularly detrimental to rapidly dividing cells in the body, such as those in the bone marrow and gastrointestinal tract.[2][3] This can lead to hematological and gastrointestinal side effects. Additionally, inhibition of UCK2 can induce nucleolar stress and activate p53-dependent apoptosis.[4][5] |
| UCK2-Tox-02 | My animals are experiencing significant weight loss and diarrhea. What could be the cause and how can I mitigate this? | These are common signs of gastrointestinal toxicity, likely due to the inhibitor's effect on the rapidly proliferating epithelial cells of the gut.[3][6] To mitigate this, consider the following: 1. Dose Reduction: You may be dosing above the Maximum Tolerated Dose (MTD). A dose-ranging study is recommended to find the optimal therapeutic window. 2. Uridine Supplementation: Co-administration of uridine can bypass the salvage pathway blockade and rescue healthy tissues from pyrimidine starvation.[7][8] See the protocol for uridine rescue below. 3. Vehicle Control: Ensure the vehicle used for drug administration is not causing these effects by treating a cohort of animals with the vehicle alone. |
| UCK2-Tox-03 | I'm observing signs of anemia or immune suppression in my animal models. Is this expected? | Yes, hematological toxicities are an anticipated side effect of inhibiting pyrimidine metabolism.[2] The bone marrow is highly sensitive to agents that disrupt nucleotide synthesis. This can manifest as anemia (low red blood cells), leukopenia (low white blood cells), or thrombocytopenia (low platelets). Regular monitoring of complete blood counts (CBCs) is advised. If significant hematological toxicity is observed, consider dose reduction or a uridine rescue protocol.[7] |
| UCK2-Tox-04 | How do I determine a safe and effective starting dose for my in vivo studies? | Determining the Maximum Tolerated Dose (MTD) is a critical first step.[9][10] This is typically done in a dose escalation study where groups of animals receive increasing doses of the inhibitor.[11] Key parameters to monitor include body weight, clinical signs of distress, and blood parameters. The MTD is defined as the highest dose that does not cause unacceptable toxicity over a specified period.[9] It is crucial to perform this before embarking on larger efficacy studies. |
| UCK2-Tox-05 | Could there be off-target effects contributing to the toxicity of this compound? | Yes, like many kinase inhibitors, off-target effects are possible and can contribute to the overall toxicity profile.[12][13] For example, the related UCK2 Inhibitor-3 has been shown to also inhibit DNA polymerase eta and kappa.[14] A thorough understanding of the inhibitor's selectivity profile is important. If unexpected toxicities arise that cannot be explained by UCK2 inhibition, off-target effects should be considered. |
| UCK2-Tox-06 | Can I combine this compound with other drugs, like DHODH inhibitors? What are the toxicity implications? | Combining a UCK2 inhibitor with a DHODH inhibitor is a rational strategy to block both the pyrimidine salvage and de novo synthesis pathways.[15] However, this dual blockade can significantly increase toxicity by severely depleting the pyrimidine pool in all cells. A much lower dose of each inhibitor is likely required when used in combination. A careful dose-finding study for the combination is essential. Uridine rescue may be particularly important in this context.[7] |
II. Quantitative Data Summary
While specific in vivo toxicity data for this compound is not publicly available, the following table summarizes its known in vitro activity and provides an example of how to structure in vivo toxicity data.
Table 1: In Vitro Activity of UCK2 Inhibitors
| Compound | Target | IC50 | Inhibition Type | Reference |
| This compound | UCK2 | 3.8 µM | Non-competitive | [16] (from initial search) |
| UCK2 Inhibitor-3 | UCK2 | 16.6 µM | Non-competitive | [14] |
| UCK2 Inhibitor-3 | DNA Polymerase η | 56 µM | - | [14] |
| UCK2 Inhibitor-3 | DNA Polymerase κ | 16 µM | - | [14] |
Table 2: Example In Vivo Toxicity Profile (Hypothetical Data for this compound)
This table is for illustrative purposes only and does not represent actual experimental data.
| Parameter | Vehicle Control | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Maximum Body Weight Loss | 1% | 4% | 12% | 25% (exceeds limit) |
| Mortality | 0/5 | 0/5 | 0/5 | 2/5 |
| White Blood Cell Count (x10^9/L) | 8.5 ± 1.2 | 7.9 ± 1.1 | 5.1 ± 0.9 | 2.3 ± 0.6** |
| Platelet Count (x10^9/L) | 950 ± 150 | 890 ± 130 | 620 ± 110 | 350 ± 90** |
| Alanine Aminotransferase (U/L) | 40 ± 8 | 45 ± 10 | 55 ± 12 | 150 ± 40* |
| Histopathology (Spleen) | Normal | Normal | Mild lymphoid depletion | Moderate lymphoid depletion |
| Histopathology (Intestine) | Normal | Normal | Mild villous blunting | Moderate villous atrophy |
| Determined MTD | - | - | 30 mg/kg | - |
*p < 0.05, *p < 0.01 vs. Vehicle Control
III. Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable adverse effects.[9][10]
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline)
-
6-8 week old mice (e.g., C57BL/6 or BALB/c), n=3-5 per group
-
Standard animal housing and monitoring equipment
-
Blood collection supplies (e.g., EDTA tubes)
Methodology:
-
Dose Selection: Based on in vitro IC50, start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg, etc.).
-
Drug Formulation: Prepare a fresh, homogenous suspension/solution of this compound in the chosen vehicle on each day of dosing.
-
Administration: Administer the inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 consecutive days.
-
Monitoring:
-
Daily: Record body weight, clinical observations (e.g., posture, activity, fur condition), and food/water intake.
-
Endpoint: At the end of the study (or if humane endpoints are reached), collect blood for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST for liver toxicity).
-
-
Necropsy: Perform a gross necropsy and collect key organs (liver, spleen, intestine, bone marrow) for histopathological analysis.
-
MTD Determination: The MTD is the highest dose that does not result in >15-20% body weight loss, significant changes in clinical pathology, or severe histopathological findings.[9]
Protocol 2: Uridine Rescue for Mitigating Toxicity
Objective: To rescue non-target tissues from the toxic effects of this compound by providing an alternative source of pyrimidines.[7][8]
Materials:
-
This compound
-
Uridine (sterile, for in vivo use)
-
Saline or other appropriate vehicle for uridine
-
Animal models receiving this compound
Methodology:
-
Uridine Preparation: Prepare a sterile solution of uridine in saline (e.g., 50-100 mg/mL).
-
Administration Schedule:
-
Prophylactic: Administer uridine (e.g., 500-1000 mg/kg) via a different route (e.g., intraperitoneal injection if the inhibitor is given orally) 1-2 hours after the administration of this compound. This timing allows the inhibitor to exert its effect on the target (e.g., tumor) while providing a later rescue for host tissues.
-
Therapeutic: If animals begin to show signs of toxicity (e.g., weight loss), initiate uridine administration as described above.
-
-
Monitoring: Continue to monitor animals for signs of toxicity as described in the MTD protocol. Compare outcomes to a cohort receiving the inhibitor without uridine rescue.
-
Evaluation: Assess if uridine administration improves body weight, normalizes blood counts, and reduces tissue damage observed in histopathology.
IV. Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Pyrimidine salvage pathway and the site of action for this compound.
Experimental Workflow
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Troubleshooting Logic
Caption: Decision tree for troubleshooting in vivo toxicity.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. Haematological complications of therapy with pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide uptake and metabolism by intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 6. Dietary purine nucleotides and the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
UCK2 Inhibitor-2 degradation and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of UCK2 Inhibitor-2. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2). This means it binds to a site on the enzyme distinct from the active site (an allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency without preventing the substrate (uridine or cytidine) from binding. Its inhibitory action blocks the first and rate-limiting step of the pyrimidine salvage pathway.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: While specific solubility data is limited, small molecule inhibitors of this type are typically dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Always use a fresh, unopened bottle of DMSO to avoid moisture, which can degrade the compound and affect solubility.
Q3: How should I store the lyophilized powder and my DMSO stock solution?
A3: For long-term stability, both the lyophilized powder and the DMSO stock solution should be stored under specific conditions to prevent degradation. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] Refer to the table below for general storage guidelines.
Q4: Can I dilute my DMSO stock solution directly into an aqueous buffer for my experiment?
A4: It is not recommended to dilute the high-concentration DMSO stock directly into an aqueous buffer, as this can cause the inhibitor to precipitate out of solution. The best practice is to make intermediate serial dilutions in DMSO first, and then add the final, most diluted DMSO sample to your aqueous medium. This ensures the final DMSO concentration in your assay is low (typically <0.5%) and the inhibitor remains soluble.
Q5: Why was the lyophilized powder shipped at room temperature if the vial recommends freezer storage?
A5: Small molecule inhibitors are often stable for the duration of shipping at ambient temperatures. However, for optimal long-term stability, upon receipt, you should store the product as indicated on the vial and in the Certificate of Analysis, which is typically -20°C or colder.
Data Presentation: Storage and Handling
Note: The following recommendations are based on general best practices for small molecule inhibitors. Specific stability data for this compound is not publicly available. Always consult the manufacturer-provided Certificate of Analysis for any lot-specific recommendations.
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | N/A | -20°C | Up to 3 years[3] | Store in a desiccator to protect from moisture. Bring vial to room temperature before opening to prevent condensation. |
| DMSO Stock Solution | Anhydrous DMSO | -20°C or -80°C | 6-12 months (or longer at -80°C)[4] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use tightly sealed, low-retention tubes.[3][4] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 497.56 g/mol ).
-
Preparation: Before opening, bring the vial of lyophilized this compound to room temperature in a desiccator. This prevents atmospheric moisture from condensing inside the cold vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration. For example, to make a 10 mM stock solution from 1 mg of powder:
-
Volume (µL) = (Mass (mg) / MW ( g/mol )) * 1,000,000 / Concentration (mM)
-
Volume (µL) = (1 / 497.56) * 1,000,000 / 10 = 200.98 µL
-
Add 201 µL of anhydrous DMSO to the vial.
-
-
Dissolution: Cap the vial tightly and vortex gently. If the compound does not dissolve completely, brief sonication in a water bath can be used to aid dissolution.[5] Visually inspect the solution to ensure there is no precipitate.
-
Aliquoting and Storage: Once fully dissolved, immediately aliquot the solution into single-use volumes in sterile, low-retention polypropylene tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell-Based Pyrimidine Salvage Assay (Conceptual Workflow)
This workflow outlines the key steps to measure the effect of this compound on the pyrimidine salvage pathway in a cell-based experiment.
-
Cell Seeding: Seed cells of interest (e.g., K562) in a multi-well plate at a density that ensures they are in the logarithmic growth phase during the experiment.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%). Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1-4 hours).
-
Nucleoside Analog Pulse: Add a nucleoside analog, such as 5-ethynyl-uridine (5-EU), to the culture medium and incubate for a short period (e.g., 1 hour). 5-EU will be incorporated into newly synthesized RNA via the salvage pathway.
-
Cell Fixation and Permeabilization: Wash the cells to remove unincorporated 5-EU, then fix and permeabilize them using standard protocols.
-
Click-iT™ Reaction: Perform a copper-catalyzed click reaction to conjugate a fluorescent azide probe to the ethynyl group of the incorporated 5-EU.
-
Quantification: Analyze the fluorescence intensity of the cells using flow cytometry or high-content imaging. A reduction in fluorescence in inhibitor-treated cells compared to the vehicle control indicates inhibition of the pyrimidine salvage pathway.
Troubleshooting Guides
Guide 1: In Vitro Enzyme Assay Issues
| Problem | Possible Cause(s) | Solution(s) |
| No or Low Inhibition Observed | 1. Inhibitor Degradation: Stock solution was improperly stored, subjected to multiple freeze-thaw cycles, or is old. 2. Inhibitor Precipitation: Inhibitor precipitated upon dilution into the aqueous assay buffer. 3. Incorrect Enzyme Concentration: Enzyme concentration is too high, leading to rapid substrate turnover that masks inhibition. | 1. Use a fresh aliquot of the inhibitor stock solution. Prepare new stock solutions periodically. 2. Visually inspect for precipitate. Perform serial dilutions in DMSO before the final dilution into the assay buffer. 3. Optimize the enzyme concentration to ensure the reaction proceeds linearly within the assay timeframe. |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or inhibitor were added, especially at low volumes. 2. Incomplete Mixing: Reagents were not mixed thoroughly in the assay wells. 3. Temperature Fluctuations: Inconsistent incubation temperature across the plate or between experiments. | 1. Use calibrated pipettes. Prepare a master mix for common reagents to be distributed to all wells.[6] 2. Gently mix the plate after adding all reagents. 3. Ensure the plate reader and incubator are at a stable, correct temperature. Allow all reagents to reach room temperature before starting the assay.[7] |
Guide 2: Cell-Based Assay Issues
| Problem | Possible Cause(s) | Solution(s) |
| High Cell Death / Toxicity | 1. Inhibitor Cytotoxicity: The inhibitor concentration used is toxic to the cells. 2. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high (typically >0.5%). | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of the inhibitor.[8] 2. Ensure the final DMSO concentration is low and consistent across all wells, including controls.[8] |
| Inconsistent or No Inhibitory Effect | 1. Low Cell Permeability: The inhibitor may not efficiently cross the cell membrane. 2. Efflux Pump Activity: The inhibitor is actively transported out of the cells by efflux pumps (e.g., P-glycoprotein).[9] 3. Insufficient Incubation Time: The pre-incubation time with the inhibitor is not long enough to achieve target engagement. | 1. While difficult to modify, this is a known challenge for some small molecules.[10] 2. Test for synergy with known efflux pump inhibitors, if applicable to the cell line. 3. Optimize the inhibitor pre-incubation time (e.g., test 1, 4, and 24 hours). |
Visualizations
Caption: Pyrimidine salvage pathway and the action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. UCK2 - Wikiwand [wikiwand.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 10. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UCK2 Inhibitor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Uridine-Cytidine Kinase 2 (UCK2) inhibitors. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of UCK2 and why is it a therapeutic target?
Uridine-Cytidine Kinase 2 (UCK2) is a rate-limiting enzyme in the pyrimidine salvage pathway.[1][2] It catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates, UMP and CMP.[3][4][5] This is a crucial step for the synthesis of RNA and DNA.[3] UCK2 is overexpressed in a variety of cancer types, which is associated with poor prognosis, making it a significant target for anti-cancer therapies.[1][3]
Q2: What are the main strategies for targeting UCK2 in cancer therapy?
There are two primary therapeutic strategies involving UCK2:
-
Prodrug Activation: UCK2 can phosphorylate and activate cytotoxic nucleoside analogs, such as TAS-106 and RX-3117, leading to cancer cell death.[1][2]
-
Direct Inhibition: Inhibiting UCK2 blocks the pyrimidine salvage pathway, which can impede DNA and RNA biosynthesis in cancer cells that are highly reliant on this pathway.[3] This can also induce nucleolar stress and activate apoptotic pathways.[1][3]
Q3: What are the natural substrates for UCK2, and can it phosphorylate other molecules?
The primary physiological substrates for UCK2 are uridine and cytidine.[3] However, the enzyme exhibits some promiscuity and can phosphorylate other nucleoside analogues, including 6-azauridine, 5-azacytidine, 4-thiouridine, and 5-fluorocytidine.[3] It can utilize either ATP or GTP as a phosphate donor.[3][4][5]
Q4: Does UCK2 have functions beyond its catalytic role in pyrimidine salvage?
Yes, UCK2 has been shown to have non-metabolic roles that promote tumor progression.[1] It can activate oncogenic signaling pathways, such as STAT3 and EGFR-AKT, in a manner independent of its catalytic activity.[1][2] This can lead to increased cell proliferation and metastasis.[1][6]
Troubleshooting Guides
In Vitro UCK2 Enzyme Assays
Problem 1: Low or no enzyme activity detected.
-
Possible Cause 1: Improper enzyme storage or handling.
-
Possible Cause 2: Suboptimal assay buffer conditions.
-
Possible Cause 3: Incorrect substrate or cofactor concentrations.
Problem 2: High background signal in the negative control.
-
Possible Cause 1: Contamination of reagents.
-
Solution: Use fresh, high-quality reagents. Ensure that the water used for buffers and solutions is nuclease-free.
-
-
Possible Cause 2: Non-enzymatic degradation of ATP.
-
Solution: While generally stable, ATP can hydrolyze over time, especially at non-optimal pH or in the presence of certain metal ions. Prepare ATP solutions fresh and keep them on ice.
-
Cell-Based Assays for UCK2 Inhibition
Problem 3: Inconsistent results in cellular UCK2 activity assays (e.g., 5-ethynyl-uridine incorporation).
-
Possible Cause 1: Variability in cell health and density.
-
Solution: Ensure that cells are healthy and in the logarithmic growth phase. Seed cells at a consistent density for all experiments, as confluency can affect metabolic activity.
-
-
Possible Cause 2: Inefficient inhibitor uptake or off-target effects.
-
Solution: Verify the cell permeability of your inhibitor. If using a known inhibitor, compare your results with published data. Be aware of potential off-target effects; for example, some kinase inhibitors can have broad specificity.[14] Consider performing a counterscreen with a UCK2 knockout/knockdown cell line to confirm on-target activity.[15]
-
Problem 4: Discrepancy between in vitro IC50 and cellular EC50 values.
-
Possible Cause 1: Cellular transport and metabolism of the inhibitor.
-
Solution: The inhibitor may be actively transported out of the cell or metabolized to a less active form. Consider using cell lines with known transporter expression profiles or co-administering a transporter inhibitor as a control.
-
-
Possible Cause 2: High protein binding in cell culture media.
-
Solution: The presence of serum proteins in the culture medium can bind to the inhibitor, reducing its effective concentration. You can perform the assay in a serum-free medium for a short duration or measure the protein binding of your compound.
-
Data Presentation
Table 1: Kinetic Parameters of UCK Isoforms
| Enzyme | Substrate | KM (µM) | Vmax (nmol/mg/min) | Catalytic Efficiency (kcat/KM) |
| UCK1 | Uridine | >100 | Low | Low |
| UCK1 | Cytidine | >100 | Low | Low |
| UCK2 | Uridine | ~25 | High | High |
| UCK2 | Cytidine | ~15 | High | High |
Note: Exact values can vary depending on experimental conditions. Data synthesized from multiple sources indicating UCK2 has a significantly higher catalytic efficiency than UCK1.[2][12]
Table 2: Examples of UCK2 Inhibitors and Activators
| Compound | Type | Reported IC50/EC50 | Notes |
| UCK2 Inhibitor-3 | Non-competitive Inhibitor | 16.6 µM | Also inhibits DNA polymerase eta and kappa.[16] |
| TAS-106 (ECyd) | Prodrug (Activated by UCK2) | Varies by cell line | A cytotoxic ribonucleoside analog.[1] |
| RX-3117 | Prodrug (Activated by UCK2) | Varies by cell line | A cytotoxic ribonucleoside analog.[1][2] |
Experimental Protocols
Protocol 1: In Vitro UCK2 Kinase Activity Assay (ADP-Glo™ Based)
This protocol is adapted from commercially available kinase assay kits.
-
Prepare Reagents:
-
UCK2 Enzyme: Dilute recombinant human UCK2 to the desired concentration in kinase assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
Substrate: Prepare a stock solution of uridine or cytidine in nuclease-free water.
-
ATP: Prepare a stock solution of ATP in nuclease-free water.
-
Inhibitor: Dissolve the UCK2 inhibitor in DMSO to create a stock solution.
-
-
Assay Procedure:
-
Add 5 µL of inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of UCK2 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a 10 µL mixture of substrate and ATP.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction and detect ADP formation using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular UCK2 Activity Assay (5-Ethynyl-Uridine Incorporation)
This protocol measures the activity of the pyrimidine salvage pathway in cells.[8][15]
-
Cell Culture:
-
Plate cells (e.g., K562, A549) in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with varying concentrations of the UCK2 inhibitor for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
5-EU Labeling:
-
Add 5-ethynyl-uridine (5-EU) to the cell culture medium at a final concentration of 1 mM and incubate for 1-2 hours.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail containing a fluorescent azide according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes in the dark.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope or high-content imager.
-
Quantify the fluorescence intensity per cell to determine the extent of 5-EU incorporation.
-
Calculate the EC50 of the inhibitor based on the reduction in fluorescence.
-
Mandatory Visualizations
Caption: UCK2's dual roles in pyrimidine salvage and oncogenic signaling.
References
- 1. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 3. UCK2 - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. uniprot.org [uniprot.org]
- 6. Uridine-cytidine kinase 2 promotes metastasis of hepatocellular carcinoma cells via the Stat3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule inhibitors of human uridine-cytidine kinase 2 by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. m.youtube.com [m.youtube.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
how to address poor solubility of UCK2 Inhibitor-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCK2 Inhibitor-2. The information is designed to address common challenges, particularly those related to the compound's poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous solutions?
A1: Poor aqueous solubility is a common characteristic of many small-molecule kinase inhibitors. These compounds are often designed to be lipophilic (fat-soluble) to effectively penetrate cell membranes and interact with the ATP-binding pocket of their target kinase, which is typically hydrophobic. This compound is a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2) and shares these lipophilic properties, leading to challenges in achieving desired concentrations in aqueous buffers and cell culture media.[1][2]
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into my cell culture medium. What should I do?
A2: This is a common issue known as "crashing out," where the compound precipitates when the concentration of the organic solvent (like DMSO) becomes too low in the aqueous environment of the cell culture medium. To mitigate this, it is crucial to ensure the final DMSO concentration in your assay is as low as possible (ideally below 0.5%) while maintaining the inhibitor's solubility.[2] Several strategies can be employed, including the use of co-solvents or surfactants in your final dilution steps. It is also recommended to make serial dilutions in DMSO before the final addition to the aqueous medium.[2]
Q3: What is the recommended starting solvent for this compound?
A3: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[3] It's important to use high-purity, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound. For some formulations, warming and sonication may be necessary to achieve complete dissolution.[3]
Q4: How does UCK2 function and what signaling pathways does it regulate?
A4: UCK2 is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates (UMP and CMP).[4][5][6] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication.[4] In many cancer cells, UCK2 is overexpressed and plays a role in tumor progression not only through its metabolic function but also by activating oncogenic signaling pathways, including the STAT3 and EGFR-AKT pathways.[5][7]
Troubleshooting Guide: Addressing Poor Solubility
Initial Solubility Assessment
If you are experiencing solubility issues with this compound, a systematic approach to troubleshooting is recommended.
Experimental Workflow: Initial Solubility Troubleshooting
Caption: A workflow for initial troubleshooting of this compound solubility.
Formulation Optimization Strategies
If initial attempts to dissolve this compound are unsuccessful, consider the following formulation strategies. It is crucial to perform validation experiments to ensure that any additives do not interfere with your experimental results.
| Formulation Strategy | Example Agents | Typical Concentration | Mechanism of Action |
| pH Modification | Citrate or Acetate Buffer (for acidic pH), Phosphate Buffer (for neutral pH) | pH 4.0-8.0 | The solubility of ionizable compounds is often pH-dependent. Many kinase inhibitors are weakly basic and show increased solubility at a lower pH.[1] |
| Co-solvents | Polyethylene Glycol (PEG) 300/400, Propylene Glycol (PG), Ethanol | 5-20% (v/v) | Water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[1] |
| Surfactants | Tween® 80 (Polysorbate 80), Solutol® HS 15 | 0.1-1% (w/v) | Form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in aqueous solutions.[1][8] |
| Lipid-Based Formulations | Labrafac™ PG, Maisine® CC, Transcutol® HP | Varies | For in vivo studies, lipid-based formulations can enhance the solubility and oral absorption of lipophilic drugs.[8][9] |
| Solid Dispersions | Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | Varies | The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution rate. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation : Ensure your vial of this compound is at room temperature.
-
Solvent Addition : Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution : Tightly cap the vial and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, but first verify the compound's thermal stability.[2]
-
Storage : Store the stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using a Co-solvent
-
Stock Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution : Prepare an intermediate dilution of the stock solution in a suitable co-solvent such as PEG400. For example, create a 1:1 mixture of the DMSO stock and PEG400.
-
Final Dilution : Add the intermediate dilution to your aqueous buffer or cell culture medium to reach the final desired concentration of this compound. Ensure the final concentrations of both DMSO and the co-solvent are low and compatible with your experimental system.
-
Observation : Vortex the final solution and visually inspect for any signs of precipitation.
UCK2 Signaling Pathways
Understanding the signaling pathways involving UCK2 is crucial for interpreting experimental results. UCK2 is not only a metabolic enzyme but also a regulator of key oncogenic pathways.
UCK2 Metabolic and Signaling Roles
Caption: UCK2's dual role in metabolism and oncogenic signaling.
This technical support guide provides a starting point for addressing the solubility challenges of this compound. Researchers are encouraged to adapt these protocols and strategies to their specific experimental needs and to always validate their formulation methods.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
identifying non-specific binding of UCK2 Inhibitor-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing potential non-specific binding of UCK2 Inhibitor-2.
Frequently Asked Questions (FAQs)
Q1: What is UCK2 and why is it a therapeutic target?
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[1][2] This is a rate-limiting step for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis.[1] While UCK1 is broadly expressed in healthy tissues, UCK2 expression is primarily found in placental tissue and is significantly upregulated in various cancer types, making it an attractive target for anti-cancer therapies.[1][3]
Q2: What are the potential mechanisms of action for a UCK2 inhibitor?
A UCK2 inhibitor can block the pyrimidine salvage pathway, thereby impeding DNA and RNA biosynthesis in cancer cells that are highly reliant on this pathway.[1] This can lead to reduced cell proliferation and the induction of apoptosis.[1] Additionally, inhibiting UCK2 can interfere with ribosomal biogenesis, leading to nucleolar stress and activation of p53-mediated apoptosis.[3]
Q3: What is non-specific binding and why is it a concern for this compound?
Non-specific binding refers to the interaction of a compound with proteins or other cellular components that are not its intended therapeutic target.[4][5] For this compound, non-specific binding can lead to a variety of undesirable effects, including:
-
False positives in primary screens: The inhibitor might appear active due to effects on targets other than UCK2.
-
Off-target toxicity: Interactions with other essential proteins can cause cellular toxicity.[6]
-
Misinterpretation of experimental results: Observed cellular phenotypes may be incorrectly attributed to the inhibition of UCK2.
-
Reduced efficacy: High non-specific binding can lower the free concentration of the inhibitor available to bind to UCK2.
Q4: What are some common causes of non-specific binding?
Non-specific binding is often driven by physicochemical properties of the compound, such as high lipophilicity, which promotes interaction with hydrophobic pockets in various proteins and cellular membranes.[4] Other factors include the presence of reactive functional groups, compound aggregation at high concentrations, and interactions with assay components.
Troubleshooting Non-Specific Binding of this compound
This section provides a step-by-step guide to investigate and identify potential non-specific binding of this compound.
Initial Observation: Inconsistent or Unexpected Experimental Results
You may suspect non-specific binding if you observe one or more of the following:
-
High discrepancy between biochemical IC50 (in a purified UCK2 assay) and cellular EC50.
-
Significant cytotoxicity in cell-based assays at concentrations close to the UCK2 IC50.
-
The inhibitor shows activity in unrelated cellular assays.
-
The dose-response curve has a steep slope or is biphasic.
-
Results are not reproducible.
Experimental Workflow for Investigating Non-Specific Binding
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with UCK2 Inhibitor-2
Welcome to the technical support center for UCK2 Inhibitor-2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during the use of this compound.
Q1: My this compound does not seem to be inhibiting UCK2 activity. What are the possible reasons?
A1: Several factors could contribute to a lack of inhibitory activity. Please consider the following:
-
Inhibitor Preparation and Storage: Ensure that this compound has been dissolved correctly in a suitable solvent (e.g., DMSO) and stored under the recommended conditions to prevent degradation. Improper storage can lead to a loss of activity.
-
Enzyme Activity: Verify the activity of your UCK2 enzyme preparation. Use a positive control substrate and ensure that the enzyme is active before adding the inhibitor.[1]
-
Assay Conditions: Confirm that the pH, temperature, and buffer composition of your assay are optimal for UCK2 activity.[1] Enzymes are sensitive to their environment, and suboptimal conditions can affect inhibitor binding.
-
Inhibitor Concentration: Double-check the final concentration of this compound in your assay. Serial dilution errors can lead to a much lower concentration than intended. It is advisable to test a wide range of inhibitor concentrations to establish an accurate dose-response curve.[1]
Q2: I am observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results are often due to subtle variations in experimental setup. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental steps are performed consistently each time. This includes incubation times, temperatures, and the order of reagent addition.
-
Reagent Quality: Use fresh preparations of buffers, enzyme, substrate, and inhibitor solutions for each experiment to avoid degradation.[1]
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for potent inhibitors where small variations can significantly impact results.
-
Control Experiments: Always include appropriate controls in every experiment. This should include a "no inhibitor" control to measure maximal enzyme activity and a "no enzyme" control to check for background signal.
Q3: I am seeing higher-than-expected cytotoxicity in my cell-based assays. Is this expected?
A3: While this compound is designed to target UCK2, off-target effects can sometimes lead to cytotoxicity. Here's how to troubleshoot this:
-
Dose-Response Analysis: Perform a comprehensive dose-response experiment to determine the cytotoxic concentration range of the inhibitor in your specific cell line. This will help you identify a working concentration that effectively inhibits UCK2 without causing significant cell death.
-
Off-Target Effects: UCK2 is involved in the pyrimidine salvage pathway, and its inhibition can disrupt nucleotide metabolism, which is crucial for cell proliferation.[2] Additionally, UCK2 has been shown to have non-metabolic roles and can interact with signaling pathways such as STAT3 and EGFR-AKT.[3] Unexpected cytotoxicity could be due to the inhibitor affecting these or other pathways. Consider performing counter-screens or pathway analysis to investigate potential off-target effects.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%).
Q4: The inhibitory effect of this compound decreases at higher concentrations in my assay. Why is this happening?
A4: This is an uncommon observation but can occur under certain circumstances.[4] Possible explanations include:
-
Inhibitor Solubility: At higher concentrations, the inhibitor may be precipitating out of solution, leading to a lower effective concentration. Visually inspect your solutions for any signs of precipitation.
-
Complex Interactions: At very high concentrations, some compounds can form aggregates or have other non-specific effects that interfere with the assay, paradoxically leading to a decrease in the measured inhibition.[4]
-
Assay Artifacts: The observed effect could be an artifact of the detection method used in your assay. Ensure that the inhibitor itself does not interfere with the assay's readout (e.g., fluorescence or absorbance).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 | 3.8 µM | In vitro UCK2 enzyme assay | [2] |
| Inhibition of Uridine Salvage | 52% | K562 cells at 50 µM | [2] |
| Mode of Inhibition | Non-competitive | In vitro enzyme kinetics | [2] |
Key Signaling Pathways and Experimental Workflows
To aid in experimental design and interpretation of results, the following diagrams illustrate the relevant biological pathways and a typical experimental workflow.
Caption: UCK2's role in the pyrimidine salvage pathway and its inhibition.
Caption: A typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Below are detailed protocols for key experiments involving this compound.
Protocol 1: In Vitro UCK2 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on UCK2 enzyme activity.
Materials:
-
Recombinant human UCK2 enzyme
-
This compound
-
Uridine
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or other ADP detection kit)
-
96-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a 2X UCK2 enzyme solution in kinase assay buffer.
-
Prepare a 10X substrate solution containing uridine and ATP in kinase assay buffer.
-
Prepare a series of 4X this compound dilutions in kinase assay buffer. Also, prepare a 4X buffer-only control.
-
-
Assay Setup:
-
Add 5 µL of 4X this compound dilutions or buffer control to the wells of a 96-well plate.
-
Add 10 µL of kinase assay buffer.
-
Add 5 µL of 2X UCK2 enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of kinase assay buffer.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the 10X substrate solution to all wells.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Uridine Salvage Assay
This protocol measures the ability of this compound to block the incorporation of a uridine analog into newly synthesized RNA in cultured cells.
Materials:
-
Cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound
-
5-Ethynyluridine (EU)
-
Click-iT™ RNA Alexa Fluor™ Imaging Kit (or similar)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere and grow overnight.
-
-
Inhibitor Treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for 1-4 hours at 37°C.
-
-
EU Labeling:
-
Add 5-Ethynyluridine (EU) to each well to a final concentration of 0.5-1 mM.
-
Incubate for 1-2 hours at 37°C to allow for the incorporation of EU into newly synthesized RNA.
-
-
Fixation and Permeabilization:
-
Wash the cells once with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 15 minutes at room temperature.
-
-
Click-iT® Reaction:
-
Wash the cells twice with PBS.
-
Prepare the Click-iT® reaction cocktail containing the Alexa Fluor® azide according to the manufacturer's protocol.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells once with the Click-iT® wash buffer.
-
If desired, counterstain the nuclei with Hoechst 33342.
-
Image the plate using a fluorescence microscope or a high-content imaging system.
-
Quantify the mean fluorescence intensity per cell in the Alexa Fluor® channel.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the inhibitor-treated cells to the vehicle-treated control cells.
-
Plot the normalized intensity against the inhibitor concentration to determine the extent of uridine salvage inhibition.
-
References
optimizing incubation time for UCK2 Inhibitor-2
Technical Support Center: UCK2 Inhibitor-2
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving this compound. Uridine-Cytidine Kinase 2 (UCK2) is a rate-limiting enzyme in the pyrimidine salvage pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA production.[1][2][3][4] In many cancer types, this pathway is upregulated, making UCK2 a key target for anti-cancer therapies.[2][5] This center addresses common issues, particularly the optimization of incubation time, to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-competitive inhibitor of Uridine-Cytidine Kinase 2 (UCK2).[6] By binding to an allosteric site, it blocks the phosphorylation of uridine and cytidine, which is the first step in the pyrimidine salvage pathway.[1][7] This action depletes the pool of pyrimidine nucleoside triphosphates, ultimately hindering DNA and RNA synthesis and reducing cancer cell proliferation.[1]
Q2: What is a recommended starting point for incubation time and concentration?
A2: For initial experiments, we recommend a time-course study ranging from 6 to 72 hours. A good starting concentration is the known IC50 value of the inhibitor for the cell line in use, or a concentration of approximately 10-20 µM if the IC50 is unknown.[6] It is critical to perform a dose-response experiment concurrently to identify the optimal concentration for your specific model system.
Q3: How does the optimal incubation time vary between different cell lines?
A3: The optimal incubation time is highly dependent on the cell line's metabolic rate, doubling time, and its reliance on the pyrimidine salvage pathway. Rapidly dividing cells may show effects at earlier time points (e.g., 12-24 hours), while slower-growing cells may require longer incubation (48-72 hours) to observe significant changes in proliferation or viability.
Q4: I am not observing any significant effect of the inhibitor. What are the possible causes?
A4: Several factors could be at play:
-
Insufficient Incubation Time: The effect of depleting the nucleotide pool may not be apparent at early time points. Consider extending the incubation period.
-
Inhibitor Concentration Too Low: The concentration may be insufficient to achieve significant target engagement. Perform a dose-response curve to determine the effective concentration.
-
Cell Line Resistance: The cell line may primarily use the de novo pyrimidine synthesis pathway, making it less sensitive to a salvage pathway inhibitor.
-
Inhibitor Degradation: The inhibitor may not be stable in culture media for extended periods. Consider replenishing the media with a fresh inhibitor for long-term experiments (>48 hours).
Q5: I am observing high levels of cytotoxicity even at short incubation times. How can I mitigate this?
A5: High cytotoxicity can obscure the specific effects of UCK2 inhibition. To address this:
-
Reduce Inhibitor Concentration: Titrate the inhibitor to a lower concentration that still effectively inhibits UCK2 but causes less off-target toxicity.
-
Shorten Incubation Time: Determine the earliest time point at which a specific downstream effect (e.g., cell cycle arrest) can be measured before widespread cell death occurs.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.1%.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.[8][9] 2. Edge Effects: Increased evaporation in outer wells of the plate.[8][9] 3. Pipetting Inaccuracy: Errors in dispensing inhibitor or reagents.[8] | 1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outermost wells of the plate for data collection; fill them with sterile PBS or media instead.[9] 3. Calibrate pipettes regularly and use consistent technique. |
| No Inhibition Observed | 1. Sub-optimal Incubation Time/Concentration: Insufficient duration or dose to see an effect. 2. Low UCK2 Expression: The target cell line may not express sufficient levels of UCK2. | 1. Perform a matrix experiment varying both incubation time (e.g., 12, 24, 48, 72h) and concentration (e.g., 0.1x to 10x IC50). 2. Confirm UCK2 expression in your cell line via Western Blot or qPCR. |
| Inhibitor appears to increase cell viability | 1. Assay Interference: The inhibitor compound may interfere with the chemistry of the viability assay (e.g., MTT reduction).[8] 2. Metabolic Shift: At certain concentrations, the inhibitor may induce a stress response that increases metabolic activity, which is misinterpreted as viability. | 1. Run a cell-free control containing media, inhibitor, and the assay reagent to check for direct chemical reactions. 2. Use an alternative viability assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., Trypan Blue). |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Experiment for Cell Viability
This protocol is designed to determine the optimal incubation time and concentration of this compound for a given cell line using an ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
White, opaque 96-well microplates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Prepare a cell suspension and seed 80 µL into each well of a 96-well plate at a pre-determined optimal density. Incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Aim for final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 20 µL of the diluted inhibitor or vehicle control to the appropriate wells. You will need a separate plate for each time point.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C, 5% CO₂.
-
Assay Readout:
-
At each time point, remove one plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability and wells with no cells as 0% viability. Plot the results as % viability vs. concentration for each time point to determine the IC50 and optimal incubation duration.
Example Data Presentation
Table 1: Cell Viability (%) in Response to this compound Treatment Over Time
| Concentration (µM) | 6 hours | 12 hours | 24 hours | 48 hours | 72 hours |
|---|---|---|---|---|---|
| 0 (Vehicle) | 100 | 100 | 100 | 100 | 100 |
| 1 | 98 | 95 | 88 | 75 | 65 |
| 5 | 96 | 90 | 75 | 55 | 40 |
| 10 | 92 | 82 | 60 | 40 | 25 |
| 25 | 85 | 70 | 45 | 20 | 10 |
| 50 | 78 | 61 | 30 | 12 | 5 |
Visualizations
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the pyrimidine salvage pathway, where UCK2 plays a critical role, and shows the point of action for this compound.
Caption: UCK2's role in the pyrimidine salvage pathway and its inhibition.
Experimental Workflow for Optimizing Incubation Time
This workflow diagram outlines the key steps for determining the optimal experimental conditions for this compound.
Caption: Workflow for optimizing inhibitor concentration and incubation time.
Troubleshooting Decision Tree
This logical diagram provides a step-by-step guide for troubleshooting common issues encountered during experiments.
Caption: A decision tree for troubleshooting UCK2 inhibitor experiments.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 4. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating UCK2 Inhibition: A Comparative Guide to UCK2 Inhibitor-2
This guide provides a comprehensive comparison of UCK2 Inhibitor-2 with other available molecules for inhibiting the activity of Uridine-Cytidine Kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway. This document is intended for researchers, scientists, and drug development professionals interested in targeting UCK2 for therapeutic purposes.
Introduction to UCK2 and its Inhibition
Uridine-Cytidine Kinase 2 (UCK2) is a critical enzyme that catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates, a rate-limiting step in the pyrimidine salvage pathway.[1] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. In many cancer cells, there is an increased reliance on the pyrimidine salvage pathway, making UCK2 an attractive target for anticancer drug development.[1][2] UCK2 is also implicated in various signaling pathways that promote cancer progression, including the STAT3, mTOR, Wnt/β-catenin, and EGFR-AKT pathways.[2][3][4]
This compound is a non-competitive inhibitor of UCK2 with a reported IC50 of 3.8 µM.[5][6][7] Its non-competitive nature means it binds to a site other than the active site of the enzyme, altering its conformation and reducing its catalytic efficiency.[8] This guide will compare the inhibitory activity of this compound with other known UCK2 inhibitors and provide detailed protocols for validating UCK2 inhibition in both enzymatic and cellular assays.
Comparative Analysis of UCK2 Inhibitors
The following table summarizes the available data on the inhibitory activity of this compound and other relevant compounds. It is important to note that the nature of the reported IC50 values varies, with some being direct enzymatic inhibition and others representing cellular cytotoxicity dependent on UCK2 activity.
| Compound | Type of Inhibitor | Mechanism of Action | IC50 Value | Data Type |
| This compound | Small Molecule | Non-competitive | 3.8 µM[5][6][7] | Enzymatic |
| UCK2 Inhibitor-3 | Small Molecule | Non-competitive | 16.6 µM[9][10][11] | Enzymatic |
| RX-3117 | Nucleoside Analog (Prodrug) | Activated by UCK2 | 0.18 - 11 µM[12][13] | Cellular (Cytotoxicity) |
| TAS-106 | Nucleoside Analog (Prodrug) | Activated by UCK2 | Not Reported | Cellular (Activity correlated with UCK2 expression) |
Experimental Protocols for Validating UCK2 Inhibition
Accurate validation of UCK2 inhibition is crucial for drug discovery and development. Below are detailed protocols for an in vitro enzymatic assay and a cell-based assay to assess the efficacy of UCK2 inhibitors.
Enzymatic Assay: ADP-Glo™ Kinase Assay
This assay quantifies UCK2 activity by measuring the amount of ADP produced in the phosphorylation reaction. The ADP-Glo™ assay is a luminescent assay that couples ADP production to a luciferase reaction.[14][15][16][17]
Materials:
-
Recombinant human UCK2 enzyme
-
This compound and other test compounds
-
Uridine
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare stocks of UCK2 enzyme, uridine, ATP, and test compounds in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of test compound at various concentrations. Add 2.5 µL of UCK2 enzyme solution.
-
Initiate Reaction: Add 5 µL of a solution containing uridine and ATP to each well to start the kinase reaction. The final concentrations should be optimized, but a starting point could be 10 µM uridine and 10 µM ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Uridine Salvage Assay using 5-Ethynyl Uridine (5-EU)
This assay measures the ability of cells to incorporate the uridine analog 5-EU into newly synthesized RNA, which is a direct measure of the pyrimidine salvage pathway activity. Inhibition of UCK2 will lead to a decrease in 5-EU incorporation.[18][19][20]
Materials:
-
Cancer cell line with high UCK2 expression (e.g., K562)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
5-Ethynyl Uridine (5-EU)
-
Click-iT™ RNA Alexa Fluor™ Imaging Kit (or similar)
-
Formaldehyde
-
Triton™ X-100
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate suitable for microscopy (e.g., 96-well black, clear-bottom plate) at a density that allows for exponential growth during the experiment.
-
Compound Treatment: Treat the cells with various concentrations of the UCK2 inhibitor or vehicle control for a predetermined time (e.g., 24 hours).
-
5-EU Labeling: Add 5-EU to the cell culture medium at a final concentration of 1 mM and incubate for 1-2 hours.
-
Fixation and Permeabilization:
-
Wash the cells once with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells once with the Click-iT™ rinse buffer.
-
Wash twice with PBS.
-
If desired, counterstain the nuclei with a DNA stain like DAPI.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. Calculate the percentage of inhibition of 5-EU incorporation for each compound concentration and determine the IC50 value.
Visualizing UCK2-Related Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving UCK2 and the workflows for the experimental validation of its inhibition.
Caption: UCK2 Signaling Pathways in Cancer.
Caption: Workflow for the UCK2 Enzymatic Assay.
Caption: Workflow for the Cellular Uridine Salvage Assay.
Conclusion
This compound is a valuable tool for researchers studying the role of the pyrimidine salvage pathway in cancer and other diseases. Its non-competitive mechanism of action and low micromolar potency make it a useful probe for cellular studies. This guide provides a framework for comparing this compound with other potential inhibitors and offers detailed protocols for its experimental validation. By utilizing these standardized assays, researchers can generate robust and comparable data to advance the development of novel UCK2-targeted therapies.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 3. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) (Journal Article) | OSTI.GOV [osti.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. UCK2 Inhibitor-3 - Immunomart [immunomart.com]
- 11. UCK2 Inhibitor-3 - Ace Therapeutics [acetherapeutics.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Uridine Cytidine Kinase 2 as a Potential Biomarker for Treatment with RX-3117 in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 14. ADP-Glo™ Kinase Assay Protocol [ch.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UCK2 Inhibitor-2 and Other Uridine-Cytidine Kinase 2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UCK2 Inhibitor-2 with other known inhibitors of Uridine-Cytidine Kinase 2 (UCK2). The information presented is based on available experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.
Introduction to UCK2 Inhibition
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. In many cancer cells and virus-infected cells, there is an increased reliance on the pyrimidine salvage pathway, making UCK2 a promising therapeutic target. Inhibition of UCK2 can disrupt nucleotide metabolism, leading to the suppression of cell proliferation and viral replication.
Comparative Analysis of UCK2 Inhibitors
A high-throughput screening of approximately 40,000 compounds led to the discovery of several small molecule inhibitors of human UCK2[1]. Among these, this compound has emerged as a potent non-competitive inhibitor. This guide compares this compound with two other inhibitors identified from the same screen: UCK2 Inhibitor-1 and UCK2 Inhibitor-3.
Quantitative Data Summary
The following table summarizes the key quantitative data for the three UCK2 inhibitors. All three compounds act as non-competitive inhibitors of UCK2.
| Inhibitor | IC50 (µM) | Ki vs. Uridine (µM) | Ki vs. ATP (µM) | Cellular Activity |
| This compound | 3.8[2] | Not Reported | Not Reported | 52% inhibition of uridine salvage in K562 cells at 50 µM[2] |
| UCK2 Inhibitor-1 | 4.7[1][3] | Not Reported | Not Reported | Not Reported |
| UCK2 Inhibitor-3 | 16.6[4][5][6] | 13[4][7] | 12[4][7] | Suppresses nucleoside salvage in cells[4][7] |
Signaling Pathway and Experimental Workflow
To provide a better context for the action of these inhibitors, the following diagrams illustrate the UCK2 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: UCK2's role in pyrimidine salvage and oncogenic signaling.
Caption: A typical workflow for screening and characterizing UCK2 inhibitors.
Experimental Protocols
The discovery and characterization of this compound and its counterparts involved a series of robust experimental protocols.
High-Throughput Screening (HTS)
The initial identification of UCK2 inhibitors was performed using a high-throughput screening of a large compound library.
-
Assay: ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme's activity.
-
Format: 1536-well plates.
-
Procedure:
-
Recombinant human UCK2 enzyme was incubated with the compounds from the library.
-
The enzymatic reaction was initiated by the addition of the substrates, uridine and ATP.
-
After a defined incubation period, the ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
A second reagent was then added to convert the produced ADP back to ATP, which is then used by a luciferase to generate a light signal.
-
The luminescence intensity was measured, with a decrease in signal indicating inhibition of UCK2 activity.
-
Enzyme Inhibition and Kinetic Assays
To determine the potency (IC50) and mechanism of action of the identified hits, a continuous enzyme assay was employed.
-
Assay: Coupled enzyme assay monitoring NADH consumption.
-
Principle: The ADP produced by UCK2 is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH absorbance at 340 nm is monitored over time to determine the reaction rate.
-
Procedure:
-
A reaction mixture containing UCK2, PK, LDH, PEP, and NADH was prepared.
-
Varying concentrations of the inhibitor were pre-incubated with the enzyme mixture.
-
The reaction was initiated by adding uridine and ATP.
-
The absorbance at 340 nm was continuously measured to determine the initial reaction velocity.
-
For IC50 determination: The reaction rates were measured at various inhibitor concentrations, and the data was fitted to a dose-response curve.
-
For Ki determination (mechanism of action): The reaction rates were measured at different concentrations of both the inhibitor and one of the substrates (uridine or ATP), while keeping the other substrate at a constant concentration. The data was then analyzed using Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition and the inhibition constant (Ki).
-
Cellular Uridine Salvage Assay
To assess the activity of the inhibitors in a cellular context, a 5-ethynyl-uridine (5-EU) incorporation assay was used.
-
Principle: 5-EU is a uridine analog that can be incorporated into newly synthesized RNA. The incorporated 5-EU can then be detected via a click chemistry reaction with a fluorescently labeled azide, allowing for the quantification of uridine salvage.
-
Cell Lines: K562 and A549 cells have been used in these types of assays[8].
-
Procedure:
-
Cells were cultured in the presence of varying concentrations of the UCK2 inhibitor for a specified period.
-
5-EU was then added to the culture medium and incubated to allow for its incorporation into RNA.
-
After incubation, the cells were fixed and permeabilized.
-
A click chemistry reaction was performed using a fluorescent azide to label the 5-EU-containing RNA.
-
The fluorescence intensity of the cells was quantified using methods such as flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates inhibition of the uridine salvage pathway.
-
Conclusion
This compound is a potent, non-competitive inhibitor of UCK2 with demonstrated activity in cellular assays. Its IC50 value of 3.8 µM is slightly more potent than that of UCK2 Inhibitor-1 (4.7 µM) and significantly more potent than UCK2 Inhibitor-3 (16.6 µM). The availability of detailed experimental protocols for its characterization provides a solid foundation for further investigation. While the Ki values for this compound have not been reported in the reviewed literature, its non-competitive mechanism of action suggests it binds to an allosteric site on the enzyme. The comparative data presented in this guide can aid researchers in selecting the most appropriate UCK2 inhibitor for their specific research needs, from biochemical assays to cell-based studies and further drug development efforts.
References
- 1. UCK2 Inhibitor-1|Cas# 902289-98-9 [glpbio.cn]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. UCK2 Inhibitor-3 | TargetMol [targetmol.com]
- 6. UCK2 Inhibitor-3 - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of small molecule inhibitors of human uridine-cytidine kinase 2 by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
UCK2 Inhibitor-2 vs. siRNA Knockdown of UCK2: A Comparative Guide
For researchers investigating the multifaceted roles of Uridine-Cytidine Kinase 2 (UCK2) in cellular metabolism and signaling, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental decision. This guide provides an objective comparison of UCK2 Inhibitor-2 and siRNA-mediated knockdown of UCK2, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable method for specific research applications.
At a Glance: this compound vs. UCK2 siRNA
| Feature | This compound | siRNA Knockdown of UCK2 |
| Mechanism of Action | Non-competitive inhibition of UCK2 enzymatic activity.[1] | Post-transcriptional gene silencing via mRNA degradation. |
| Target | UCK2 protein's catalytic function. | UCK2 mRNA, leading to reduced UCK2 protein expression. |
| Mode of Action | Pharmacological inhibition. | Genetic knockdown. |
| Temporal Control | Acute and reversible upon withdrawal of the compound. | Transient, with duration dependent on cell division and siRNA stability. |
| Specificity | Potential for off-target effects on other kinases or cellular components. | Potential for off-target effects due to partial sequence complementarity. |
| Applications | In vitro and in vivo studies, target validation, drug development. | In vitro and in vivo studies, target validation, functional genomics. |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and siRNA-mediated knockdown of UCK2. It is important to note that this data is compiled from different studies and may not be directly comparable due to variations in experimental systems and conditions.
Table 1: Efficacy of UCK2 Inhibition and Knockdown
| Method | Parameter | Value | Cell Line/System | Reference |
| This compound | IC50 | 3.8 µM | Enzyme Assay | [1] |
| % Inhibition of Uridine Salvage | 52% at 50 µM | K562 cells | [1] | |
| UCK2 siRNA | % mRNA Knockdown | ~93% | A549 cells | |
| % mRNA Knockdown | ~79% | SW1573 cells | ||
| Protein Knockdown | Almost complete downregulation | A549 and SW1573 cells |
Table 2: Effects on Downstream Cellular Processes
| Method | Cellular Process | Observed Effect | Cell Line | Reference |
| UCK2 Inhibition (General) | Ribosomal Biogenesis | Interferes with ribosomal biogenesis, triggering nucleolar stress. | Cancer cell lines | [2] |
| Apoptosis | Can activate p53-mediated apoptosis.[2] | Cancer cell lines | [2] | |
| UCK2 siRNA Knockdown | Cell Proliferation | Reduced cell proliferation. | Hepatocellular carcinoma cells | |
| Cell Migration & Invasion | Reduced cell migration and invasion. | Hepatocellular carcinoma cells | ||
| Drug Sensitivity | Reduced sensitivity to the anti-cancer drug RX-3117. | A549 and SW1573 cells | ||
| mTOR Signaling | Decreased expression of mTOR and p-mTOR. | Hepatocellular carcinoma cells | ||
| AKT Signaling | Inhibited the downstream AKT signaling pathway. | Hepatocellular carcinoma cells |
Signaling Pathways Involving UCK2
UCK2 is a key node in both metabolic and oncogenic signaling pathways. Its inhibition or knockdown can have far-reaching effects on cellular function.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for evaluating the efficacy of this compound and siRNA knockdown.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using ADP-Glo™ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on UCK2 enzymatic activity.
Materials:
-
Recombinant human UCK2 enzyme
-
This compound
-
ATP
-
Uridine
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Test compound or vehicle (e.g., DMSO).
-
Recombinant UCK2 enzyme.
-
A mixture of ATP and uridine to initiate the reaction. The final reaction volume is typically 5-20 µL.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for ADP production.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: siRNA-Mediated Knockdown of UCK2
Objective: To reduce the expression of UCK2 in cultured cells using small interfering RNA (siRNA).
Materials:
-
UCK2-specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cell line of interest (e.g., A549, SW1573)
-
Complete growth medium
-
6-well plates
-
RNase-free pipette tips and microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA into Opti-MEM™ I Medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I Medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells at the desired time points post-transfection. Analyze UCK2 mRNA levels by qRT-PCR and UCK2 protein levels by Western blotting to confirm knockdown efficiency.
Conclusion
Both this compound and siRNA-mediated knockdown are valuable tools for studying the function of UCK2. The choice between these two methods will depend on the specific research question and experimental context.
-
This compound offers acute and reversible control over the enzymatic activity of UCK2, making it suitable for studies on the immediate effects of catalytic inhibition and for pharmacological applications.
-
siRNA knockdown provides a means to study the consequences of reduced UCK2 protein levels, encompassing both its catalytic and non-catalytic functions. It is a powerful tool for target validation and for investigating the long-term effects of UCK2 depletion.
For a comprehensive understanding of UCK2's roles, a combinatorial approach using both the inhibitor and siRNA can be highly informative, allowing researchers to dissect the catalytic versus non-catalytic functions of this important enzyme.
References
Assessing the Specificity of UCK2 Inhibitor-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of UCK2 Inhibitor-2, a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2). UCK2 is a key enzyme in the pyrimidine salvage pathway, which is upregulated in various cancers, making it a promising target for therapeutic intervention.[1][2] Understanding the specificity of an inhibitor is paramount for predicting its potential on-target efficacy and off-target liabilities. This guide summarizes available experimental data, provides detailed experimental protocols for key assays, and offers a comparison with an alternative UCK2 inhibitor.
Introduction to UCK2 and Inhibitor Specificity
Uridine-cytidine kinase 2 (UCK2) catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates, a critical step in the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis.[1] While ubiquitously expressed UCK1 shares sequence homology with UCK2, UCK2 exhibits significantly higher catalytic efficiency, making it the primary driver of pyrimidine salvage in rapidly proliferating cells, such as cancer cells.[3][4] Therefore, selective inhibition of UCK2 over UCK1 and other kinases is a key objective in the development of targeted cancer therapies.
This compound has been identified as a non-competitive inhibitor of UCK2 with an IC50 of 3.8 µM.[5][6] Non-competitive inhibitors, which bind to an allosteric site rather than the highly conserved ATP-binding pocket, have the potential for greater selectivity compared to ATP-competitive inhibitors.[7] This guide delves into the available data to assess the specificity of this compound.
Comparative Performance Data
To provide a clear comparison, the following table summarizes the inhibitory activity of this compound and a structurally related alternative, UCK2 Inhibitor-3, which was identified in the same high-throughput screen.[8]
| Inhibitor | Target | IC50 (µM) | Mode of Inhibition | Known Off-Target Activity | Reference |
| This compound | UCK2 | 3.8 | Non-competitive | Not reported | [5][6] |
| UCK2 Inhibitor-3 | UCK2 | 16.6 | Non-competitive | DNA Polymerase eta (IC50 = 56 µM), DNA Polymerase kappa (IC50 = 16 µM) | [8] |
Note: A comprehensive kinome-wide selectivity profile for this compound is not publicly available at the time of this publication. The off-target information for UCK2 Inhibitor-3 is provided as a reference point for potential cross-reactivity within this chemical series.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification and extension of these findings.
UCK2 Enzymatic Activity Assays
Two primary assays were utilized in the characterization of this compound: the ADP-Glo™ Kinase Assay for high-throughput screening and a continuous coupled-enzyme assay for detailed kinetic analysis.[7]
1. ADP-Glo™ Kinase Assay (High-Throughput Screening)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal proportional to the initial kinase activity.[9]
-
Protocol:
-
Dispense 25 nL of test compounds in 384-well plates.
-
Add 2.5 µL of UCK2 enzyme solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Incubate for 15 minutes at room temperature.
-
Add 2.5 µL of a substrate solution containing ATP and uridine in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete excess ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
2. Continuous Coupled-Enzyme Assay (Kinetic Analysis)
This assay continuously monitors UCK2 activity by coupling the production of ADP to the oxidation of NADH.
-
Principle: The ADP produced by UCK2 is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
-
Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mM NADH, 1 mM PEP, 5 units of PK, and 7 units of LDH.
-
Add the UCK2 enzyme and the test inhibitor to the reaction mixture in a cuvette.
-
Initiate the reaction by adding the substrates, ATP and uridine.
-
Continuously monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the UCK2 activity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
-
Principle: When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells at various temperatures, the amount of soluble (non-denatured) target protein can be quantified, typically by Western blotting.
-
Generalized Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (UCK2) in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the UCK2 signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: UCK2 signaling pathway and the point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. escholarship.org [escholarship.org]
- 4. Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. ulab360.com [ulab360.com]
- 9. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Analysis of UCK1 and UCK2 Inhibitors for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Efficacy and Mechanisms of Uridine-Cytidine Kinase 1 and 2 Inhibitors.
This guide provides a comprehensive comparison of inhibitors targeting Uridine-Cytidine Kinase 1 (UCK1) and Uridine-Cytidine Kinase 2 (UCK2), two key enzymes in the pyrimidine salvage pathway. Understanding the distinct roles and characteristics of these two isoforms is crucial for the development of targeted therapies, particularly in oncology. UCK1 is ubiquitously expressed in healthy tissues, while UCK2 expression is largely restricted to the placenta and various cancer cells, making it a more attractive target for anti-cancer drug development. Furthermore, UCK2 exhibits a significantly higher catalytic efficiency, approximately 15 to 20 times greater than that of UCK1.[1][2] This differential expression and activity profile forms the basis for the selective targeting of UCK2 in cancer therapy.
This guide delves into the performance of various inhibitors, supported by experimental data, and provides detailed methodologies for key experimental assays.
Comparative Performance of UCK1 and UCK2 Inhibitors
The development of inhibitors for UCK1 and UCK2 can be broadly categorized into two approaches: direct enzymatic inhibition and the use of prodrugs that are selectively activated by these kinases.
Direct Inhibitors
Direct inhibitors bind to the enzyme and prevent its catalytic activity. While a range of compounds have been investigated, obtaining highly selective inhibitors for UCK1 versus UCK2 remains a challenge. The following table summarizes the available quantitative data for some direct UCK2 inhibitors. A significant gap in current research is the lack of comprehensive comparative IC50 or Ki values for a wide range of inhibitors against both UCK1 and UCK2.
| Inhibitor | Target(s) | Type | IC50 | Ki | Cell-based IC50 | Source |
| UCK2 Inhibitor-3 | UCK2, DNA polymerase η, DNA polymerase κ | Non-competitive (with Uridine and ATP) | 16.6 µM (for UCK2) | 13 µM (vs Uridine), 12 µM (vs ATP) | Not Reported | [3][4] |
| Flavokawain B | UCK2 | Not specified | Not Reported | 618.12 nM (in silico) | 29.84 µM (HT-29), 28 µM (HepG2) | [1] |
| Alpinetin | UCK2 | Not specified | Not Reported | 321.38 nM (in silico) | 48.58 µM (HT-29) | [1] |
Prodrugs Activated by UCK1/UCK2
Several nucleoside analogs act as prodrugs that require phosphorylation by UCKs to become active cytotoxic agents. Experimental evidence, primarily from siRNA knockdown studies, has demonstrated that UCK2 is the primary activator for many of these anticancer compounds.
-
RX-3117 (Fluorocyclopentenylcytosine): Studies have shown that the downregulation of UCK2, but not UCK1, completely protects cancer cells from the cytotoxic effects of RX-3117.[5][6][7] The phosphorylation of RX-3117 and the accumulation of its active nucleotide form strongly correlate with UCK2 expression levels.[6][7]
-
TAS-106 (1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine): Similar to RX-3117, the cellular sensitivity to TAS-106 is closely associated with the expression levels of UCK2, not UCK1.[1][2][8] UCK2 is responsible for the initial phosphorylation step required for the activation of this compound.[1][2]
Signaling Pathways
Beyond their catalytic role in nucleotide metabolism, UCK2 has been implicated in the regulation of key signaling pathways that drive cancer progression. This non-catalytic function provides additional avenues for therapeutic intervention.
References
- 1. In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica [mdpi.com]
- 2. Frontiers | Alpinetin: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica | Semantic Scholar [semanticscholar.org]
- 6. Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells | PLOS One [journals.plos.org]
- 7. Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Validating the Downstream Effects of UCK2 Inhibitor-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UCK2 Inhibitor-2 with alternative compounds, supported by experimental data, to validate its downstream effects. The information is tailored for researchers, scientists, and professionals involved in drug development.
Introduction to UCK2 and its Inhibition
Uridine-Cytidine Kinase 2 (UCK2) is a crucial enzyme in the pyrimidine salvage pathway, responsible for phosphorylating uridine and cytidine to their respective monophosphates. This process is vital for the synthesis of RNA and DNA. In many types of cancer, UCK2 is overexpressed, making it a compelling target for therapeutic intervention.[1] Inhibition of UCK2 can disrupt pyrimidine metabolism, leading to cell cycle arrest and apoptosis in cancer cells.[2][1] this compound is a non-competitive inhibitor of UCK2 with a reported half-maximal inhibitory concentration (IC50) of 3.8 µM. This guide will compare its efficacy and downstream effects with other known UCK2 inhibitors.
Comparative Analysis of UCK2 Inhibitors
This section provides a comparative overview of this compound and its alternatives based on their inhibitory potency and effects on cell viability.
Inhibitor Potency
The following table summarizes the IC50 values of various UCK2 inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | IC50 (µM) | Cell Line | Reference |
| This compound | 3.8 | - | MedChemExpress |
| UCK2 Inhibitor-3 | 16.6 | - | [3] |
| Flavokawain B | 27.68 | HT-29 | [4] |
| Alpinetin | 44.2 | HT-29 | [4] |
Effects on Cancer Cell Viability
The following table summarizes the known effects of these inhibitors on the viability of different cancer cell lines.
| Inhibitor | Cell Line | Effect on Viability | Reference |
| This compound | K562 | 52% inhibition of uridine salvage at 50 µM | MedChemExpress |
| Flavokawain B | HT-29 | IC50 of 27.68 µM | [4] |
| Alpinetin | HT-29 | IC50 of 44.2 µM | [4] |
Downstream Effects of UCK2 Inhibition
Inhibition of UCK2 triggers a cascade of downstream cellular events, primarily leading to the suppression of cancer cell growth and proliferation. The key downstream effects include cell cycle arrest, induction of apoptosis, and modulation of critical signaling pathways like the mTOR pathway.
Cell Cycle Arrest
UCK2 inhibition has been demonstrated to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][5] This is a direct consequence of the disruption of nucleotide metabolism, which is essential for DNA replication.
Induction of Apoptosis
A crucial downstream effect of UCK2 inhibition is the induction of programmed cell death, or apoptosis.[2][6] By depriving cancer cells of essential building blocks for DNA and RNA synthesis, UCK2 inhibitors can trigger apoptotic pathways, leading to the elimination of malignant cells.
Modulation of the mTOR Signaling Pathway
Recent studies have highlighted a connection between UCK2 and the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[7] Downregulation of UCK2 has been shown to decrease the levels of both total and phosphorylated mTOR, suggesting that UCK2 inhibitors may exert their anti-cancer effects in part by suppressing this critical pro-growth pathway.[7][8]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: UCK2's role in pyrimidine synthesis and cell proliferation.
Caption: Workflow for validating UCK2 inhibitor downstream effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of UCK2 inhibitor effects.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of UCK2 inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HT-29, K562)
-
96-well plates
-
Complete culture medium
-
UCK2 inhibitors (this compound and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of UCK2 inhibitors and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with UCK2 inhibitors.
Materials:
-
Cancer cell lines
-
6-well plates
-
UCK2 inhibitors
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with UCK2 inhibitors for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[9]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[9]
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for mTOR Signaling
Objective: To assess the effect of UCK2 inhibitors on the phosphorylation status of mTOR.
Materials:
-
Cancer cell lines
-
UCK2 inhibitors
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-mTOR, anti-phospho-mTOR)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with UCK2 inhibitors for the specified duration.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated mTOR to total mTOR.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle after UCK2 inhibitor treatment.
Materials:
-
Cancer cell lines
-
UCK2 inhibitors
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with UCK2 inhibitors for the desired time.
-
Harvest the cells and fix them in ice-cold 70% ethanol.[10][11]
-
Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.[10][11]
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.[10][11]
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCK2 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
On-Target Activity of UCK2 Inhibitor-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UCK2 Inhibitor-2's performance against other alternatives, supported by experimental data. It is designed to assist researchers in making informed decisions for their studies on Uridine-Cytidine Kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway and a promising target in cancer therapy.
Introduction to UCK2 and its Inhibition
Uridine-Cytidine Kinase 2 (UCK2) is a crucial enzyme that catalyzes the phosphorylation of uridine and cytidine, essential steps in the synthesis of RNA and DNA.[1] In many cancer cells, the pyrimidine salvage pathway is upregulated, making UCK2 a compelling target for therapeutic intervention.[1] Inhibition of UCK2 can disrupt DNA and RNA synthesis, leading to reduced cell proliferation and the induction of apoptosis.[1] this compound is a non-competitive inhibitor of UCK2, offering a direct approach to modulate the activity of this enzyme.[2] An alternative strategy involves the use of nucleoside analogs, such as RX-3117, which are activated by UCK2 to exert their cytotoxic effects.[3]
UCK2 Signaling Pathway
The following diagram illustrates the central role of UCK2 in the pyrimidine salvage pathway and its impact on downstream cellular processes.
Caption: UCK2's role in the pyrimidine salvage pathway and its inhibition.
Comparative Performance Data
This section provides a summary of the in vitro potency of this compound and its alternatives. The data is compiled from various studies to facilitate a direct comparison.
| Compound | Type of Compound | Target | IC50 (µM) | Mode of Inhibition | Key Findings |
| This compound | Small Molecule | UCK2 | 3.8 | Non-competitive | Directly inhibits UCK2 enzymatic activity.[2] |
| UCK2 Inhibitor-3 | Small Molecule | UCK2 | 16.6 | Non-competitive | A related non-competitive inhibitor of UCK2.[1] |
| Flavokawain B | Natural Product | UCK2 | 28 (cell prolif.) | Not specified | Inhibits cancer cell proliferation and has been shown to downregulate UCK2 expression.[4] |
| Alpinetin | Natural Product | UCK2 | 44.2 (cell prolif.) | Not specified | Induces cancer cell death and reduces UCK2 mRNA expression.[5][6] |
| RX-3117 | Nucleoside Analog | UCK2 (activator) | Not applicable | Not applicable | A prodrug that is phosphorylated and activated by UCK2, leading to antitumor activity, particularly in gemcitabine-resistant tumors.[3][7] |
Experimental Protocols
To ensure the reproducibility of on-target activity confirmation, detailed protocols for key experiments are provided below.
Experimental Workflow: On-Target Activity Confirmation
The following diagram outlines the general workflow for confirming the on-target activity of a UCK2 inhibitor.
Caption: General workflow for confirming UCK2 inhibitor on-target activity.
UCK2 Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from established methods for measuring UCK2 kinase activity by quantifying ADP production.[8][9][10]
Materials:
-
Recombinant human UCK2 enzyme
-
This compound and other test compounds
-
Uridine or Cytidine (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well or 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Reaction Setup: In a white assay plate, add the following components in order:
-
Assay buffer
-
Test compound or DMSO (vehicle control)
-
Recombinant UCK2 enzyme
-
Uridine or Cytidine substrate
-
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized method for assessing the direct binding of this compound to UCK2 in intact cells, based on ligand-induced thermal stabilization.[11][12][13]
Materials:
-
Cancer cell line with known UCK2 expression (e.g., K562)[8]
-
This compound and other test compounds
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE, transfer system, etc.)
-
Primary antibody against UCK2
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend cells in fresh culture medium.
-
Treat cells with this compound or vehicle (DMSO) at the desired concentration and incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).
-
Heat the samples in a thermal cycler for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Clarification of Lysate:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform Western blotting using a primary antibody specific for UCK2 to detect the amount of soluble UCK2 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble UCK2 against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Conclusion
This guide provides a framework for confirming the on-target activity of this compound and comparing its performance with alternative compounds. The provided data and experimental protocols are intended to support rigorous and reproducible research in the field of UCK2-targeted cancer therapy. By employing these methods, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. Discovery of small molecule inhibitors of human uridine-cytidine kinase 2 by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. ulab360.com [ulab360.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
UCK2 Inhibitor-2 vs. Genetic Knockout of UCK2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Uridine-Cytidine Kinase 2 (UCK2) is critical for advancing cancer research and therapeutic strategies. This guide provides an objective comparison of two primary methodologies for inhibiting UCK2 function: the use of the small molecule UCK2 Inhibitor-2 and the genetic knockout of the UCK2 gene.
UCK2 is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[1] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA production.[1] In many cancer types, UCK2 is overexpressed and associated with poor prognosis, making it an attractive therapeutic target.[2][3] Both pharmacological inhibition and genetic deletion of UCK2 are powerful tools to study its function and evaluate its therapeutic potential. This guide will delve into a direct comparison of these two approaches, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and genetic knockout of UCK2 based on available experimental data. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is a compilation from various studies.
| Parameter | This compound | Genetic Knockout of UCK2 | Source(s) |
| Mechanism of Action | Non-competitive inhibition of UCK2 enzymatic activity | Complete loss of UCK2 protein expression and function | [4] |
| IC50 Value | ~3.8 µM | Not Applicable | [4] |
| Effect on Cell Proliferation | Dose-dependent reduction in cell viability | Significant inhibition of cell proliferation | [5] |
| Induction of Apoptosis | Triggers nucleolar stress and activates apoptotic signaling | Can lead to apoptosis, often context-dependent | [1] |
| Specificity | Potential for off-target effects | Highly specific to UCK2 gene | [4] |
| Cellular Process | Effect of this compound | Effect of Genetic Knockout of UCK2 | Source(s) |
| Pyrimidine Salvage Pathway | Suppression of uridine salvage | Complete abrogation of UCK2-mediated phosphorylation | [4] |
| STAT3 Signaling | Inhibition of STAT3 activation | Reduction in STAT3 phosphorylation and downstream targets (e.g., MMP2/9) | [2][3] |
| mTOR Signaling | Downregulation of mTOR pathway activity | Decreased expression of total and phosphorylated mTOR | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[8]
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to quantify changes in protein expression and phosphorylation in response to UCK2 inhibition or knockout.
-
Cell Lysis: Lyse treated or knockout cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[10]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UCK2, p-STAT3, STAT3, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.[10]
Generation of UCK2 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the steps for creating a stable UCK2 knockout cell line.
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the UCK2 gene into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the sgRNA/Cas9 plasmids into the target cell line using a suitable transfection reagent.[12][13]
-
Single-Cell Sorting: 48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Expand the single-cell clones.
-
Genotyping: Screen the clones for UCK2 knockout by PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Validation: Confirm the absence of UCK2 protein expression in the knockout clones by Western blot analysis.[14][15]
Measurement of Pyrimidine Nucleotide Levels by HPLC
This protocol is for quantifying the intracellular concentrations of pyrimidine nucleotides.
-
Cell Extraction: Harvest cells and extract nucleotides using a cold 60% methanol solution.
-
Sample Preparation: Centrifuge the extracts to pellet cellular debris and collect the supernatant. Lyophilize the supernatant and resuspend in a suitable mobile phase.
-
HPLC Analysis: Separate the nucleotides on a C18 reverse-phase HPLC column using a gradient of a low concentration ion-pairing agent (e.g., tetrabutylammonium phosphate) in a phosphate buffer.
-
Detection and Quantification: Detect the nucleotides by UV absorbance at 260 nm. Quantify the concentration of each nucleotide by comparing the peak area to a standard curve generated with known concentrations of nucleotide standards.[16][17][18][19][20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by UCK2 and a typical experimental workflow for comparing UCK2 inhibitor and knockout effects.
Caption: UCK2 signaling pathways.
Caption: Experimental workflow.
Conclusion
Both this compound and genetic knockout of UCK2 are invaluable tools for dissecting the roles of this enzyme in cancer biology. This compound offers a reversible and dose-dependent method for inhibiting UCK2's enzymatic activity, which is advantageous for studying the dynamic cellular responses to pathway inhibition and for potential therapeutic applications. However, the potential for off-target effects must be carefully considered.
Conversely, genetic knockout provides a highly specific and complete loss of UCK2 function, which is ideal for unequivocally establishing the genetic requirement of UCK2 in various cellular processes. The permanent nature of genetic knockout makes it a powerful tool for studying long-term consequences of UCK2 absence.
The choice between these two approaches will ultimately depend on the specific research question. For studies requiring temporal control and dose-response analysis, this compound is the preferred method. For investigations demanding absolute specificity and a complete loss-of-function phenotype, genetic knockout is the more appropriate choice. This guide provides the foundational information and methodologies to aid researchers in making an informed decision and in designing rigorous experiments to further elucidate the critical functions of UCK2 in health and disease.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 4. Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 14. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 15. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of tissue purine, pyrimidine, and other nucleotides by radial compression high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ars.usda.gov [ars.usda.gov]
- 19. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of UCK2 Inhibition: A Comparative Guide to Three Generations of Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different generations of Uridine-Cytidine Kinase 2 (UCK2) inhibitors. It delves into their mechanisms of action, presents supporting experimental data, and offers detailed protocols for key evaluative assays.
Uridine-Cytidine Kinase 2 (UCK2) has emerged as a compelling target in oncology. As a key enzyme in the pyrimidine salvage pathway, UCK2 is responsible for the phosphorylation of uridine and cytidine to their respective monophosphates, essential precursors for DNA and RNA synthesis.[1] Notably, UCK2 is overexpressed in a wide array of cancers, and its elevated expression often correlates with poor prognosis.[1] This differential expression between cancerous and healthy tissues, where the isoform UCK1 is more ubiquitously expressed, provides a therapeutic window for selective UCK2 inhibition.[2]
The pursuit of UCK2 modulation has led to the development of distinct classes of inhibitors, which can be broadly categorized into three generations based on their chemical nature and mechanism of action. This guide will explore these generations, comparing their performance based on available experimental data.
First Generation: Nucleoside Analogs - The Prodrug Approach
The first generation of compounds targeting the UCK2 pathway are not direct inhibitors but rather nucleoside analog prodrugs that require activation by UCK2's kinase activity to exert their cytotoxic effects. These agents are effectively "Trojan horses," leveraging the elevated UCK2 activity in cancer cells for their selective activation.
Key characteristics of this generation include their reliance on UCK2 for phosphorylation to become active anti-cancer agents.[2] Consequently, the level of UCK2 expression in tumors can be a predictive biomarker for patient response to these therapies.[2]
Table 1: Performance of First-Generation Nucleoside Analogs Activated by UCK2
| Compound | Chemical Class | Mechanism of Action (Active Form) | Cancer Types Investigated | Key Findings |
| TAS-106 (ECyd) | 3'-Ethynylcytidine | RNA polymerase inhibitor | Various solid tumors | Cellular sensitivity is closely associated with UCK2 mRNA and protein levels.[2] |
| RX-3117 | Fluorocyclopentenylcytosine | DNA and RNA incorporation, inducing apoptosis | Pancreatic, bladder, and other solid tumors | Activated by UCK2, not UCK1.[3] UCK2 expression is a potential biomarker for response.[3] |
| 5-Fluorouracil (5-FU) | Fluoropyrimidine | Inhibition of thymidylate synthase | Colorectal and other solid tumors | UCK2 upregulation is linked to 5-FU sensitization in colorectal cancer cells.[2] |
Second Generation: Small Molecule Inhibitors - Direct Enzymatic Blockade
The second generation of UCK2-targeted therapies consists of small molecule inhibitors designed to directly bind to and inhibit the enzymatic activity of UCK2. These compounds have been primarily identified through high-throughput screening campaigns. A notable feature of the early small molecule inhibitors is their non-competitive mechanism of action with respect to both the nucleoside substrate and ATP.
Table 2: Performance of Second-Generation Small Molecule UCK2 Inhibitors
| Compound | Chemical Scaffold | Mechanism of Action | IC50 (UCK2) | Ki (vs. Uridine) | Ki (vs. ATP) | Cellular Activity (Uridine Salvage Inhibition) | Selectivity vs. UCK1 |
| UCK2 Inhibitor-2 | Not specified | Non-competitive | 3.8 µM[4] | Not Reported | Not Reported | 52% inhibition at 50 µM in K562 cells[4] | Not Reported |
| UCK2 Inhibitor-3 | Not specified | Non-competitive | 16.6 µM[5] | 13 µM[5] | 12 µM[5] | 31.3% inhibition at 50 µM[5] | Not Reported |
Third Generation: Allosteric Inhibitors - A New Frontier
The most recent advancement in UCK2 inhibition is the discovery of allosteric inhibitors. These molecules bind to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity.[6][7] This novel mechanism offers the potential for greater selectivity and a different pharmacological profile compared to active site inhibitors.
A key advantage of the identified allosteric inhibitors is their ability to reduce the catalytic rate (kcat) of UCK2 without affecting the substrate binding affinity (KM).[6][7] This could allow for a more finely tuned inhibition of the pyrimidine salvage pathway.
Table 3: Performance of a Third-Generation Allosteric UCK2 Inhibitor
| Compound Class | Mechanism of Action | Effect on Kinetics | Key Advantage |
| Structure-Based Prototypes | Allosteric, binding to the intersubunit interface | Reduces kcat without altering KM[6][7] | Potential for systematic modulation of pyrimidine salvage with minimal host toxicity.[6][7] |
Signaling Pathways and Experimental Workflows
To fully appreciate the impact of UCK2 inhibition, it is crucial to understand the pathways it modulates. UCK2's role extends beyond its canonical metabolic function, as it has been implicated in the activation of oncogenic signaling pathways.
Caption: UCK2's dual role in metabolic and oncogenic signaling.
The evaluation of UCK2 inhibitors relies on a series of well-defined experimental workflows.
Caption: A typical workflow for the discovery and validation of UCK2 inhibitors.
Experimental Protocols
UCK2 Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies UCK2 activity by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human UCK2 enzyme
-
UCK2 substrate (Uridine or Cytidine)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP)
-
Test inhibitors
-
White, opaque 384-well assay plates
Procedure:
-
Reagent Preparation: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[8] Prepare serial dilutions of the test inhibitors.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 2x test inhibitor solution.
-
Add 2.5 µL of 2x UCK2 enzyme solution.
-
Initiate the reaction by adding 5 µL of 2x substrate/ATP mix.
-
Incubate at room temperature for 1 hour.[9]
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.[8]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Uridine Salvage Assay (5-Ethynyl-Uridine [5-EU] Uptake)
This assay measures the ability of a compound to inhibit the incorporation of a uridine analog into newly synthesized RNA, providing a functional readout of UCK2 inhibition in a cellular context.
Materials:
-
Cancer cell line with high UCK2 expression (e.g., K562)
-
Cell culture medium and supplements
-
5-Ethynyl-Uridine (5-EU)
-
Test inhibitors
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® Cell Reaction Buffer Kit (or similar) with a fluorescent azide
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate suitable for imaging. Allow cells to adhere overnight. Treat cells with various concentrations of the test inhibitor for a predetermined time.
-
5-EU Labeling: Add 5-EU to the cell culture medium at a final concentration of 1-10 µM and incubate for 30-60 minutes.[10]
-
Fixation and Permeabilization:
-
Click Reaction:
-
Wash cells with PBS.
-
Prepare the click reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.[10]
-
-
Staining and Imaging:
-
Wash cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the fluorescence intensity of the 5-EU signal in the nucleus. Calculate the percent inhibition of uridine salvage for each inhibitor concentration and determine the EC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of UCK2 inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line (e.g., WiDr colorectal adenocarcinoma cells)
-
Cell culture reagents
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable buffer (e.g., PBS) with or without Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[11]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (length × width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
-
Treatment Administration:
-
Administer the test inhibitor and vehicle control to their respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Perform statistical analysis to determine the significance of the observed differences between treatment and control groups.
-
Conclusion
The landscape of UCK2 inhibitors is evolving, with each generation offering distinct advantages and challenges. Nucleoside analogs have demonstrated clinical potential but are dependent on UCK2 expression for their activity. Small molecule inhibitors provide direct enzymatic blockade, with the newer allosteric inhibitors opening up possibilities for highly selective and tunable therapies. The continued exploration of these different classes of inhibitors, guided by robust experimental evaluation, will be crucial in realizing the full therapeutic potential of targeting UCK2 in cancer.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. content.protocols.io [content.protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Validating UCK2 as the Primary Target of Inhibitor-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate Uridine-Cytidine Kinase 2 (UCK2) as the primary target of a designated "Inhibitor-2." The following sections detail the inhibitor's performance, alternative potential targets, and the experimental protocols used for validation, with a focus on quantitative data and clear visual representations of key processes.
Executive Summary
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication. In many cancer types, this pathway is upregulated to meet the metabolic demands of rapid cell proliferation, making UCK2 a compelling target for anti-cancer therapies. "Inhibitor-2" (also identified as compound 20874830) has been identified as a non-competitive inhibitor of UCK2 with an IC50 of 3.8 µM.[1][2] This guide will delve into the evidence supporting UCK2 as its primary target and compare its activity with other known UCK2 inhibitors.
Quantitative Data Comparison
The inhibitory activity of Inhibitor-2 against UCK2 has been quantified and is presented here in comparison to other inhibitors targeting the same enzyme.
| Inhibitor | IC50 (µM) | Mode of Inhibition | Ki (µM) | Cellular Activity | Reference |
| Inhibitor-2 (Compound 20874830) | 3.8 | Non-competitive | 1.0 ± 0.1 (vs ATP), 3.5 ± 0.3 (vs Uridine) | 52% inhibition of uridine salvage in K562 cells at 50 µM | [1][2] |
| Inhibitor-3 (Compound 135416439) | 16.6 | Non-competitive | 13 (vs Uridine), 12 (vs ATP) | 31.3% inhibition of UCK2 at 50 µM | [3] |
| Compound 135546812 | 80 | Not determined | Not determined | Not determined | [2] |
| Compound 135546817 | 138 | Not determined | Not determined | Not determined | [2] |
Experimental Protocols
UCK2 Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of UCK2 by detecting the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human UCK2 enzyme
-
UCK2 Inhibitor-2
-
ATP
-
Uridine (substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 0.5 mg/ml BSA
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, UCK2 enzyme, and the desired concentration of Inhibitor-2 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP and uridine to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Determine the IC50 value by plotting the percentage of UCK2 activity against the logarithm of the inhibitor concentration.
Cellular Uridine Salvage Assay
This assay assesses the ability of an inhibitor to block the pyrimidine salvage pathway in a cellular context.
Materials:
-
K562 cells (or other suitable cancer cell line)
-
This compound
-
5-Ethynyluridine (EU)
-
Click-iT® RNA Alexa Fluor® Imaging Kit (or similar)
-
Cell culture medium and reagents
Procedure:
-
Seed K562 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of Inhibitor-2 or vehicle control for a predetermined time.
-
Add 5-Ethynyluridine (EU) to the cell culture medium and incubate to allow for its incorporation into newly synthesized RNA.
-
Fix and permeabilize the cells.
-
Perform a click chemistry reaction to conjugate a fluorescent azide to the incorporated EU.
-
Quantify the fluorescence intensity, which is proportional to the rate of uridine salvage, using a fluorescence microscope or plate reader.
-
Calculate the percentage of inhibition of uridine salvage at different inhibitor concentrations.
Target Validation Workflow
The validation of UCK2 as the primary target of Inhibitor-2 involves a multi-step process to demonstrate direct binding and functional inhibition in both biochemical and cellular settings.
Caption: Workflow for validating UCK2 as the primary target of Inhibitor-2.
Signaling Pathways
UCK2 plays a crucial role in the pyrimidine salvage pathway, which provides the necessary building blocks for DNA and RNA synthesis. Inhibition of UCK2 is expected to disrupt this pathway, leading to cell cycle arrest and apoptosis in cancer cells that are highly dependent on it.
References
A Comparative Guide to UCK2 Inhibitors: IC50 Values and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Uridine-Cytidine Kinase 2 (UCK2) has emerged as a significant target in cancer therapy. As a key enzyme in the pyrimidine salvage pathway, its inhibition can disrupt the proliferation of cancer cells, which often rely on this pathway for nucleotide synthesis. This guide provides a comparative analysis of various UCK2 inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values, and details the experimental methodologies used for their determination.
Comparative Analysis of UCK2 Inhibitor Potency
The following table summarizes the IC50 values of several known UCK2 inhibitors. It is important to note that the inhibitory activity can be measured through direct enzymatic assays or indirectly through cellular proliferation assays. The context of the IC50 value is provided where available.
| Inhibitor | IC50 (µM) | Assay Type | Notes |
| UCK2 Inhibitor-2 | 3.8 | Enzymatic Assay | A non-competitive inhibitor of UCK2.[1] |
| UCK2 Inhibitor-3 | 16.6 | Enzymatic Assay | A non-competitive inhibitor of UCK2.[2][3][4] |
| EIDD-1931 | 1.3 | Cell-based Assay | Measured in Eμ-Myc lymphoma cells. |
| Flavokawain B | 29.84 | Cell Proliferation Assay (HT-29 cells) | Indirectly measures the effect on cell growth, not direct enzyme inhibition.[5] |
| Alpinetin | 48.58 | Cell Proliferation Assay (HT-29 cells) | Indirectly measures the effect on cell growth, not direct enzyme inhibition.[5] |
| Compound 135546734 | Ki = 50 ± 7 (for uridine)Ki = 31 ± 10 (for ATP) | Enzymatic Assay | Identified through high-throughput screening; non-competitive inhibitor. |
UCK2's Role in Cellular Signaling
UCK2 is not only involved in metabolic pathways but also plays a role in oncogenic signaling, making it a multifaceted therapeutic target.[6][7] Key pathways influenced by UCK2 include the STAT3, EGFR-AKT, and mTOR signaling cascades.[6] Inhibition of UCK2 can therefore have broader effects on cancer cell proliferation, survival, and metastasis.
Experimental Protocols for IC50 Determination
Accurate and reproducible determination of IC50 values is crucial for comparing the potency of different inhibitors. Below are detailed methodologies for two common types of in vitro assays used for UCK2.
Continuous Coupled Enzymatic Assay
This assay continuously monitors UCK2 activity by coupling the production of ADP to the oxidation of NADH, which can be measured spectrophotometrically.
Principle: UCK2 catalyzes: Uridine + ATP → UMP + ADP The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), consuming NADH in the process. The decrease in NADH absorbance at 340 nm is proportional to the UCK2 activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Recombinant Human UCK2: Final concentration of 5-10 nM.
-
Uridine (Substrate): Final concentration of 100 µM.
-
ATP (Co-substrate): Final concentration of 1 mM.
-
PEP: Final concentration of 1 mM.
-
NADH: Final concentration of 200 µM.
-
Pyruvate Kinase (PK): 10 units/mL.
-
Lactate Dehydrogenase (LDH): 10 units/mL.
-
Test Inhibitor: Serially diluted in DMSO.
Procedure:
-
Add 80 µL of a master mix containing assay buffer, PEP, NADH, PK, and LDH to the wells of a 96-well UV-transparent plate.
-
Add 10 µL of the test inhibitor at various concentrations (or DMSO for control).
-
Add 10 µL of a solution containing UCK2 and uridine to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C using a plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced in the kinase reaction.
Principle: After the UCK2 reaction, remaining ATP is depleted. ADP is then converted back to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the initial ADP produced.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA.
-
Recombinant Human UCK2: Final concentration of 2-5 nM.
-
Uridine (Substrate): Final concentration of 50 µM (at Km).
-
ATP (Co-substrate): Final concentration of 50 µM (at Km).
-
ADP-Glo™ Reagent and Kinase Detection Reagent: (Promega).
-
Test Inhibitor: Serially diluted in DMSO.
Procedure:
-
In a 384-well plate, add 2.5 µL of the test inhibitor at various concentrations.
-
Add 2.5 µL of a solution containing UCK2 and uridine.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the coupled assay.
This guide provides a foundational understanding of the comparative potencies of various UCK2 inhibitors and the methodologies to assess them. As research in this area continues to evolve, standardized and detailed reporting of experimental conditions will be paramount for the accurate comparison and development of novel UCK2-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UCK2 promotes intrahepatic cholangiocarcinoma progression and desensitizes cisplatin treatment by PI3K/AKT/mTOR/autophagic axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synergistic Potential of UCK2-Targeted Therapies in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects observed when targeting the metabolic and non-metabolic functions of Uridine-Cytidine Kinase 2 (UCK2) in cancer therapy. As the designation "UCK2 Inhibitor-2" does not correspond to a specific, publicly documented agent, this guide will focus on the synergistic potential of combining UCK2-activating prodrugs with inhibitors of pathways influenced by UCK2's non-catalytic activities. The primary example highlighted is the combination of 3'-ethynylcytidine (ECyd), a nucleoside analog activated by UCK2, and Erlotinib, an EGFR inhibitor, in Hepatocellular Carcinoma (HCC).
Executive Summary
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway and is overexpressed in various cancers, correlating with poor prognosis.[1][2] UCK2's role in cancer progression is twofold: its catalytic activity provides essential nucleotides for rapid cell proliferation, and it also possesses non-metabolic functions that activate oncogenic signaling pathways.[1][3] This dual functionality presents a unique therapeutic opportunity. By combining drugs that target both aspects of UCK2's biology, a potent synergistic anti-cancer effect can be achieved. This guide explores the experimental evidence for such synergies, focusing on the combination of UCK2-activated prodrugs with inhibitors of the EGFR, STAT3, and mTOR signaling pathways.
Quantitative Data Summary
The following tables summarize the synergistic effects of targeting UCK2's metabolic and non-metabolic functions. The data is primarily based on studies in Hepatocellular Carcinoma (HCC) cell lines.
Table 1: Synergistic Cytotoxicity of ECyd and Erlotinib in HCC Cells
| Cell Line | Treatment | IC50 (µM) - Illustrative | Combination Index (CI) | Synergy Level |
| HCC Model | ECyd | Value | < 1 | Synergistic |
| Erlotinib | Value | |||
| ECyd + Erlotinib | Value |
Note: Specific IC50 and CI values are illustrative as the primary research data was not publicly available. The synergistic relationship has been documented in the literature.[1][4]
Table 2: Overview of UCK2-Targeted Synergistic Combinations
| UCK2-Targeted Agent | Combination Drug | Cancer Type | Signaling Pathway Targeted | Observed Synergistic Effect | Reference |
| ECyd (activates UCK2) | Erlotinib (EGFR Inhibitor) | HCC | EGFR-AKT | Enhanced inhibition of tumor growth and metastasis | [1] |
| UCK2 Inhibition | WP1066 (STAT3 Inhibitor) | HCC | STAT3-MMP2/9 | Neutralization of cell migration and invasion | [2] |
| UCK2 Inhibition | Rapamycin (mTOR Inhibitor) | HCC | PI3K/AKT/mTOR | Attenuation of tumor-promoting effects | [5] |
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-tumor effect of combining UCK2-targeted therapies stems from the simultaneous disruption of both its metabolic and non-metabolic oncogenic functions.
UCK2 and the EGFR-AKT Signaling Pathway
UCK2 plays a non-metabolic role in enhancing the EGFR-AKT signaling pathway. It interacts with the Epidermal Growth Factor Receptor (EGFR), preventing its ubiquitination and subsequent degradation.[1] This leads to sustained activation of the pro-survival AKT pathway.
-
Synergistic Strategy: Combining a UCK2-activated prodrug like ECyd with an EGFR inhibitor like Erlotinib creates a powerful two-pronged attack. ECyd, once phosphorylated by UCK2, acts as a cytotoxic agent, targeting the metabolic dependency of cancer cells. Simultaneously, Erlotinib inhibits the UCK2-enhanced EGFR-AKT signaling, blocking a key survival pathway.[1]
Caption: UCK2's dual role and synergistic drug targeting.
UCK2 and the STAT3 Signaling Pathway
UCK2 can also promote tumor cell migration and invasion through the activation of the STAT3 signaling pathway, leading to the upregulation of matrix metalloproteinases MMP2 and MMP9.[2] The precise mechanism of how UCK2 activates STAT3 is still under investigation.[1]
-
Synergistic Strategy: Combining a UCK2 inhibitor with a STAT3 inhibitor, such as WP1066, has been shown to neutralize the pro-metastatic effects of UCK2.[2]
Caption: UCK2-mediated activation of the STAT3 pathway.
UCK2 and the mTOR Signaling Pathway
UCK2 has been shown to directly interact with and is essential for maintaining the stability of mTOR, a key regulator of cell growth and metabolism.[5] Inhibition of UCK2 leads to a decrease in both total and phosphorylated mTOR levels. Furthermore, mTORC1 inhibition can trigger the degradation of UCK2.[5]
-
Synergistic Strategy: The interplay between UCK2 and mTOR suggests that combining UCK2 inhibitors with mTOR inhibitors like rapamycin could be an effective strategy to attenuate the tumor-promoting effects of UCK2.[5]
Caption: Interaction between UCK2 and the mTOR pathway.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the synergistic effects of UCK2-targeted drug combinations.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the drug combination on cancer cell lines.
1. Cell Culture and Seeding:
- Culture Hepatocellular Carcinoma (HCC) cell lines (e.g., HepG2, Huh7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
2. Drug Treatment:
- Prepare serial dilutions of ECyd and Erlotinib individually and in combination at fixed ratios.
- Treat the cells with the drugs for 72 hours. Include a vehicle-only control group.
3. MTT Incubation:
- Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
- Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the control.
- Determine the IC50 values for each drug and the combination.
- Calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Experimental Workflow for Synergy Assessment
Caption: General workflow for assessing drug synergy.
Conclusion
The dual role of UCK2 in both metabolic and non-metabolic oncogenic pathways presents a compelling case for combination therapies. The synergistic effects observed with the combination of UCK2-activating prodrugs and inhibitors of the EGFR, STAT3, and mTOR pathways highlight a promising avenue for cancer treatment, particularly in UCK2-overexpressing tumors like Hepatocellular Carcinoma. Further research is warranted to elucidate the precise molecular mechanisms, especially the UCK2-STAT3 interaction, and to translate these preclinical findings into clinical applications. This guide serves as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of targeting UCK2 in oncology.
References
- 1. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine-cytidine kinase 2 promotes metastasis of hepatocellular carcinoma cells via the Stat3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal Growth Factor Receptor Expression and Gene Copy Number in Conventional Hepatocellular Carcinoma [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Independent Verification of UCK2 Inhibitor-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UCK2 Inhibitor-2 with alternative compounds, supported by experimental data and detailed methodologies. The information is intended to assist researchers in the independent verification of published results and to guide future research in the development of UCK2 inhibitors.
Comparative Analysis of UCK2 Inhibitors
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication.[1] Its overexpression in various cancers has made it an attractive target for anti-cancer drug development.[2][3] This section compares the inhibitory potency of this compound with other known inhibitors.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Cell Line | Notes |
| This compound | Non-competitive | 3.8 | - | K562 | Directly inhibits UCK2 enzymatic activity.[4] |
| UCK2 Inhibitor-3 | Non-competitive | 16.6 | 12 (vs ATP), 13 (vs Uridine) | - | Also inhibits DNA polymerase eta and kappa. |
| Flavokawain B (FKB) | Competitive (predicted) | 27.68 - 29.84 | 0.618 | HT-29, HepG2 | Natural product; IC50 values are from cell viability assays. Ki is from in silico docking. |
| Alpinetin (APN) | Competitive (predicted) | 44.2 - 48.58 | 0.321 | HT-29 | Natural product; IC50 values are from cell viability assays. Ki is from in silico docking. |
Note: IC50 values can be influenced by experimental conditions, such as substrate concentrations.[5] For Flavokawain B and Alpinetin, the provided IC50 values are from cell proliferation assays and may not solely reflect direct UCK2 inhibition.[5] The Ki values for FKB and APN are based on in silico modeling and require experimental validation.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of UCK2 inhibitors.
UCK2 Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies UCK2 activity by measuring the amount of ADP produced in the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a reaction. The assay is performed in two steps. First, the UCK2 kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the initial ADP concentration.[6][7]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mix containing UCK2 enzyme, uridine (or cytidine) substrate, ATP, and the test inhibitor in a suitable buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus reflects the UCK2 activity.
-
Cell-Based Uridine Salvage Assay (5-Ethynyl-Uridine [5-EU] Incorporation)
This assay measures the ability of cells to incorporate an exogenous uridine analog into newly synthesized RNA, providing a functional readout of the pyrimidine salvage pathway.
Principle: 5-EU is a uridine analog that is taken up by cells and incorporated into nascent RNA by the same enzymatic machinery as natural uridine, with UCK2 performing the initial phosphorylation step. The incorporated 5-EU can then be detected via a "click" chemistry reaction with a fluorescently tagged azide, allowing for quantification of uridine salvage activity.[8]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., K562) in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the UCK2 inhibitor for a predetermined time.
-
-
5-EU Labeling:
-
Add 5-EU to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to allow for its incorporation into newly transcribed RNA.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS and then fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).
-
-
Click Chemistry Reaction:
-
Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), a copper(I) catalyst, and a reducing agent.
-
Incubate the cells with the reaction cocktail to covalently link the fluorescent probe to the incorporated 5-EU.
-
-
Imaging and Analysis:
-
Wash the cells to remove excess reagents.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity per cell or per nucleus to determine the extent of 5-EU incorporation, which is a proxy for uridine salvage activity.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of UCK2 inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After cell attachment, add serial dilutions of the UCK2 inhibitor to the wells. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by UCK2 inhibition and a typical experimental workflow for inhibitor characterization.
Caption: UCK2 Signaling Pathways.
Caption: UCK2 Inhibitor Discovery Workflow.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Discovery of small molecule inhibitors of human uridine-cytidine kinase 2 by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of UCK2 Inhibitor-2
For Immediate Use by Laboratory Professionals
This document provides comprehensive safety and logistical procedures for the proper disposal of UCK2 Inhibitor-2, a non-competitive inhibitor of uridine-cytidine kinase 2.[1] Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research, scientific, and drug development settings. In the absence of a specific Safety Data Sheet (SDS), this compound and all associated materials must be handled and disposed of as hazardous chemical waste.
I. Pre-Disposal Safety and Waste Identification
Before initiating any disposal protocol, a thorough risk assessment is necessary. All personnel involved in the handling and disposal of this compound must be trained on hazardous waste management procedures and equipped with the appropriate Personal Protective Equipment (PPE).
Waste Classification:
-
This compound (Pure Compound): Treat as hazardous chemical waste.
-
Solutions containing this compound: The resulting solution (e.g., dissolved in DMSO) is classified as hazardous liquid waste.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, vials, and bench paper, are considered contaminated solid hazardous waste.
II. Quantitative Data for Disposal Planning
The following table summarizes key parameters and recommendations for the disposal of this compound, based on general laboratory hazardous waste guidelines.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [2][3] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Facility | [3][4] |
| Satellite Accumulation Area (SAA) Limit | Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [5] |
| Container Headspace | Leave at least 10% or one inch of headspace in liquid waste containers to allow for expansion. | [6] |
| Empty Container Rinsing | Triple rinse with a suitable solvent. The first rinsate must be collected as hazardous waste. | [3][7] |
| pH of Aqueous Waste (if applicable) | If permitted by EHS for neutralization, adjust to a pH between 5.0 and 12.5 before drain disposal. | [6] |
III. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe disposal of all waste streams containing this compound.
A. Personal Protective Equipment (PPE) Requirement:
-
Minimum PPE: Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile is a common choice) at all times when handling this compound waste.
-
Powder Handling: If handling the pure compound as a powder, conduct all work within a certified chemical fume hood to prevent inhalation. A respirator may be required based on your institution's risk assessment.
B. Waste Segregation and Collection:
-
Solid Waste (Pure Compound and Contaminated Materials):
-
Collect unused or expired solid this compound in its original container or a compatible, sealed waste container.
-
Place all contaminated disposable materials (e.g., pipette tips, weighing paper, gloves, vials) into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Do not dispose of any solid waste in the regular trash.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible liquid hazardous waste container (a high-density polyethylene or glass container is often suitable).
-
Ensure the container has a secure, tight-fitting screw cap. Keep the container closed except when adding waste.[3][6]
-
Do not mix this compound waste with other incompatible waste streams. Segregate halogenated and non-halogenated solvent wastes if required by your institution.
-
Never dispose of liquid waste containing this compound down the sink.[3]
-
C. Waste Container Labeling:
-
Immediately label all waste containers with the words "HAZARDOUS WASTE ".[3][4]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
For solutions, list all constituents and their estimated percentages (e.g., "this compound (~10mM) in DMSO").
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the Principal Investigator and the laboratory location (building and room number).
-
Appropriate hazard pictograms if known (e.g., irritant, harmful).
-
D. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a larger, chemically resistant tub) is used for liquid waste containers to capture any potential leaks.
E. Final Disposal:
-
Scheduling Pickup: Once a waste container is full, or in accordance with your lab's pickup schedule, contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.
-
Documentation: Complete any required waste disposal forms accurately, providing all necessary information about the container's contents.
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal service for the final treatment and disposal of the waste in compliance with all local, state, and federal regulations.
IV. Mandatory Visualizations
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling UCK2 Inhibitor-2
This document provides immediate safety, handling, and disposal guidance for UCK2 Inhibitor-2, a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2). The information is intended for researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines are based on standard laboratory practices for handling potentially hazardous research chemicals. A thorough risk assessment should be conducted before use.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C28H23N3O4S |
| Molecular Weight | 497.57 g/mol |
| IC50 | 3.8 µM for UCK2 |
| CAS Number | 866842-71-9 |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Consider double-gloving for enhanced protection. |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are mandatory. A face shield should be worn when there is a risk of splashing. |
| Body Protection | Lab Coat/Protective Clothing | A fully buttoned lab coat or a chemical-resistant suit is necessary to protect the body and clothing from potential contamination. |
| Respiratory Protection | Respirator | In cases where dust may be generated or when working outside of a ventilated enclosure, a respirator with an appropriate particulate filter (e.g., P3) should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is essential for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Gather all necessary materials and equipment before beginning the procedure.
-
-
Handling the Compound :
-
Wear the appropriate PPE as specified in the table above.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Eating, drinking, and smoking are strictly prohibited in the handling area.
-
After handling, wash hands thoroughly with soap and water.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste : Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Sharps : Dispose of in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.
Experimental Workflow and Signaling Pathway
To provide further context for the use of this compound, the following diagrams illustrate a typical experimental workflow and the relevant signaling pathway.
Caption: Experimental workflow for handling this compound.
Caption: UCK2-STAT3 signaling pathway and its inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
